molecular formula C31H44K2O18S2 B10818085 Carboxyatractyloside (dipotassium)

Carboxyatractyloside (dipotassium)

Número de catálogo: B10818085
Peso molecular: 847.0 g/mol
Clave InChI: FPJGZZYAZUKPAD-WCOVHXCISA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carboxyatractyloside (dipotassium) is a useful research compound. Its molecular formula is C31H44K2O18S2 and its molecular weight is 847.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carboxyatractyloside (dipotassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carboxyatractyloside (dipotassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H44K2O18S2

Peso molecular

847.0 g/mol

Nombre IUPAC

dipotassium;[2-[[(1S,9S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,22?,23?,24?,25?,26?,29-,30-;;/m0../s1

Clave InChI

FPJGZZYAZUKPAD-WCOVHXCISA-L

SMILES isomérico

CC(C)CC(=O)OC1C(C(C(OC1OC2C[C@]3(C4CCC5C[C@]4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

SMILES canónico

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Origen del producto

United States

Foundational & Exploratory

Understanding the toxicity of Carboxyatractyloside in in-vitro studies.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Understanding the Toxicity of Carboxyatractyloside in In-Vitro Studies

Abstract

Carboxyatractyloside (CATR) is a potent diterpene glycoside, notorious for its high toxicity to both humans and livestock.[1] Primarily isolated from plants of the Atractylis and Xanthium genera, its lethality stems from a highly specific and powerful interaction with a critical component of cellular energy metabolism.[1][2] This guide provides an in-depth exploration of the molecular mechanisms underlying CATR toxicity as elucidated through in-vitro studies. We will dissect its primary molecular target, the subsequent cascade of mitochondrial dysfunction, and the ultimate induction of cell death pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only a mechanistic overview but also detailed, field-proven protocols for investigating CATR's effects in a laboratory setting.

The Epicenter of Toxicity: The Adenine Nucleotide Translocase (ANT)

The toxicity of Carboxyatractyloside is not a generalized, non-specific cellular assault; it is a targeted strike against one of the most vital gatekeepers of cellular energy. The entire toxicological cascade originates from its interaction with the Adenine Nucleotide Translocase (ANT).

The Indispensable Role of ANT

The ANT is a protein embedded in the inner mitochondrial membrane (IMM) and is the most abundant protein in this membrane.[3] Its fundamental role is to manage the cell's energy currency. It performs a strict one-for-one exchange, exporting a newly synthesized ATP molecule from the mitochondrial matrix into the cytosol and importing an ADP molecule from the cytosol back into the matrix for re-phosphorylation.[3] This relentless exchange is the final, critical step that couples mitochondrial ATP production (oxidative phosphorylation) to the cytosolic processes that consume ATP. Without a functioning ANT, the cell's primary energy source is effectively disconnected from where it is needed most.

Mechanism of Inhibition: A Molecular Clamp

CATR exerts its toxic effect by acting as a high-affinity, non-competitive inhibitor of the ANT.[1][4] The causality of its potent inhibition lies in its specific binding mechanism:

  • Binding Site: CATR binds to the ANT from the cytosolic side.[4]

  • Conformational Lock: The binding event locks the translocase in its "c-state" or cytosolic-facing conformation.[5] This conformational paralysis prevents the carrier from reorienting to bind and transport ADP from the cytosol into the matrix.

  • Irreversibility: Unlike its less potent analog, atractyloside, the inhibition by CATR is not effectively reversed by increasing the concentration of the natural substrates (ADP or ATP).[1] This makes the inhibition profound and persistent.

There are different isoforms of the ANT protein (e.g., ANT1, ANT2) which exhibit differential tissue distribution.[6][7] While CATR is a broad inhibitor, subtle isoform-specific sensitivities could account for variations in toxicity across different cell types, a key consideration in experimental design.

The Cascade of Dysfunction: From Bioenergetic Crisis to Permeability Transition

The immediate and direct consequence of ANT inhibition is a catastrophic failure of cellular bioenergetics. However, the toxicity of CATR extends beyond simple energy depletion, actively triggering a pivotal and often irreversible event in mitochondrial-mediated cell death: the Mitochondrial Permeability Transition.

The Cellular Energy Crisis

With the ANT clamped shut by CATR, the cell faces a dual crisis: the cytosol starves of ATP while the mitochondrial matrix accumulates it. This halt in the ADP/ATP exchange brings oxidative phosphorylation to a standstill, as the proton motive force builds up without the corresponding ATP synthesis and export.[8] This rapid depletion of cellular energy paralyzes countless ATP-dependent processes, leading to cellular dysfunction.

cluster_mito Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_cyto Cytosol OXPHOS Oxidative Phosphorylation ATP_m ATP OXPHOS->ATP_m synthesizes ANT Adenine Nucleotide Translocase (ANT) ATP_m->ANT export ADP_m ADP ANT->ADP_m ATP_c ATP ANT->ATP_c Energy Cellular Processes (Energy Requiring) ATP_c->Energy powers ADP_c ADP ADP_c->ANT import Energy->ADP_c generates CATR Carboxyatractyloside (CATR) CATR->ANT INHIBITS

Caption: CATR-mediated inhibition of the Adenine Nucleotide Translocase (ANT).

Sensitizing the Mitochondrial Permeability Transition Pore (mPTP)

The ANT is now widely considered a core component of a multi-protein complex known as the Mitochondrial Permeability Transition Pore (mPTP).[9] The mPTP is a high-conductance, non-specific channel that, when opened, has devastating consequences for the mitochondrion and the cell.[9]

CATR's role here is not as a direct opener of the pore, but as a potent sensitizer. By locking the ANT in the c-state, CATR dramatically lowers the threshold for mPTP opening in response to physiological triggers, most notably matrix Ca²⁺ and oxidative stress.[2][4][5][9] This sensitization effect can be further amplified by other agents like oleate or copper.[10][11]

The opening of the mPTP leads to:

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The unregulated flow of ions across the inner membrane dissipates the proton gradient, collapsing the membrane potential.

  • Mitochondrial Swelling: The influx of water and solutes due to the osmotic imbalance causes the mitochondria to swell and can lead to the rupture of the outer mitochondrial membrane.

  • Release of Pro-Apoptotic Factors: The rupture or increased permeability of the outer membrane allows for the release of proteins from the intermembrane space, including the critical apoptosis initiator, cytochrome c.[2][4]

CATR CATR ANT ANT (in c-state) CATR->ANT Binds & Locks mPTP mPTP Opening ANT->mPTP Sensitizes Ca Calcium (Ca²⁺) Oxidative Stress Ca->mPTP Triggers DeltaPsi Collapse of ΔΨm mPTP->DeltaPsi Swell Mitochondrial Swelling mPTP->Swell CytC Cytochrome c Release mPTP->CytC Apoptosis Apoptosis CytC->Apoptosis Initiates

Caption: Workflow of CATR-induced Mitochondrial Permeability Transition (mPT).

The Cellular Endgame: Apoptosis and Necrosis

The release of cytochrome c from the mitochondria into the cytosol is a point of no return for the cell, initiating the intrinsic pathway of apoptosis.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization into a complex called the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[12][13]

  • Cellular Demolition: These executioner caspases are responsible for the systematic dismantling of the cell. They cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[14]

It is crucial to recognize that while apoptosis is a common outcome, the severity of the initial insult matters. At lower concentrations or in early stages, CATR induces apoptosis.[15][16] However, at higher concentrations, the cellular energy depletion is so rapid and severe that the cell cannot execute the ATP-dependent apoptotic program. In these cases, the cell undergoes unregulated death through necrosis.[15]

cluster_mito Mitochondrion cluster_cyto Cytosol CytC_m Cytochrome c CytC_c Cytochrome c CytC_m->CytC_c Release Apaf1 Apaf-1 Apoptosome Apoptosome (CytC + Apaf-1) CytC_c->Apoptosome Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_act Active Caspase-9 Apoptosome->Casp9_act Recruits Casp9_pro->Casp9_act Cleavage & Activation Casp3_pro Pro-Caspase-3/7 Casp3_act Active Caspase-3/7 Casp9_act->Casp3_act Casp3_pro->Casp3_act Cleavage & Activation Substrates Cellular Substrates (e.g., PARP) Casp3_act->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis mPTP mPTP Opening (Induced by CATR)

Caption: CATR-triggered intrinsic apoptosis signaling pathway.

In-Vitro Experimental Frameworks and Protocols

A multi-assay approach is essential to build a comprehensive understanding of CATR's toxicological profile. The following protocols represent a logical workflow, starting from general cytotoxicity and moving to specific mechanistic endpoints.

Protocol 1: Assessing Overall Cytotoxicity (XTT/MTT Assay)

This is the foundational experiment to determine the concentration-dependent toxicity of CATR on a chosen cell line and establish an IC₅₀ (half-maximal inhibitory concentration). The XTT assay is often preferred over MTT as it produces a water-soluble formazan product, eliminating a solubilization step.[17][18]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce a tetrazolium salt (XTT or MTT) to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.[17][19][20]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[21]

  • Treatment: Prepare serial dilutions of CATR in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the CATR-containing medium to the respective wells. Include a vehicle control (e.g., DMSO or PBS used to dissolve CATR).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance of the wells at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Analysis: Blank-subtract the absorbance values. Express the viability of treated wells as a percentage of the vehicle control. Plot the percentage viability against the log of CATR concentration and use non-linear regression to calculate the IC₅₀ value.

Data Presentation: Example Dose-Response Data

CATR Conc. (nM)Mean Absorbance (450nm)% Viability vs. Control
0 (Control)1.250100%
11.18895.0%
100.95076.0%
500.63851.0%
1000.31325.0%
5000.0756.0%
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1

This assay is a direct functional test to confirm that CATR induces mitochondrial depolarization, a key event in the mPT.

Principle: JC-1 is a ratiometric, lipophilic cationic dye. In healthy, energized mitochondria with a high membrane potential, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). When the membrane potential collapses, JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (~529 nm).[22][23] A shift from red to green fluorescence indicates mitochondrial depolarization.[24]

Methodology:

  • Cell Culture & Treatment: Plate and treat cells with CATR (using concentrations around the IC₅₀) and a vehicle control for a relevant time period (e.g., 6-12 hours, which should be shorter than the cytotoxicity endpoint). Include a positive control for depolarization, such as CCCP (50 µM for 30 minutes).[24]

  • Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-2 µM). Remove the treatment medium, wash cells once with PBS, and add the JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[24]

  • Washing: Remove the staining solution and wash the cells twice with an assay buffer (provided with most kits) to remove unbound dye.[23]

  • Detection:

    • Fluorescence Microscopy: Observe cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence. Healthy control cells will appear red, while CATR-treated and CCCP-treated cells will show a significant increase in green fluorescence.

    • Plate Reader/Flow Cytometry: Quantify the fluorescence intensity in the red (Ex/Em ~540/590 nm) and green (Ex/Em ~485/535 nm) channels.[24]

  • Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies a loss of mitochondrial membrane potential.

cluster_results Expected Results start Plate & Treat Cells (Control, CATR, CCCP) stain Add JC-1 Staining Solution Incubate 15-30 min start->stain wash Wash to Remove Excess Dye stain->wash detect Acquire Fluorescence Data (Microscope, Plate Reader, or Flow Cytometer) wash->detect analyze Analyze Red/Green Fluorescence Ratio detect->analyze healthy Healthy Cells (High ΔΨm): Red Fluorescence (J-aggregates) apoptotic Apoptotic Cells (Low ΔΨm): Green Fluorescence (Monomers)

Sources

Technical Guide: Carboxyatractyloside (CAT) in Oxidative Phosphorylation

[1]

Executive Summary

Carboxyatractyloside (CAT) is a highly potent, non-competitive inhibitor of the Adenine Nucleotide Translocase (ANT).[1] Unlike its analog Atractyloside (ATR), CAT exhibits nanomolar affinity (

1

Molecular Mechanism of Action

The Target: Adenine Nucleotide Translocase (ANT)

The ANT (SLC25 family) operates via a "ping-pong" mechanism, oscillating between two conformational states:[1]

  • c-state (Cytoplasmic-open): Binding site faces the intermembrane space (IMS).[1] Accepts ADP from the cytosol.[2]

  • m-state (Matrix-open): Binding site faces the matrix.[1][3] Releases ADP and accepts ATP.[2][4]

Mechanism of Inhibition

CAT binds to the ANT exclusively when it is in the c-state . Upon binding, it induces a conformational fixation that prevents the reorientation of the carrier to the m-state.[3]

  • Structural Basis: CAT is a diterpene glycoside.[5] It differs from Atractyloside (ATR) by the presence of an additional carboxyl group.[2][6][7]

  • Binding Kinetics: The extra carboxyl group in CAT forms a critical salt bridge with residue Arg279 (in bovine ANT numbering) or equivalent residues in other species. This interaction, combined with hydrogen bonding to the glucose moiety, results in a binding affinity approximately 10-fold higher than ATR.

  • Thermodynamics: While ATR acts as a competitive inhibitor (displaceable by high [ADP]), CAT acts as a pseudo-irreversible inhibitor due to its slow dissociation rate and high affinity.[1]

CAT vs. Bongkrekic Acid (BKA)

Distinguishing between CAT and BKA is vital for structural studies:

  • CAT: Locks ANT in the c-state (cytosolic face).[1]

  • BKA: Locks ANT in the m-state (matrix face).[1][3]

  • Utility: This dichotomy allows researchers to freeze the transporter in specific conformations for X-ray crystallography or cryo-EM studies.

Mechanistic Diagram

The following diagram illustrates the ANT transport cycle and the specific locking mechanism of CAT compared to physiological substrates.

ANT_Mechanismcluster_IMSIntermembrane Space (IMS)cluster_MembraneInner Mitochondrial Membranecluster_MatrixMitochondrial MatrixADP_outADP (Cytosolic)ANT_cANT (c-state)Cytoplasmic OpenADP_out->ANT_c BindsCATCarboxyatractyloside(CAT)CAT->ANT_c High Affinity Binding(Kd ~5-10 nM)ANT_mANT (m-state)Matrix OpenANT_c->ANT_m ADP TranslocationANT_CATANT-CAT Complex(LOCKED)ANT_c->ANT_CATANT_m->ANT_c ATP TranslocationADP_inADP (Matrix)ANT_m->ADP_in ReleasesANT_CAT->ANT_m BLOCKEDATP_inATP (Matrix)

Figure 1: Mechanism of ANT inhibition. CAT binds the c-state ANT, preventing the transition to the m-state required for ADP import.

Physiological Impact on Oxidative Phosphorylation[1]

Respiratory State Inhibition

In isolated mitochondria, CAT specifically inhibits State 3 respiration (ADP-stimulated).[1]

  • State 4 (Resting): Minimal effect, as ANT turnover is low.[1]

  • State 3 (Active): Immediate and complete cessation of oxygen consumption. The respiratory rate drops to (or below) State 4 levels because the ATP synthase is deprived of ADP, causing the proton gradient (

    
    ) to hyperpolarize, which back-pressures the Electron Transport Chain (ETC).
    
Quantitative Data Summary

The following table summarizes the key kinetic parameters of CAT compared to other ANT ligands.

ParameterCarboxyatractyloside (CAT)Atractyloside (ATR)Bongkrekic Acid (BKA)
Binding Site ANT c-state (IMS side)ANT c-state (IMS side)ANT m-state (Matrix side)
Binding Affinity (

)
5 -- 10 nM 50 -- 100 nM< 20 nM (pH dependent)
Competition with ADP Non-competitive (Pseudo-irreversible)CompetitiveNon-competitive
Stoichiometry 1 mol CAT : 1 mol ANT dimer1 mol ATR : 1 mol ANT dimer1 mol BKA : 1 mol ANT
Effect on

Hyperpolarization (increases)HyperpolarizationHyperpolarization
Membrane Permeability Impermeable (requires intact outer membrane)ImpermeablePermeable (at low pH)

Experimental Protocols

Protocol A: Determination of ANT Flux Control (Titration Assay)

This protocol is used to determine the "Flux Control Coefficient" of the ANT—essentially measuring how much "spare capacity" the ANT has before it limits the rate of oxidative phosphorylation.

Objective: Titrate CAT to inhibit a fraction of ANT molecules and measure the resulting decrease in Oxygen Consumption Rate (OCR).

Materials:

  • Isolated Mitochondria (Liver or Heart).[1]

  • Respiration Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM

    
    , 2.5 mM 
    
    
    , pH 7.2).[1]
  • Substrates: Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II).[1]

  • CAT Stock Solution: 10

    
    M in water (Freshly prepared).[1]
    

Workflow:

  • Baseline: Establish State 2 respiration (Mitochondria + Substrates).[1]

  • State 3 Induction: Add ADP (final conc. 1--2 mM) to induce maximal respiration.[1] Allow rate to stabilize.

  • Stepwise Titration:

    • Add CAT in small increments (e.g., 0.5 pmol CAT / mg mitochondrial protein per step).[1]

    • Record OCR after each addition for 2–3 minutes.

    • Continue until OCR returns to State 4 levels.

  • Analysis: Plot OCR (%) vs. [CAT]. The shape of the curve (linear vs. sigmoidal) reveals the control strength. A linear decline indicates high control strength (ANT is the rate-limiting step).[1]

Protocol B: Mitochondrial Integrity Assay (Seahorse XF)

This workflow uses CAT to confirm that observed respiration is ATP-synthase dependent and to verify the integrity of the inner membrane.

Platform: Agilent Seahorse XF Analyzer.[1][8]

Seahorse_WorkflowStartStart: Seed Cells / Isolated Mito(XF96 Plate)BasalMeasure Basal Respiration(3 cycles)Start->BasalInj_AInjection A: ADP (sat) + Substrate(Induce State 3)Basal->Inj_AMeasure_3Measure State 3 OCR(3 cycles)Inj_A->Measure_3 OCR IncreasesInj_BInjection B: Carboxyatractyloside (CAT)(Final: 2-4 µM)Measure_3->Inj_BMeasure_4Measure Post-Inhibition OCR(State 4-like)Inj_B->Measure_4 OCR Drops SharpelyInj_CInjection C: FCCP(Uncoupler - Max Respiration)Measure_4->Inj_CAnalysisData Analysis:Calculate Respiratory Control Ratio (RCR)Verify ANT-dependenceInj_C->Analysis

Figure 2: Seahorse XF workflow for assessing ANT-dependent respiration. CAT injection confirms that respiration is coupled to ADP transport.

Step-by-Step Methodology:

  • Preparation: Isolate mitochondria and dilute to 5–20

    
     g/well  in MAS (Mitochondrial Assay Solution).
    
  • Cartridge Loading:

    • Port A: ADP (4 mM final) + Succinate (10 mM final).[1]

    • Port B: Carboxyatractyloside (2

      
      M final).[1] Note: Ensure CAT concentration is in excess of ANT concentration.
      
    • Port C: FCCP (Uncoupler) to check maximal capacity.

    • Port D: Antimycin A (Complex III inhibitor) for non-mitochondrial background.[1]

  • Execution: Run the "Mito Stress Test" protocol.

  • Validation:

    • If OCR does not drop significantly after Port B (CAT) injection, the mitochondria may be damaged (outer membrane compromised) or uncoupled (proton leak bypasses ATP synthase).[1]

    • Success Criteria: >80% reduction in net OCR (State 3 - State 4) upon CAT addition.

Safety and Toxicology

Warning: Carboxyatractyloside is extremely toxic.

  • Source: Xanthium species (Cocklebur) and Atractylis gummifera.[1]

  • Toxicity Mechanism: Causes severe hypoglycemia and depletion of liver glycogen. By blocking ATP export from mitochondria, it inhibits cytosolic gluconeogenesis and glycolysis (due to lack of ATP).[1]

  • Handling: Wear gloves, safety glasses, and work in a fume hood when handling powder.[1] LD50 is extremely low (mg/kg range).[1] Dispose of as hazardous chemical waste.

References

  • Vignais, P. V., et al. (1973).[1] Interaction of atractyloside and carboxyatractyloside with the adenine nucleotide translocator in mitochondria. Biochemistry , 12(8), 1508–1519.[1] Link

  • Pebay-Peyroula, E., et al. (2003).[1] Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature , 426, 39–44.[1] Link[1]

  • Klingenberg, M. (2008).[1] The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes , 1778(10), 1978–2021.[1] Link

  • Brand, M. D., et al. (2005).[1] The regulation of oxidative phosphorylation. Biochemical Society Transactions , 33(Pt 5), 897–904.[1] Link

  • Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak. Physiology , 26(3), 192–205.[1] Link

Dipotassium Carboxyatractyloside (CATR): Structural Biology, Mechanism, and Experimental Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Dipotassium carboxyatractyloside (CATR) is a highly potent, selective inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT). Derived originally from Atractylis gummifera and Xanthium species, this diterpenoid glycoside is a cornerstone molecule in mitochondrial bioenergetics[1]. By locking the ANT in its cytosolic-open conformation (the "c-state"), CATR not only arrests oxidative phosphorylation but also acts as a critical allosteric sensitizer of the mitochondrial permeability transition pore (mPTP)[],[3]. This guide details the structural causality of CATR's mechanism and provides self-validating experimental workflows for its application in modern mitochondrial research.

Chemical Architecture and Physicochemical Properties

CATR is a complex diterpene glycoside characterized by a rigid kaur-16-ene aglycone core (atractyligenin)[1]. Its high affinity for the ANT is driven by its unique functional groups: a


-D-glucose moiety esterified with two sulfate groups at the C3 and C4 positions, and an isovalerate (3-methylbutanoate) group at C2[1],[4]. Furthermore, it possesses two equatorial carboxyl groups at the C4 position of the ent-kaurane framework[5].

In experimental settings, the dipotassium salt variant (CAS: 33286-30-5) is strictly preferred over the free acid. The dipotassium formulation neutralizes the highly acidic sulfate and carboxyl groups, drastically increasing its solubility in aqueous physiological buffers and preventing localized pH artifacts during in vitro mitochondrial assays[6],[7].

Table 1: Quantitative Physicochemical Summary
PropertySpecificationExperimental Implication
Chemical Formula C

H

K

O

S

Requires precise molarity calculations; hygroscopic nature demands desiccated storage.
Molecular Weight 847.0 g/mol High molecular weight limits passive diffusion; requires intact inner mitochondrial membrane (IMM) for target engagement.
CAS Registry Number 33286-30-5Ensures procurement of the soluble dipotassium salt rather than the insoluble free acid.
Primary Target Adenine Nucleotide Translocator (ANT)Exquisite selectivity allows its use as a diagnostic tool for ANT-dependent processes.
Aqueous Solubility High (>10 mg/mL)Ideal for direct injection in high-resolution respirometry (HRFR) without DMSO toxicity[8].

Molecular Mechanism of Action: The ANT "c-State" Lock

The physiological role of the ANT is to exchange cytosolic ADP for matrix ATP, fueling the ATP synthase[9]. This transport relies on an alternating-access mechanism where the carrier cycles between a cytoplasmic-open state (c-state) and a matrix-open state (m-state)[].

CATR is a non-competitive, dead-end inhibitor. High-resolution X-ray crystallography of the bovine ADP/ATP carrier reveals that CATR binds deep within the central aqueous cavity of the ANT exclusively from the cytosolic side[10]. The causality of its extraordinary affinity lies in electrostatic tethering: the negatively charged sulfate and carboxylate groups of CATR form strong salt bridges with the basic residues of the ANT's highly conserved RRRMMM hexapeptide motif[9].

By wedging into this cavity, CATR sterically and electrostatically locks the ANT in the c-state []. This prevents the conformational shift required for nucleotide translocation, immediately starving the


-ATP synthase of ADP and arresting oxidative phosphorylation.

ANT_Mechanism CATR Dipotassium Carboxyatractyloside ANT_C ANT (c-state) Cytoplasmic Open CATR->ANT_C High-Affinity Binding (Blocks Translocation) mPTP mPTP Sensitization (Pro-apoptotic) CATR->mPTP Allosteric Shift ANT_M ANT (m-state) Matrix Open ANT_C->ANT_M Translocation ANT_C->ANT_M BLOCKED ATP Matrix ATP ANT_M->ATP Exchanges ADP Cytosolic ADP ADP->ANT_C Binds

Fig 1: Mechanism of ANT inhibition by CATR and its downstream allosteric effect on mPTP sensitization.

Role in Mitochondrial Permeability Transition (mPTP)

Beyond energy failure, CATR is a critical pharmacological tool for studying the mitochondrial permeability transition pore (mPTP)—a non-selective megachannel whose opening triggers mitochondrial depolarization, swelling, and necrotic/apoptotic cell death[11],[3].

While the exact structural identity of the mPTP remains debated, the ANT is a proven regulatory component. The conformational state of the ANT directly dictates mPTP sensitivity to calcium[12]. Because CATR locks the ANT in the c-state, it induces a conformational strain that drastically lowers the threshold of matrix Ca


 required to trigger mPTP opening[3]. Conversely, bongkrekic acid, which locks the ANT in the m-state, inhibits mPTP opening[12]. This diametric pharmacological behavior makes CATR indispensable for validating mPTP-dependent phenomena in drug toxicity screening.

Experimental Protocols and Workflows

As a Senior Application Scientist, I mandate that all mitochondrial assays be designed as self-validating systems . An observed effect must be internally proven to be on-target. Below are two gold-standard methodologies utilizing CATR.

Protocol A: Self-Validating mPTP Swelling Assay (Light Scattering)

Rationale: Opening of the mPTP causes massive influx of solutes and water, leading to mitochondrial swelling. This swelling decreases the optical density (light scattering) of the mitochondrial suspension at 540 nm. CATR is used to sensitize the pore, while Cyclosporin A (CsA) is used to validate that the swelling is truly mPTP-mediated[13],[12].

Step-by-Step Methodology:

  • Preparation: Isolate intact mitochondria via differential centrifugation and resuspend in a hypotonic swelling buffer (150 mM Sucrose, 50 mM KCl, 2 mM KH

    
    PO
    
    
    
    , 5 mM HEPES, pH 7.4).
  • Energization: Add 5 mM Succinate and 2 µM Rotenone.

    • Causality: Succinate drives Complex II respiration. Rotenone blocks Complex I, preventing reverse electron transport (RET) and confounding endogenous ROS generation, ensuring the mPTP trigger is strictly Ca

      
      -dependent.
      
  • Sensitization: Inject 2 µM Dipotassium CATR into the cuvette.

  • Validation Control (Parallel Cohort): To a separate cuvette, add 2 µM CATR + 1 µM Cyclosporin A (CsA).

    • Causality: CsA binds Cyclophilin D, physically preventing it from interacting with the ANT to form the pore[12].

  • Trigger: Titrate a sub-maximal Ca

    
     pulse (e.g., 20-50 µM CaCl
    
    
    
    ).
  • Readout: Monitor absorbance at 540 nm continuously for 15 minutes.

    • Validation Check: The CATR-only trace should show a rapid, steep drop in absorbance. The CATR + CsA trace must remain flat. If the CsA trace drops, your mitochondria are damaged or uncoupled independent of the mPTP.

Protocol_Workflow Step1 1. Isolate Mitochondria Step2 2. Energize (Succinate/Rotenone) Step1->Step2 Step3 3. Add CATR (Target: ANT) Step2->Step3 Step4 4. Ca2+ Titration (Trigger) Step3->Step4 Step5 5. Measure A540 (Swelling Readout) Step4->Step5 Valid Validation: CsA Control Step4->Valid Block mPTP Valid->Step5

Fig 2: Workflow for the self-validating mitochondrial swelling assay using CATR and a CsA control.

Protocol B: High-Resolution FluoRespirometry (HRFR) for ANT Integrity

Rationale: CATR is used to induce a strict "State 4" resting respiration by blocking ADP import. This protocol verifies the coupling efficiency of the inner mitochondrial membrane.

Step-by-Step Methodology:

  • Basal Respiration: Add mitochondria to the respirometer chamber in MiR05 buffer. Add 5 mM Glutamate + 2 mM Malate (State 2 leak respiration).

  • State 3 (Active OXPHOS): Add 2.5 mM ADP. Oxygen consumption rate (OCR) will spike as the ANT imports ADP and ATP synthase dissipates the proton gradient.

  • Target Inhibition (State 4): Inject 1 µM Dipotassium CATR.

    • Causality: OCR must plummet back to State 2 levels. This proves the prior OCR spike was entirely dependent on ANT-mediated ADP transport.

  • Self-Validation (Uncoupling): Titrate the protonophore FCCP (0.5 µM steps) until maximum OCR is reached.

    • Causality: FCCP dissipates the proton gradient independently of the ANT or ATP synthase. If OCR recovers to maximum levels, it proves that CATR specifically targeted the phosphorylation system and did not poison the electron transport chain (ETC) itself.

Table 2: Diagnostic Respirometry Profile (State Transitions)
Respiratory StateInterventionExpected OCR ResponseMechanistic Causality
State 2 (Leak) Substrate (Glu/Mal)LowBasal proton leak without adenylates.
State 3 (OXPHOS) ADP TitrationHigh (Maximal)ANT imports ADP; ATP synthase dissipates gradient.
State 4 (Inhibited) CATR AdditionLow (Returns to Leak)ANT locked in c-state; OXPHOS arrested.
State 3u (Uncoupled) FCCP TitrationHigh (Maximal)Proton gradient dissipated independently of ANT.

References

  • Pebay-Peyroula, E., et al. "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature (2003). Source: ResearchGate. URL:[Link]

  • Halestrap, A. P., et al. "The Mitochondrial Permeability Transition - A Pore Way for the Heart to Die." Journal of Clinical and Basic Cardiology (2002). Source: Krause & Pachernegg. URL:[Link]

  • "Not all mitochondrial carrier proteins support permeability transition pore formation: no involvement of uncoupling protein 1." Bioscience Reports (2010). Source: Portland Press. URL:[Link]

  • "Carboxyatractyloside." Wikipedia. Source: Wikimedia Foundation. URL:[Link]

Sources

The Molecular Lock: A Technical Guide to Carboxyatractyloside (CAT) Research

[1][2]

Executive Summary

Carboxyatractyloside (CAT), a diterpenoid glycoside derived from Atractylis gummifera and Xanthium strumarium, represents a cornerstone tool in mitochondrial bioenergetics.[1][2] Unlike its analogue Atractyloside (ATR), CAT functions as a high-affinity, effectively irreversible inhibitor of the mitochondrial ADP/ATP carrier (AAC), locking the transporter in the cytoplasmic-open state (c-state).[1][2] This guide analyzes the historical evolution of CAT research, its pivotal role in resolving the AAC crystal structure, and provides standardized protocols for its application in modern drug development and mitochondrial toxicity assays.

Historical Context: From "Gummiferin" to a Defined Mechanism

The discovery of Carboxyatractyloside is rooted in the investigation of agricultural toxicity. While Atractyloside (ATR) was isolated by LeFranc in 1868 from the Mediterranean thistle Atractylis gummifera, the more potent analogue, CAT, remained elusive until the mid-20th century.[2]

The "Gummiferin" Era

In the 1960s, researchers noted that extracts from fresh Atractylis rhizomes exhibited a toxicity profile significantly higher than purified ATR. This led to the isolation of a compound initially termed "gummiferin" (Stanislas & Vignais, 1964).[1][2] Structural analysis later confirmed this compound was 4-carboxyatractyloside (CAT), differing from ATR by a single carboxyl group.[1][2]

The Toxicity Differential

The historical significance of CAT lies in its binding kinetics. Early comparative studies demonstrated that while ATR toxicity could be reversed by high concentrations of Adenine Nucleotides (ADP/ATP), CAT inhibition was effectively irreversible under physiological conditions.[1][2] This distinction categorized CAT as a "tight-binding" inhibitor, making it a far superior tool for freezing protein conformations during structural analysis.[1][2]

Mechanistic Core: The "c-state" Lock[2]

The ADP/ATP carrier (AAC) cycles between two primary conformations to shuttle nucleotides across the inner mitochondrial membrane:

  • c-state (Cytoplasmic-open): Binding site faces the intermembrane space (IMS).[1][2]

  • m-state (Matrix-open): Binding site faces the mitochondrial matrix.[1][2]

CAT acts as a molecular wedge.[1] It binds to the AAC from the intermembrane space and locks it in the c-state , preventing the conformational shift required to transport ADP into the matrix. This blockade halts oxidative phosphorylation by starving the F1Fo-ATP synthase of its substrate (ADP).[1][2]

Diagram: The AAC Inhibition Cycle

The following diagram illustrates the transport cycle and the specific locking points of CAT (c-state) versus Bongkrekic Acid (BKA, m-state).[1][2]

AAC_Mechanismc_statec-state(Cytoplasmic Open)transitionTransition(Occluded)c_state->transition ADP bindingm_statem-state(Matrix Open)m_state->transition ATP bindingtransition->c_state Translocationtransition->m_state TranslocationCATCarboxyatractyloside(CAT)CAT->c_state LOCKS (Irreversible)BKABongkrekic Acid(BKA)BKA->m_state LOCKS (Irreversible)

Figure 1: The mechanism of AAC inhibition.[1][2][3] CAT locks the carrier in the c-state, while BKA locks it in the m-state, halting the cycle.[2]

Structural Biology: The Resolution Revolution

The high-affinity binding of CAT was instrumental in the first high-resolution crystallographic structure of the AAC. Membrane proteins are notoriously unstable in detergent solutions; however, the CAT-AAC complex is exceptionally rigid.[2]

The Pebay-Peyroula Breakthrough (2003)

In 2003, Pebay-Peyroula and colleagues solved the structure of the bovine AAC-CAT complex at 2.2 Å resolution.[1][2] This study revealed:

  • The Pocket: CAT binds deep within a cone-shaped cavity accessible from the IMS.

  • The Salt Bridge: The additional carboxyl group of CAT (absent in ATR) forms a critical salt bridge (likely with Arg279), explaining the nanomolar affinity and lack of reversibility.

  • The RRRMMM Motif: The structure highlighted the conserved RRRMMM motif essential for nucleotide recognition.

This structure remains the gold standard for modeling mitochondrial carrier interactions and understanding the "c-state" topology.

Technical Protocols

For researchers in drug development or toxicology, CAT is primarily used as a reference inhibitor to validate mitochondrial function or to stabilize AAC for biophysical studies.

Protocol A: Mitochondrial Respiration Inhibition Assay

Objective: To quantify the integrity of the inner mitochondrial membrane and the specific inhibition of AAC activity.

Reagents:

  • Isolated mitochondria (Rat liver or Heart).[1][2]

  • Respiration Buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).[1][2]

  • Substrates: Succinate (5 mM) + Rotenone (2 µM).[1][2]

  • CAT Stock: 1 mM in water (Store at -20°C).[1][2]

Workflow:

  • Baseline: Suspend mitochondria (0.5 mg protein/mL) in Respiration Buffer in an oxygraph chamber (e.g., Oroboros or Seahorse).

  • State 2: Add Substrates (Succinate/Rotenone).[1][2] Record oxygen consumption (Leak respiration).[1][2]

  • State 3 (Active): Add ADP (200 µM). Observe rapid increase in oxygen consumption (oxidative phosphorylation).[1][2]

  • Inhibition: Titrate CAT (start at 10 nM, step up to 500 nM).

    • Expectation: Immediate cessation of State 3 respiration.

    • Control: Add ATR (requires ~10-50x higher concentration to achieve similar inhibition kinetics).[1][2]

  • Uncoupling Check: Add FCCP (1 µM).

    • Result: Respiration should recover (proves CAT inhibited transport, not the Electron Transport Chain itself).

Protocol B: CAT-Stabilized AAC Purification (Brief)

Objective: Isolate stable AAC for structural analysis.

  • Solubilization: Lyse mitochondria in buffer containing 3% Triton X-100 and 50 µM CAT .

  • Hydroxyapatite Chromatography: Pass lysate over hydroxyapatite.[1] AAC-CAT complex passes through (due to high pI), while impurities bind.[1][2]

  • Stability: The resulting AAC-CAT complex is stable at 4°C for days, unlike the unliganded protein.

Comparative Data: CAT vs. ATR[1][2]

The following table summarizes the critical differences that dictate experimental choice.

FeatureAtractyloside (ATR)Carboxyatractyloside (CAT)
Source Atractylis gummiferaXanthium strumarium, A. gummifera
Structure Diterpenoid glycosideDiterpenoid glycoside + C4 Carboxyl
Binding State c-state (Cytoplasmic)c-state (Cytoplasmic)
Mechanism Competitive (Reversible)Tight-binding / Pseudo-irreversible
Kd (Affinity) ~100 – 450 nM~5 – 20 nM
Reversibility Reversed by high [ADP]Not reversed by physiological [ADP]
Key Interaction H-bonds, hydrophobicSalt bridge (Carboxyl-Arg)
Visualization of Experimental Logic

The decision tree below guides the selection of CAT vs. ATR for specific research goals.

CAT_UsageStartSelect Inhibitor for AAC StudyGoal_StructureGoal: Structural Biology / CrystallographyStart->Goal_StructureGoal_KineticsGoal: Kinetic / Competition AssaysStart->Goal_KineticsUse_CATUse Carboxyatractyloside (CAT)(Locks protein rigidly)Goal_Structure->Use_CAT High Stability RequiredGoal_Kinetics->Use_CAT Titration of Total Active SitesUse_ATRUse Atractyloside (ATR)(Allows ADP competition)Goal_Kinetics->Use_ATR Reversibility Required

Figure 2: Decision matrix for selecting AAC inhibitors in experimental design.

References

  • Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside Source: Nature (2003) URL:[1][2][Link]

  • Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria Source: PubMed (1977) URL:[1][2][Link]

  • The ADP and ATP transport in mitochondria and its carrier Source: Biochimica et Biophysica Acta (BBA) - Biomembranes (2008) URL:[1][2][Link]

  • Carboxyatractyloside: A Compound from Xanthium strumarium and Atractylis gummifera Source:[4] Journal of Natural Products (1980) URL:[1][2][Link][1][2]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase Source: Pharmaceutical Biology (2023) URL:[1][2][Link]

Methodological & Application

Application Note: Mechanistic Dissection of Mitochondrial Respiration Using Carboxyatractyloside (CAT)

[1][2][3][4]

Introduction & Mechanistic Basis

Carboxyatractyloside (CAT) is a highly specific, potent, and non-competitive inhibitor of the Adenine Nucleotide Translocator (ANT).[1][2][3][4] Unlike its structural analog Atractyloside (ATR), which acts competitively, CAT locks the ANT carrier in the cytoplasmic-facing (c-state) conformation with extremely high affinity (

1234

This unique "locking" mechanism makes CAT an indispensable tool for:

  • Isolating ANT-dependent respiration: Distinguishing between ATP-synthase limitations and transport limitations.

  • Studying Mitochondrial Permeability Transition Pore (mPTP): The c-state of ANT is structurally linked to the sensitization of the mPTP to calcium and oxidative stress [2].

  • Proton Leak Analysis: Differentiating between basal proton leak and ANT-mediated proton conductance (e.g., fatty acid-induced uncoupling) [3].

Mechanism of Action: The "C-State" Lock

While Oligomycin inhibits the

1214

Key Distinction:

  • Atractyloside (ATR): Competitive inhibitor; can be displaced by high concentrations of ADP.[1][2][3][4]

  • Carboxyatractyloside (CAT): Non-competitive/Tight-binding; effectively irreversible during the time course of a standard respirometry assay.[1][2][3][4]

Visualization: The Target Pathway

CAT_Mechanismcluster_mitoInner Mitochondrial MembraneANTANT (Adenine Nucleotide Translocator)ATP_matrixATP (Matrix)ANT->ATP_matrix Exchange (Blocked)ATPSATP Synthase (Complex V)ATPS->ATP_matrix ATP SynthesisETCElectron Transport ChainETC->ATPS Proton Motive ForceADP_cytoADP (Cytosol/IMS)ADP_cyto->ANT Substrate EntryCATCarboxyatractyloside (CAT)CAT->ANT Locks in c-state(Inhibits Transport)OligoOligomycinOligo->ATPS Direct Inhibition

Figure 1: Mechanism of Action.[1][2][3][4] CAT locks ANT in the c-state, preventing ADP import.[1] Distinct from Oligomycin which blocks the Synthase.

Experimental Design & Preparation

Safety & Handling (Critical)

CAT is a diterpenoid glycoside and is highly toxic .[1][2][3][4] It can cause severe hypoglycemia and liver failure if ingested or injected.[4]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2][4]

  • Handling: Weigh powder in a fume hood or static-free enclosure.

  • Disposal: All waste containing CAT must be segregated as hazardous chemical waste.[4]

Solubility & Storage

CAT is generally supplied as a potassium salt (e.g., Dipotassium Carboxyatractyloside), which improves water solubility compared to the free acid.[1][2][3][4]

ParameterSpecificationNotes
Solvent Ultrapure Water (

)
Preferred over DMSO to avoid solvent effects on membranes.[1][2][3][4]
Stock Conc. 1 - 5 mMHigher concentrations may precipitate.[1][2][3][4]
Storage -20°CAliquot to avoid freeze-thaw cycles. Stable for >6 months.
Working Conc. 1 - 5 µMTitration is recommended (see Protocol).[1][2][3][4]
Experimental Controls
  • Positive Control: Oligomycin (2.5 µM).[1][2][3][4] If respiration is sensitive to Oligomycin but not CAT, the mitochondrial outer membrane (MOM) may be compromised (allowing CAT to bypass) or the ANT is not the rate-limiting step.[1][2][3][4]

  • Integrity Check: Cytochrome c addition. If adding Cyt c increases respiration significantly, the MOM is damaged, and CAT data may be unreliable.

Protocol: High-Resolution Respirometry (Titration Assay)

Purpose: To determine the specific contribution of ANT to respiratory flux and calculate the "CAT-sensitive" respiration.[1][4] This protocol is optimized for isolated mitochondria (Liver, Heart, Muscle) using an Oroboros O2k or Clark-type electrode.[1][2][3][4]

Workflow Visualization

WorkflowStep11. Isolation & Quality Check(RCR > 4 required)Step22. Basal Respiration(Substrates: Glu/Mal or Suc/Rot)Step1->Step2Step33. State 3 Induction(Add ADP saturating: 1-2 mM)Step2->Step3Step44. CAT Titration(Stepwise: 0.1 µM increments)Step3->Step4Step55. Uncoupling(Add FCCP/CCC)Step4->Step5

Figure 2: Step-by-step respirometry workflow for CAT titration.

Step-by-Step Procedure
  • Equilibration: Add mitochondrial respiration buffer (e.g., MiR05) to the chamber.[1][2][3][4] Equilibrate to 37°C.

  • Mitochondrial Addition: Inject isolated mitochondria (final conc.[1][3][4] 0.1 – 0.5 mg/mL).[1][2][3][4] Allow signal to stabilize (State 1).

  • Substrate Addition (State 2):

    • Complex I: Glutamate (10 mM) + Malate (2 mM).[1][2][3][4]

    • Complex II: Succinate (10 mM) + Rotenone (0.5 µM).[1][2][3][4]

  • ADP Stimulation (State 3): Inject ADP (saturating concentration, typically 1–2 mM).[1][2][3][4] Observe the sharp increase in Oxygen Consumption Rate (OCR).[1][2][3][4]

    • Expert Insight: Ensure ADP is saturating.[4] If ADP is limiting, CAT effects will be masked.[1]

  • CAT Titration (The Critical Step):

    • Do not add a single bolus.[4]

    • Titrate CAT in small increments (e.g., 0.05 µM or 0.1 µM steps).

    • Wait 2–3 minutes between additions for the slope to stabilize.

    • Endpoint: Continue until respiration returns to (or below) State 4 (leak) levels.

    • Typical saturating dose: 1–5 µM depending on mitochondrial density.[4]

  • Uncoupler Addition (Validation): Inject FCCP (titrated, typically 0.5 – 1.0 µM).[1][2][3][4]

    • Result: Respiration should recover to maximal capacity (State 3u).[1][2][3][4]

    • Interpretation: If FCCP restores respiration, the ETC is intact, and CAT specifically inhibited the phosphorylation system (ANT).[2]

Advanced Application: mPTP Sensitization

CAT is a powerful tool to study the Mitochondrial Permeability Transition Pore (mPTP).[1][2][3][4] The "c-state" of ANT is proposed to be the conformation that facilitates pore opening or interacts with Cyclophilin D [4].[5]

Protocol Modification:

  • Incubate mitochondria in Calcium Retention Capacity (CRC) buffer (containing Calcium Green-5N or similar indicator).[1][2][3][4]

  • Add Substrates (Glu/Mal).[1][2][3][4]

  • Experimental Arm: Add CAT (1 µM).

  • Control Arm: Add Vehicle or ATR.

  • Calcium Challenge: Titrate

    
     pulses (e.g., 10 µM every 2 mins).
    
  • Observation: Mitochondria treated with CAT will typically undergo permeability transition (massive

    
     release and swelling) at a significantly lower calcium load than controls.[1][2][3][4]
    

Data Analysis & Interpretation

Calculating Flux Control Ratios (FCR)

To normalize data across experiments, calculate the CAT Inhibition Ratio :

1234
Comparative Analysis Table
InhibitorTargetBinding SiteEffect on RespirationReversibility
Carboxyatractyloside (CAT) ANTIMS side (c-state)Inhibits State 3Irreversible (High Affinity)
Atractyloside (ATR) ANTIMS side (c-state)Inhibits State 3Competitive (Reversible by ADP)
Bongkrekic Acid (BKA) ANTMatrix side (m-state)Inhibits State 3Irreversible
Oligomycin ATP Synthase

subunit
Inhibits State 3Irreversible
Troubleshooting Guide
ObservationPossible CauseCorrective Action
No inhibition seen 1. Mitochondrial outer membrane damaged.2.[4] CAT degraded/precipitated.1. Check Cyt c response.2. Prepare fresh stock in water; check pH.
Partial inhibition 1. Insufficient dose.2. High endogenous ADP/ATP.1. Perform full titration.2. Deplete nucleotides with hexokinase/glucose trap.[4]
FCCP fails to restore rate 1. CAT toxicity (non-specific).2. mPTP opening occurred.1. Reduce CAT dose.2. Add Cyclosporin A (CsA) to prevent pore opening.[1][2][3][4]

References

  • Vignais, P. V., et al. (1973).[1][2][3][4] "Interaction of ADP/ATP carrier with carboxyatractyloside." Biochemistry.

  • Halestrap, A. P. (2009).[1][2][3][4] "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology.

  • Shabalina, I. G., et al. (2006).[1][2][3][4] "Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively."[1][2][4][6][7] Biochemical Journal.

  • Pebay-Peyroula, E., et al. (2003).[1][2][3][4] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature.[4]

Inducing Apoptosis in Cell Culture Using Carboxyatractyloside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for inducing apoptosis in cell culture using Carboxyatractyloside (CATR), a potent inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT). We delve into the molecular mechanism of CATR-induced apoptosis, detailing its interaction with ANT and the subsequent triggering of the intrinsic apoptotic pathway. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for apoptosis induction and validation, supported by authoritative references and visual aids.

Introduction: The Central Role of Mitochondria and ANT in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] The intrinsic pathway of apoptosis is intricately linked to mitochondrial function. A key event in this pathway is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[2]

The Adenine Nucleotide Translocator (ANT) is a critical protein embedded in the inner mitochondrial membrane.[] Its primary function is to facilitate the exchange of adenosine diphosphate (ADP) from the cytoplasm for adenosine triphosphate (ATP) synthesized within the mitochondria, a process vital for cellular energy metabolism.[4] Beyond its bioenergetic role, ANT is a key component of the mitochondrial permeability transition pore (MPTP).[5][6] The opening of the MPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of apoptotic factors.[5]

Carboxyatractyloside (CATR) is a highly toxic diterpene glycoside that acts as a specific and potent inhibitor of ANT.[7] It binds to the cytoplasmic side of ANT, locking it in a conformation that favors the opening of the MPTP.[] This action disrupts mitochondrial function, leading to a cascade of events that culminate in apoptosis.[8] Understanding the interplay between CATR, ANT, and the MPTP provides a powerful tool for studying the mechanisms of apoptosis and for screening potential therapeutic agents that modulate this pathway.

Mechanism of Carboxyatractyloside-Induced Apoptosis

Carboxyatractyloside induces apoptosis by directly targeting the Adenine Nucleotide Translocator. The binding of CATR to ANT triggers a conformational change that is believed to contribute to the formation and opening of the mitochondrial permeability transition pore (MPTP).[6][9]

The sequence of events is as follows:

  • CATR Binds to ANT: CATR, being membrane-permeable, enters the cell and binds with high affinity to the ANT protein on the inner mitochondrial membrane.[][10]

  • MPTP Opening: This binding event induces a conformational change in ANT, promoting the opening of the MPTP.[11]

  • Mitochondrial Membrane Depolarization: The open MPTP allows for the influx of solutes and water into the mitochondrial matrix, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).[5]

  • Release of Pro-Apoptotic Factors: The loss of ΔΨm and mitochondrial swelling result in the rupture of the outer mitochondrial membrane and the release of cytochrome c and other pro-apoptotic molecules into the cytoplasm.[12]

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3 and -7.[13][14]

  • Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.[13]

CATR_Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm CATR Carboxyatractyloside ANT Adenine Nucleotide Translocator (ANT) CATR->ANT Binds to MPTP MPTP Opening ANT->MPTP Induces MMP Loss of Mitochondrial Membrane Potential (ΔΨm) MPTP->MMP CytoC_release Cytochrome c Release MMP->CytoC_release CytoC Cytochrome c CytoC_release->CytoC Release into Cytoplasm Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Mechanism of Carboxyatractyloside (CATR)-induced apoptosis.

Protocol for Inducing Apoptosis with Carboxyatractyloside

This protocol provides a general framework for inducing apoptosis using CATR. Optimal conditions, such as CATR concentration and incubation time, will vary depending on the cell line and should be determined empirically through a dose-response and time-course experiment.

Materials
  • Cell line of interest (e.g., Jurkat, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)[15]

  • Carboxyatractyloside (CATR) potassium salt (Store stock solutions at -20°C)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Tissue culture plates or flasks

  • Sterile pipette tips and tubes

  • Incubator (37°C, 5% CO2)

Reagent Preparation

Carboxyatractyloside (CATR) Stock Solution (1 mM):

  • Dissolve the appropriate amount of CATR in DMSO to make a 1 mM stock solution.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Procedure
  • Cell Seeding: Seed cells in a suitable tissue culture plate or flask at a density that will ensure they are in the exponential growth phase at the time of treatment. A common starting point is 1 x 10^6 cells/mL.[16]

  • Cell Treatment:

    • The following day, or once cells have adhered and are actively dividing, remove the culture medium.

    • Add fresh complete medium containing the desired final concentration of CATR. A typical starting range is 1-10 µM.[17]

    • Negative Control: Treat a set of cells with the same volume of complete medium containing an equivalent concentration of DMSO as the highest CATR concentration used.[18]

    • Positive Control (Optional): Treat a set of cells with a known apoptosis-inducing agent, such as staurosporine (1 µM), to validate the apoptosis detection assays.[19][20]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined period. A typical incubation time ranges from 6 to 24 hours. A time-course experiment is recommended to determine the optimal time point for observing apoptosis.[18]

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method such as trypsin-EDTA or a cell scraper. Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step.

  • Downstream Analysis: The cell pellet is now ready for various apoptosis validation assays.

Experimental_Workflow start Start seed Seed Cells start->seed treat Treat with CATR (and controls) seed->treat incubate Incubate (6-24h) treat->incubate harvest Harvest Cells incubate->harvest wash Wash Cells with PBS harvest->wash analysis Downstream Apoptosis Assays wash->analysis end End analysis->end

Caption: Experimental workflow for CATR-induced apoptosis.

Validation of Apoptosis

It is crucial to validate the induction of apoptosis using multiple, independent assays that measure different hallmarks of the apoptotic process.

Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a cornerstone for detecting apoptosis.[16] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

  • Interpretation of Results:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells[21]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells[21]

    • Annexin V- / PI+ : Necrotic cells

Protocol for Annexin V/PI Staining:

  • Harvest and wash 1-5 x 10^5 cells as described in section 3.3.[21]

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[23][24]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[23]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21][24]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]

  • Analyze the cells by flow cytometry within one hour.[24]

Caspase Activity Assay

The activation of caspases is a central event in the apoptotic cascade.[1] Assays that measure the activity of effector caspases, such as caspase-3 and -7, provide strong evidence for apoptosis induction.[13]

  • Principle: These assays typically use a synthetic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule, such as a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC).[13][25] Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified spectrophotometrically or fluorometrically.[25]

Protocol for Caspase-3/7 Activity Assay (Colorimetric):

  • Harvest at least 1 x 10^6 cells and prepare a cell lysate according to the manufacturer's protocol.[26] This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.[27]

  • Determine the protein concentration of the lysate. A concentration of 1-4 mg/mL is recommended.[26]

  • In a 96-well plate, add 50-200 µg of protein from each sample to separate wells. Adjust the volume with lysis buffer.

  • Add 50 µL of 2X Reaction Buffer containing DTT to each well.[27]

  • Add 5 µL of the DEVD-pNA substrate.[27]

  • Incubate the plate at 37°C for 1-2 hours.[25][27]

  • Measure the absorbance at 400-405 nm using a microplate reader.[25][26]

  • The fold-increase in caspase-3/7 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A decrease in the mitochondrial membrane potential is an early event in apoptosis.[28][29] The lipophilic cationic dye JC-1 is commonly used to assess changes in ΔΨm.[29]

  • Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence.[30] In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[30] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[30]

Protocol for JC-1 Staining:

  • Seed cells in a suitable format for analysis (e.g., 96-well plate for plate reader analysis or on coverslips for microscopy).

  • Treat cells with CATR as described in section 3.3. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[31]

  • At the end of the treatment period, add JC-1 staining solution to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.[31]

  • Wash the cells with PBS or an appropriate buffer.[30]

  • Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[29][31]

    • Flow Cytometry: Green fluorescence is detected in the FITC channel (FL1) and red fluorescence in the PE channel (FL2).[31]

    • Fluorescence Microscopy: Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic fluorescence.[31]

Data Presentation and Interpretation

AssayParameter MeasuredExpected Result in Apoptotic Cells
Annexin V/PI Staining Phosphatidylserine externalization and membrane integrityIncrease in Annexin V+/PI- (early) and Annexin V+/PI+ (late) populations
Caspase-3/7 Activity Activity of effector caspasesIncreased cleavage of DEVD substrate
JC-1 Staining Mitochondrial membrane potential (ΔΨm)Decrease in red/green fluorescence ratio, indicating depolarization

Troubleshooting

IssuePossible CauseSuggested Solution
Low percentage of apoptotic cells CATR concentration too low or incubation time too short.Perform a dose-response and time-course experiment to optimize conditions.
Cell line is resistant to CATR-induced apoptosis.Try a different cell line or a different apoptosis-inducing agent.
High background necrosis CATR concentration is too high or incubation is too long, leading to secondary necrosis.Reduce the CATR concentration and/or shorten the incubation time.
Harsh cell handling during harvesting.Handle cells gently, especially during detachment of adherent cells.
Inconsistent results Inconsistent cell density at the time of treatment.Ensure cells are in the exponential growth phase and seeded at a consistent density.
Reagent instability.Aliquot and store reagents properly. Avoid repeated freeze-thaw cycles of CATR stock.

Conclusion

Carboxyatractyloside is a valuable tool for inducing the intrinsic pathway of apoptosis in a controlled manner in cell culture. By specifically targeting the Adenine Nucleotide Translocator, it allows for the detailed investigation of mitochondrial-dependent cell death pathways. The protocols outlined in this application note provide a robust framework for inducing and validating apoptosis using CATR. For reliable and reproducible results, it is essential to optimize the experimental conditions for the specific cell line being used and to employ a multi-parametric approach for the assessment of apoptosis.

References

  • Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). AKES194. Retrieved from [Link]

  • Carraro, M., Giorgio, V., Šileikytė, J., Sartori, G., Forte, M., Li, Y., ... & Bernardi, P. (2020). Adenine nucleotide translocator and ATP synthase cooperate in mediating the mitochondrial permeability transition. eLife, 9, e54707. [Link]

  • Carboxyatractyloside. (2023, November 29). In Wikipedia. [Link]

  • Petronilli, V., & Bernardi, P. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. International Journal of Molecular Sciences, 21(24), 9605. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Jayapal, M., & Lee, W. S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2563. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]

  • Annexin V dead cells staining protocol. (2016, September 22). Immunostep. Retrieved from [Link]

  • Hedjazi, L., & Zeeshan, H. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Molecular Biology, 1966, 17-26. [Link]

  • Caspase 3 Activity Assay Kit. (2022, June). MP Biomedicals. Retrieved from [Link]

  • Shabalina, I. G., Kramarova, T. V., & Nedergaard, J. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. The Biochemical journal, 399(3), 405–414. [Link]

  • EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. (n.d.). HiMedia Laboratories. Retrieved from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved from [Link]

  • Kłopotowska, D. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Critical reviews in toxicology, 53(10), 659–680. [Link]

  • Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death. Current medicinal chemistry, 10(16), 1507–1525. [Link]

  • Bauer, M. K., Schubert, A., Rocks, O., & Grimm, S. (1999). Adenine nucleotide translocase-1, a component of the permeability transition pore, can dominantly induce apoptosis. The Journal of cell biology, 147(7), 1493–1502. [Link]

  • Bauer, M. K. A., Schubert, A., Rocks, O., & Grimm, S. (1999). Adenine nucleotide translocase-1, a component of the permeability transition pore, can dominantly induce apoptosis. MDC Repository. [Link]

  • Kłopotowska, D. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H + leak. PubMed. [Link]

  • Woldegiorgis, G., & Shrago, E. (1985). Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system. Biochimica et biophysica acta, 810(3), 358–364. [Link]

  • Lee, K. U. (2010). Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome. Diabetes & metabolism journal, 34(3), 154–159. [Link]

  • Apoptosis assay. Spheroids were treated with indicated compounds for 42... (n.d.). ResearchGate. Retrieved from [Link]

  • Kim, M. J., Park, M., Kim, S. J., Kim, K. C., Park, S. H., Kim, H. J., ... & Kim, Y. H. (2025). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. International Journal of Molecular Sciences, 26(24), 17351. [Link]

  • Fujiwara, Y., Tateishi, T., & Arakawa, T. (2022). Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension. Biological and Pharmaceutical Bulletin, 45(10), 1500-1504. [Link]

  • Li, Y., & Zhang, J. (2023). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers in Pharmacology, 14, 1198616. [Link]

  • Sheridan, C., & Martin, S. J. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0268501. [Link]

  • Results of the flow cytometry assay for apoptosis induced with... (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Chen, L., Liang, Y., & Zhang, H. (2018). Swainsonine induces apoptosis of rat cardiomyocytes via mitochondria-mediated pathway. Cellular and Molecular Biology, 64(6), 63-68. [Link]

Sources

Carboxyatractyloside as a tool to measure mitochondrial membrane potential.

Application Note: Carboxyatractyloside (CATR) as a Mechanistic Tool for Interrogating Mitochondrial Membrane Potential ( )

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Bioenergetics and Mitochondrial Pharmacology.

Executive Summary

The mitochondrial membrane potential (


Carboxyatractyloside (CATR)

Unlike uncouplers (e.g., FCCP) or Complex V inhibitors (e.g., Oligomycin), CATR provides a unique upstream blockade of ADP import. This Application Note details the mechanistic causality behind CATR's dual effects on

Mechanistic Causality: The Dual Nature of CATR on

To utilize CATR effectively, researchers must understand the causality behind its biphasic influence on

Pathway 1: State 4 Hyperpolarization and Proton Leak

In healthy, energized mitochondria, the addition of ADP dissipates the proton gradient as Complex V (ATP Synthase) utilizes the proton motive force to generate ATP (State 3 respiration). By adding CATR, ADP/ATP exchange is completely halted. Without matrix ADP, Complex V cannot consume protons. Consequently, protons accumulate in the intermembrane space, leading to a maximal hyperpolarization of

Pathway 2: mPTP-Mediated Depolarization

Paradoxically, in the presence of high matrix calcium (


collapse of

CATR_MechanismCATRCarboxyatractyloside(CATR)ANTAdenine Nucleotide Translocator(ANT)CATR->ANT High-affinity bindingCStateLocked in c-state(Cytosolic open)ANT->CState Conformational arrestADPBlockBlocks ADP Importinto MatrixCState->ADPBlock Healthy MitochondriamPTPSensitizes mPTP(in presence of Ca2+)CState->mPTP Stressed/Ca2+ LoadedState4State 4 Respiration(Hyperpolarization)ADPBlock->State4 Prevents H+ consumptionby Complex VDepolmPTP Opening(Massive Depolarization)mPTP->Depol IMM Permeabilization

Caption: Mechanistic divergence of CATR action on ANT, leading to either hyperpolarization or depolarization.

Experimental Protocols

The following self-validating protocols utilize fluorescent lipophilic cations. These dyes accumulate in the mitochondrial matrix in a Nernstian fashion proportional to

Protocol A: Fluorometric Measurement of State 4 and Proton Leak

Objective: To measure maximal mitochondrial hyperpolarization and isolate ANT-dependent proton leak using Safranin O or TMRM [2, 6]. Rationale: Safranin O undergoes fluorescence quenching upon accumulation in energized mitochondria. CATR is used to block State 3 (phosphorylating) respiration, forcing the system into State 4.

Reagents & Equipment:

  • Isolated mitochondria (e.g., 0.5 mg/mL protein).

  • Assay Buffer: 120 mM KCl, 1 mM

    
    , 10 mM HEPES, 1 mM EGTA (pH 7.2).
    
  • Safranin O (5 µM final) or TMRM (1 µM final).

  • Substrates: Succinate (5 mM) + Rotenone (2 µM).

  • Modulators: ADP (1 mM), CATR (2 µM), FCCP (1 µM).

  • Spectrofluorometer (Safranin O: Ex 495 nm / Em 586 nm).

Step-by-Step Methodology:

  • Baseline Establishment: Add Assay Buffer and Safranin O to the cuvette. Record baseline fluorescence for 60 seconds.

  • Mitochondrial Addition: Inject isolated mitochondria. Fluorescence will slowly decrease as basal

    
     is established.
    
  • Energization (State 2): Add Succinate/Rotenone. Observe a rapid drop in fluorescence (quenching) indicating robust hyperpolarization as the ETC pumps protons.

  • Phosphorylation (State 3): Inject 1 mM ADP. Fluorescence will transiently increase (partial depolarization) as Complex V utilizes the proton gradient to convert ADP to ATP.

  • ANT Inhibition (State 4): Inject 2 µM CATR. By blocking ADP entry, CATR stops Complex V activity. Fluorescence will rapidly decrease back to or below State 2 levels, representing maximal

    
     [6].
    
    • Self-Validation Check: If CATR fails to induce hyperpolarization, the mitochondria may be uncoupled or the IMM is damaged.

  • Full Uncoupling: Inject 1 µM FCCP to completely dissipate the gradient. Fluorescence will spike to maximum levels.

ProtocolA_WorkflowBaseline1. Baseline(Buffer + Dye)Mito2. Add Mitochondria(Basal Quenching)Baseline->MitoEnergize3. Add Substrates(Max Quenching)Mito->EnergizeState34. Add ADP(Partial Depolarization)Energize->State3CATR5. Add CATR(State 4 Hyperpolarization)State3->CATRFCCP6. Add FCCP(Full Depolarization)CATR->FCCP

Caption: Step-by-step fluorometric workflow for assessing State 4 membrane potential using CATR.

Protocol B: Assessment of mPTP-Mediated Depolarization

Objective: To determine the susceptibility of mitochondria to mPTP opening using CATR as a sensitizing agent and JC-1 dye. Rationale: JC-1 forms red J-aggregates in highly polarized mitochondria and reverts to green monomers upon depolarization. CATR accelerates

Step-by-Step Methodology:

  • Cell Preparation: Plate cells (e.g., HEK293 or cardiomyocytes) in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM JC-1 in culture media for 30 minutes at 37°C. Wash twice with assay buffer.

  • Pre-treatment: Divide wells into three cohorts:

    • Vehicle Control (DMSO)

    • CATR (10 µM) - Sensitizer [4]

    • Bongkrekic Acid (BKA) (50 µM) - Inhibitor [4] Incubate for 15 minutes.

  • Stress Induction: Inject a sub-lethal dose of

    
     (e.g., 50 µM) or a ROS generator (e.g., 
    
    
    ) to trigger mPTP opening.
  • Kinetic Readout: Measure the Red (Ex 535/Em 590) to Green (Ex 485/Em 530) fluorescence ratio over 60 minutes.

    • Causality Insight: The CATR-treated cohort will exhibit a rapid drop in the Red/Green ratio (depolarization) significantly earlier than the control, proving that stabilizing the c-state of ANT lowers the threshold for mPTP opening [3].

Data Presentation & Interpretation

Proper interpretation of

Table 1: Expected Fluorescence Responses in Assays
Experimental StageBioenergetic StateSafranin O / TMRM SignalJC-1 Signal (Red/Green Ratio)Interpretation
Substrate Addition State 2Strong Decrease (Quenching)HighIMM is intact; ETC is pumping protons.
ADP Addition State 3Moderate IncreaseModerate DecreaseProtons are consumed by ATP Synthase.
CATR Addition State 4Strong Decrease High ANT blocked; ATP Synthase halts;

maximizes.
CATR + High

mPTP OpenRapid, Total Increase Rapid Drop to Zero Pore opens; complete loss of

.
FCCP Addition UncoupledTotal IncreaseDrop to ZeroChemical uncoupling; gradient destroyed.
Table 2: Pharmacological Modulators of ANT and their Effects on
CompoundTarget / MechanismEffect on ANT ConformationImpact on mPTPPrimary Use Case
Carboxyatractyloside (CATR) ANT (Irreversible inhibitor)Locks in c-state (cytosolic)Promotes openingMeasuring State 4

; inducing mPTP.
Bongkrekic Acid (BKA) ANT (Uncompetitive inhibitor)Locks in m-state (matrix)Inhibits openingPreventing mPTP opening; control for CATR.
Oligomycin Complex V (ATP Synthase)No direct effectNo direct effectBlocking proton consumption downstream of ANT.

References

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Environmental Science and Health, Part C.[Link]

  • Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM): Methods and Protocols. Methods in Molecular Biology.[Link]

  • Regulation of the mitochondrial permeability transition in kidney proximal tubules and its alteration during hypoxia-reoxygenation. American Journal of Physiology-Renal Physiology.[Link]

  • Antimicrobial peptide CGA-N12 decreases the Candida tropicalis mitochondrial membrane potential via mitochondrial permeability transition pore. Biochemical Journal (Portland Press).[Link]

  • Reduction of Elevated Proton Leak Rejuvenates Mitochondria in the Aged Cardiomyocyte. bioRxiv.[Link]

  • Bioenergetic consequences of FoF1–ATP synthase/ATPase deficiency in two life cycle stages of Trypanosoma brucei. Journal of Biological Chemistry.[Link]

Application of Carboxyatractyloside in isolated mitochondria experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Respirometry and Mechanistic Profiling Using Carboxyatractyloside (CATR) in Isolated Mitochondria

Executive Summary & Mechanistic Causality

The Adenine Nucleotide Translocator (ANT) is a highly abundant inner mitochondrial membrane (IMM) protein responsible for the 1:1 stoichiometric exchange of cytosolic ADP for matrix ATP, a process foundational to eukaryotic oxidative phosphorylation (OXPHOS)[1]. In mitochondrial bioenergetics, precisely isolating the flux control and proton leak associated with ANT requires highly specific pharmacological interventions.

Carboxyatractyloside (CATR), a toxic glycoside derived from the Atractylis gummifera plant, is the gold-standard inhibitor for this purpose. Mechanistically, the ADP/ATP carrier operates via an alternating-access mechanism between a cytosolic-open state (c-state) and a matrix-open state (m-state)[2]. CATR acts as a potent, non-competitive inhibitor that binds exclusively and with extremely high affinity to the c-state of ANT[3]. By locking the carrier in this abortive conformation, CATR completely abolishes ADP/ATP exchange[4]. This targeted blockade effectively uncouples the electron transport chain (ETC) from ATP synthesis, collapsing active State 3 respiration into a resting, non-phosphorylating state[5].

Understanding this causality is critical for experimental design: unlike Oligomycin, which inhibits the F1Fo ATP Synthase directly[6], CATR specifically isolates the function of ANT. This distinction allows researchers to quantify ANT-dependent basal proton leak and calculate the specific metabolic flux control coefficient of ANT over total OXPHOS[7].

Mechanism cluster_cytosol Cytosol / Intermembrane Space cluster_imm Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix ADP ADP ANT Adenine Nucleotide Translocator (ANT) c-state ADP->ANT Import CATR Carboxyatractyloside (CATR) CATR->ANT High-affinity binding (Locks in c-state) ATP ATP ANT->ATP Export ComplexV ATP Synthase (Complex V) ComplexV->ATP ATP Synthesis

Molecular mechanism of CATR locking ANT in the c-state, halting ADP/ATP exchange.

Quantitative Profiling of OXPHOS Inhibitors

To design a robust experiment, one must select the correct inhibitor based on binding kinetics and target specificity. The table below summarizes the quantitative and mechanistic differences between CATR and other common OXPHOS inhibitors used in isolated mitochondria assays.

InhibitorPrimary TargetConformation LockedTypical Working Conc.Mechanism of ActionEffect on State 3 Respiration
Carboxyatractyloside (CATR) ANTc-state (Cytosolic)1.0 - 5.0 µMHigh-affinity competitive binding at the cytosolic face[3].Rapid, complete inhibition[5].
Bongkrekic Acid (BKA) ANTm-state (Matrix)5.0 - 50.0 µMBinds at the matrix face; requires membrane permeation[8].Complete inhibition (slower onset).
Oligomycin F1Fo ATP SynthaseN/A1.0 - 2.5 µMBlocks the proton channel (Fo subunit), preventing ATP synthesis[6].Complete inhibition.
Suramin ANT / ATP SynthaseN/A> 50 µMNon-specific polyanionic inhibition from both sides of the IMM[5].Partial to complete (dose-dependent).

Self-Validating Experimental Protocols

The following protocols are designed for High-Resolution Respirometry (e.g., Oroboros O2k or Agilent Seahorse) using isolated mitochondria.

Protocol A: Substrate-Uncoupler-Inhibitor Titration (SUIT) for ANT-Dependent Leak

This protocol isolates the specific contribution of ANT to mitochondrial proton leak (basal uncoupling), a critical metric in metabolic diseases and thermogenesis research[9].

Causality & Self-Validation: A common pitfall in mitochondrial assays is misinterpreting a damaged electron transport chain (ETC) as successful ANT inhibition. To self-validate, this protocol utilizes FCCP after CATR addition. If CATR successfully inhibited ANT without poisoning the ETC, the subsequent addition of FCCP will bypass the ANT/Complex V blockade and restore maximal oxygen consumption[5]. Furthermore, Cytochrome c is added to verify outer mitochondrial membrane (OMM) integrity[6].

Step-by-Step Methodology:

  • Preparation: Suspend isolated mitochondria (e.g., 0.1 - 0.5 mg/mL protein) in a respiration buffer (e.g., MiR05) at 37°C.

  • State 2 (Baseline): Add complex I-linked substrates, Pyruvate (5 mM) and Malate (2 mM). Wait for a stable oxygen consumption rate (OCR).

  • OMM Integrity Check: Add Cytochrome c (10 µM). Validation: An OCR increase of >10% indicates damaged outer membranes; discard the sample if this occurs[6].

  • State 3 (OXPHOS Capacity): Add a saturating concentration of ADP (2.5 - 4.0 mM). OCR will spike as ATP synthesis begins[6].

  • ANT Inhibition (State 4c): Inject CATR to a final concentration of 2.0 µM.

    • Observation: OCR should rapidly collapse to a basal "leak" state, as ADP/ATP exchange is halted[5].

  • Maximal Uncoupled Respiration (Self-Validation): Titrate the protonophore FCCP in 0.5 µM increments until maximal OCR is reached.

    • Causality: FCCP transports protons directly across the IMM, bypassing the need for ATP synthesis. A robust recovery of OCR proves the ETC is fully functional and the CATR-induced drop was specifically due to ANT inhibition[5].

  • Residual Oxygen Consumption (ROX): Add Complex III inhibitor Antimycin A (2.5 µM) and Complex I inhibitor Rotenone (0.5 µM) to halt all mitochondrial respiration[10]. Subtract this ROX value from all previous states to calculate true mitochondrial OCR.

Workflow S1 1. Baseline (Pyr/Mal) S2 2. State 3 (Add ADP) S1->S2 Induce OXPHOS S3 3. ANT Inhibition (Add CATR) S2->S3 Block ANT S4 4. Uncoupled (Add FCCP) S3->S4 Bypass ANT S5 5. ROX (Add Ant A/Rot) S4->S5 Block ETC

Self-validating SUIT protocol workflow utilizing CATR for isolated mitochondria.

Protocol B: Metabolic Flux Control Analysis of ANT

To understand how much control ANT exerts over the entire OXPHOS pathway in different tissues, researchers perform CATR titrations to calculate the Flux Control Coefficient (FCC)[7].

Step-by-Step Methodology:

  • Induce State 3 respiration using saturating substrates and sub-maximal ADP (e.g., 12.5 µM to 25 µM) to mimic physiological cytosolic conditions[7].

  • Add Diadenosine pentaphosphate (AP5A, 20 µM) to inhibit adenylate kinase, ensuring all ATP production is strictly OXPHOS-derived[7].

  • Titrate CATR in highly precise, sub-lethal increments (e.g., 0.05 µM to 0.5 µM).

  • Record the new steady-state OCR after each titration.

  • Data Interpretation: Plot the percentage of remaining OXPHOS activity against the CATR concentration. The initial slope of this inhibition curve allows the calculation of the ANT Flux Control Coefficient. Note: In highly oxidative tissues like skeletal muscle, ANT exerts a very high flux control coefficient (e.g., 0.83 - 0.91 at physiological ADP levels)[7].

Troubleshooting and Data Interpretation

  • Incomplete Inhibition post-CATR: If State 3 respiration does not fully collapse after adding 2.0 µM CATR, suspect the presence of alternative ATPases in your preparation (e.g., contaminating ER or plasma membrane ATPases in crude homogenates). To correct this, ensure you are using highly purified mitochondria, or run a parallel control using Oligomycin to differentiate ANT activity from total ATP synthase activity[6].

  • No Recovery post-FCCP: If FCCP fails to stimulate respiration after CATR addition, the mitochondria may have undergone Permeability Transition Pore (mPTP) opening, or the CATR stock was contaminated/degraded. Ensure CATR is reconstituted in water or DMSO (depending on the salt form) and stored in single-use aliquots at -20°C.

References

  • Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside Nature / ResearchG
  • Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside (Altern
  • Structures of yeast mitochondrial ADP/ATP carriers support a domain-based altern
  • The mitochondrial ADP/ATP carrier: structural, physiological and p
  • The mitochondrial ADP/ATP carrier exists and functions as a monomer Portland Press
  • Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension ResearchG
  • Assessment of mitochondrial physiology of murine white adipose tissue by mechanical permeabiliz
  • Simultaneous measurement of mitochondrial respiration and ATP production in tissue homogenates and calculation of effective P/O r
  • Oxidative Phosphorylation K0.
  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively PMC / NIH

Sources

Precision Interrogation of Mitochondrial Bioenergetics: Carboxyatractyloside (CAT) in ANT-Dependent Disease Models

[1]

Abstract & Introduction

Adenine Nucleotide Translocase (ANT) is the gatekeeper of cellular energy, responsible for the 1:1 exchange of cytosolic ADP for matrix ATP. Dysfunction in ANT is implicated in diverse pathologies, from ischemia-reperfusion (I/R) injury and cardiomyopathy to apoptotic resistance in cancer.[1]

Carboxyatractyloside (CAT) is a diterpenoid glycoside and a highly specific, non-competitive inhibitor of ANT.[1] Unlike its analog Atractyloside (ATR), CAT binds with nanomolar affinity (

1cytosolic-facing (c-state)
  • Halt oxidative phosphorylation by starving ATP synthase of ADP.

  • Sensitize the Mitochondrial Permeability Transition Pore (mPTP), lowering the threshold for calcium-induced pore opening.

This guide details the mechanistic rationale and validated protocols for using CAT to investigate ANT function in isolated mitochondria and permeabilized cell models.

Mechanism of Action: The "C-State" Lock

To understand CAT, one must understand the "ping-pong" mechanism of ANT. The transporter alternates between two conformational states:

  • c-state: Binding site faces the intermembrane space (cytosol).[1]

  • m-state: Binding site faces the matrix.

CAT binds exclusively to the c-state of ANT. Because its binding affinity is significantly higher than that of ADP, it locks the transporter in this conformation. This has two critical downstream effects:

  • Bioenergetic Collapse: ADP cannot enter the matrix; ATP synthase stalls.

  • mPTP Sensitization: The c-state of ANT is structurally linked to the regulatory complex of the mPTP. Stabilization of the c-state by CAT renders mitochondria highly susceptible to Calcium (

    
    )-induced permeability transition, a key event in necrotic cell death and I/R injury.[1]
    
Visualization: ANT Conformational Locking

The following diagram illustrates the specific blockade imposed by CAT compared to the normal nucleotide flux.

ANT_Mechanismcluster_IMSIntermembrane Space (IMS)cluster_IMMInner Mitochondrial Membrane (IMM)cluster_MatrixMitochondrial MatrixADP_cytoADP (Cytosolic)ANT_cANT (c-state)Cytosol-FacingADP_cyto->ANT_cBindsATP_cytoATP (Cytosolic)CATCarboxyatractyloside (CAT)CAT->ANT_cHigh Affinity Lock(Irreversible)ANT_c->ATP_cytoReleaseANT_mANT (m-state)Matrix-FacingANT_c->ANT_mConformationalChange (Ping)mPTPmPTP Opening(Cell Death)ANT_c->mPTPSensitizesANT_m->ANT_cConformationalChange (Pong)ADP_matADP (Matrix)ANT_m->ADP_matReleaseATP_matATP (Matrix)ATP_mat->ANT_mBinds

Caption: CAT locks ANT in the c-state, blocking ADP entry and sensitizing the mPTP to opening triggers.

Critical Comparison: CAT vs. Atractyloside (ATR)[1][2]

A common error in experimental design is treating CAT and ATR as interchangeable. They are not.

FeatureCarboxyatractyloside (CAT)Atractyloside (ATR)
Binding Affinity (

)
High (10–20 nM) Low (~0.45

)
Inhibition Type Non-competitive (Tight binding)Competitive (with ADP)
Reversibility Effectively Irreversible Reversible by high [ADP]
Cell Permeability Very Poor (Requires permeabilization)Poor (but better than CAT)
Primary Use Stoichiometric titration; mPTP sensitizationCompetitive kinetic studies

Expert Insight: Use CAT when you need a "hard stop" of ANT activity or maximum mPTP sensitization. Use ATR if you need to demonstrate that the inhibition can be outcompeted by substrate (ADP), which proves specificity.[1]

Protocol A: Respirometry in Isolated Mitochondria

Objective: Quantify ANT-dependent respiration and determine the "CAT Titer" (amount of functional ANT).

Materials
  • Instrument: Clark-type Oxygen Electrode (Hansatech) or Seahorse XF Analyzer.[1]

  • Mitochondrial Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, 0.5% BSA (fatty acid free), pH 7.2.[1]

  • Respiration Buffer (RB): 125 mM KCl, 20 mM HEPES, 2 mM

    
    , 2.5 mM 
    
    
    , pH 7.2.[1]
  • Substrates: Glutamate/Malate (5 mM each) or Succinate (5 mM) + Rotenone (2

    
    ).[1]
    
  • CAT Stock: 1 mM in distilled water (Store at -20°C).

Workflow
  • Isolation: Isolate liver or heart mitochondria via differential centrifugation (750 x g spin to remove debris, 7000 x g spin to pellet mitochondria).[1]

    • QC Step: Ensure RCR (State 3 / State 4) > 4.0 for liver mitochondria.[1]

  • Baseline: Add mitochondria (0.5 mg/mL) to RB in the chamber. Add substrates (e.g., Succinate).[1][2][3] Observe State 2 respiration.

  • State 3 Induction: Add ADP (200–500

    
    ). Observe the rapid increase in Oxygen Consumption Rate (OCR).
    
  • CAT Titration:

    • Once State 3 is stable, inject CAT in small increments (e.g., 10 pmol/mg protein steps).[1]

    • Observation: Respiration will decrease stepwise.

    • Endpoint: The concentration of CAT required to return respiration to State 4 (leak) levels represents the total functional ANT content.

Expected Results
  • State 3: High OCR (ATP synthesis active).[1]

  • CAT Addition: Immediate, sharp decline in OCR.[1]

  • State 4: Low OCR (Proton leak only).

  • Note: If CAT fails to inhibit respiration, the mitochondrial inner membrane may be damaged (leaky), or the CAT stock has degraded.

Protocol B: Calcium Retention Capacity (CRC) Assay

Objective: Investigate ANT's role in mPTP regulation. CAT should lower the calcium threshold required to open the pore.

Materials
  • Fluorometer: Plate reader or cuvette-based system (Ex/Em: 506/532 nm).[1]

  • Probe: Calcium Green-5N (1

    
    ) - Low affinity 
    
    
    dye.[1]
  • CRC Buffer: 125 mM KCl, 20 mM HEPES, 1 mM

    
    , 2.5 mM 
    
    
    , 5 mM Succinate, pH 7.[1]4. NO EGTA.
  • Controls: Cyclosporin A (CsA, 1

    
    ) - mPTP inhibitor (Negative control).[1]
    
Workflow
  • Setup: Resuspend mitochondria (0.5 mg/mL) in CRC Buffer containing Calcium Green-5N.

  • Treatment:

    • Group A: Vehicle (Control).[1]

    • Group B: CAT (Low dose, e.g., 0.5

      
      ).[1]
      
    • Group C: CAT + CsA (Validation).[1]

  • Pulsing: Inject

    
     pulses (e.g., 10 
    
    
    boluses) every 2 minutes.
  • Measurement: Monitor fluorescence.

    • Uptake Phase: Fluorescence spikes upon injection, then decays as mitochondria sequester

      
      .[1]
      
    • Pore Opening: Fluorescence spikes and does not decay (mitochondria release

      
      ).[1]
      
Visualization: CRC Assay Logic

CRC_WorkflowStartMitochondria+ Ca-Green-5NPulseInject Ca2+(10 uM Pulse)Start->PulseUptakeMito Uptake(Fluorescence Drop)Pulse->UptakeThresholdThreshold Reached?Uptake->ThresholdThreshold->PulseNo (Repeat)ReleasemPTP Opens(Fluorescence Spike)Threshold->ReleaseYesCATCAT TreatmentCAT->ThresholdLowers Threshold(Fewer Pulses to Open)

Caption: CAT treatment sensitizes mitochondria, causing mPTP opening at lower cumulative Calcium loads.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
No inhibition of Respiration CAT degradationCAT is stable but sensitive to hydrolysis.[1] Ensure fresh stock. Verify with 2

Oligomycin (inhibits ATP synthase directly) to confirm the system is responsive.[1]
Inconsistent Titration Protein quantification errorThe CAT titer is strictly stoichiometric (pmol CAT : pmol ANT). Accurate protein determination (BCA assay) is non-negotiable.[1]
No effect in Whole Cells Membrane impermeabilityCritical: CAT does not cross the plasma membrane efficiently. You must use permeabilized cells (Digitonin/Saponin) or isolated mitochondria.[1]

References

  • Vignais, P. V., et al. (1973). Interaction of ADP/ATP carrier with atractyloside and carboxyatractyloside.[1]Biochemistry .[2][3][4][5][6][7][8][9][10]

  • Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death.Current Medicinal Chemistry .

  • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier.[6]Biochimica et Biophysica Acta (BBA) - Biomembranes .[1]

  • Luciani, S., & Varotto, R. (1975). Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane.[11]FEBS Letters .

  • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside.[1]Nature . [1]

A guide to preparing Carboxyatractyloside solutions for cell treatment.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Optimization of Carboxyatractyloside (CATR) Solutions for In Vitro Cell Treatments

Introduction & Mechanistic Overview

Carboxyatractyloside (CATR) is a natural heteroglucoside and a highly specific, high-affinity inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT)[1],[2]. In cellular bioenergetics and drug development, CATR is a critical tool compound used to study mitochondrial uncoupling, reactive oxygen species (ROS) generation, and apoptosis.

Mechanistic Causality : CATR exerts its effect by binding tightly to ANT, locking the carrier protein in the "c-state" (the cytoplasmic open conformation)[3]. This structural blockade completely abolishes the vital exchange of cytosolic ADP for mitochondrial ATP across the inner mitochondrial membrane[1],[2]. Consequently, the matrix is depleted of ADP, oxidative phosphorylation (OXPHOS) is halted, and the mitochondrial membrane potential (


) collapses, which triggers downstream oxidative stress and programmed cell death[4].

CATR_Mechanism CATR Carboxyatractyloside (CATR) ANT Adenine Nucleotide Translocator (ANT) (c-state locked) CATR->ANT Inhibits ADP Cytosolic ADP Import Blocked ANT->ADP Prevents ATP Mitochondrial ATP Export Blocked ANT->ATP Prevents MMP ΔΨm Collapse (Membrane Potential) ADP->MMP Depletes Matrix ADP ATP->MMP Halts OXPHOS ROS ROS Production & Oxidative Stress MMP->ROS Induces Apoptosis Cell Death / Apoptosis ROS->Apoptosis Triggers

Figure 1: Mechanism of CATR-induced mitochondrial dysfunction and apoptosis via ANT inhibition.

Physicochemical Properties & Solubility Data

CATR is typically synthesized and supplied as a potassium salt (dipotassium or tripotassium)[1],[5]. Expertise Insight : This salt form is deliberately engineered to maximize aqueous solubility. While many lipophilic mitochondrial inhibitors require Dimethyl Sulfoxide (DMSO), the high water solubility of CATR's potassium salt allows researchers to completely avoid organic solvents, which can act as confounding mitochondrial uncouplers in sensitive respirometry assays.

Table 1: Quantitative Physicochemical Data

PropertySpecification
Formal Name Carboxyatractyloside (potassium salt)
CAS Number 35988-42-2
Molecular Formula C31H44O18S2 • 2K
Molecular Weight 847.0 g/mol
Solubility (Ultrapure Water) 10 mg/mL (Routine working limit) up to 262.5 mg/mL (Max)[1],[6]
Solubility (DMSO) ~11 mg/mL (13.0 mM)[6]
Purity

95%[1]
Formulation Crystalline solid[1]

Protocol: Preparation of Stock Solutions

We strongly recommend preparing CATR stock solutions in ultrapure water rather than DMSO for cell treatments to preserve mitochondrial membrane integrity.

Self-Validating Quality Control : Aqueous CATR solutions are highly susceptible to the hydrolysis of their glycosidic and sulfate groups if left at 4°C for extended periods. Cayman Chemical explicitly advises against storing aqueous solutions for more than one day[7]. To build a self-validating system, the stock must be aliquoted immediately upon reconstitution and frozen.

Step-by-Step Methodology (10 mM Aqueous Stock) :

  • Equilibration : Allow the vial containing the CATR crystalline solid to equilibrate to room temperature for 15–20 minutes in a desiccator. Causality: Opening a cold vial introduces condensation, which rapidly degrades the hygroscopic potassium salt.

  • Reconstitution : Add 1.18 mL of sterile, cell-culture grade ultrapure water to 10 mg of CATR potassium salt to yield a 10 mM stock solution.

  • Dissolution : Vortex gently for 30 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 1–2 minutes until no microscopic particulates remain[6]. QC Check: Hold the tube against a light source; turbidity indicates incomplete dissolution, which will artificially lower your effective working concentration.

  • Sterilization : Pass the solution through a 0.22 µm PES syringe filter (avoid nylon, which may bind the compound).

  • Aliquoting & Storage : Divide the stock into 20–50 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[5].

Protocol: Cell Treatment & Working Solutions

For intact cell treatments (e.g., assessing cell viability or ATP/ADP ratios), CATR is typically applied at final working concentrations ranging from 2.5 µM to 20 µM [4]. For isolated mitochondria or permeabilized cells in high-resolution respirometry (e.g., Seahorse XF assays), concentrations of 1 µM to 5 µM are sufficient to achieve complete ANT inhibition[8],[9].

Step-by-Step Methodology (Cell Treatment) :

  • Thawing : Thaw a single CATR aliquot on ice immediately prior to use. Discard any unused portion after the experiment to avoid freeze-thaw degradation[5].

  • Dilution : Dilute the 10 mM stock directly into pre-warmed (37°C) complete culture medium or assay buffer. For example, adding 1 µL of 10 mM stock into 1 mL of medium yields a 10 µM working solution.

  • Mixing : Invert the tube 5–6 times to ensure homogeneous distribution. Causality: Do not vortex vigorously, as this causes foaming in serum-containing media and can denature carrier proteins.

  • Application : Aspirate the old medium from the cell culture plates. Gently dispense the CATR-containing medium against the side wall of the well to avoid detaching adherent cells.

  • Incubation & Functional Validation : Incubate cells at 37°C, 5% CO2.

    • For Respirometry: CATR addition should immediately depress the Oxygen Consumption Rate (OCR) to oligomycin-equivalent leak states within 15–30 minutes[9].

    • For Viability/Apoptosis Assays: Incubate for 24 to 48 hours[4]. Always run a parallel vehicle control (ultrapure water matched to the CATR volume) to validate that observed toxicity is solely CATR-dependent.

CATR_Workflow Powder CATR Powder (Potassium Salt) Stock Reconstitute in Ultrapure H2O (10 mg/mL) Powder->Stock Aliquot Aliquot & Store (-20°C or -80°C) Stock->Aliquot Prevent degradation Dilute Dilute in Assay Medium (1-20 µM) Aliquot->Dilute Thaw on ice Treat Treat Cells (e.g., HUVEC, HEK293) Dilute->Treat Assay Endpoint Assay (Seahorse / ATP Kit) Treat->Assay

Figure 2: End-to-end workflow for preparing and applying CATR solutions in cell-based assays.

References

Sources

Method for assessing the purity of Carboxyatractyloside dipotassium salt.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method for assessing the purity of Carboxyatractyloside dipotassium salt. Content Type: Detailed Application Notes and Protocols.

Application Note & Technical Protocol

Executive Summary

Carboxyatractyloside (CAT) dipotassium salt [CAS: 35988-42-2] is a potent, high-affinity inhibitor of the mitochondrial ADP/ATP carrier (AAC).[1][2] Unlike its decarboxylated analog Atractyloside (ATR), CAT locks the carrier in the cytoplasmic-open (c-state) conformation with nanomolar affinity, making it an indispensable tool for structural biology and bioenergetics research.[1][2]

However, the analytical validation of CAT is fraught with challenges:

  • Structural Instability: The glycosidic bond is susceptible to acid hydrolysis, and the carboxyl group at C4 is prone to decarboxylation, reverting CAT to the less potent ATR.

  • Detection Limits: The molecule lacks a strong chromophore, rendering standard UV detection at 254 nm ineffective.

  • Hygroscopicity: As a dipotassium salt, the material is highly hygroscopic, necessitating rigorous water content quantification to establish the "as-is" vs. "anhydrous" purity.

This guide outlines a multi-modal purity assessment workflow combining HPLC-MS/UV for impurity profiling (specifically ATR separation) and quantitative NMR (qNMR) for absolute mass balance determination.[1][2]

Chemical Context & Stability[3]

  • Compound: Carboxyatractyloside Dipotassium Salt[1]

  • Formula:

    
    
    
  • MW: 847.0 g/mol (Salt); 770.8 g/mol (Free Acid)[1][2]

  • Critical Impurity: Atractyloside (ATR) – Result of decarboxylation.[1][2] ATR binds the AAC but with different kinetics and affinity.

Handling Precaution: CAT is extremely toxic (LD50 ~2.9 mg/kg iv in rats).[1][2] All weighing must occur in a glove box or vented enclosure. Solutions should be kept neutral (pH 6.5–7.[1][2]5) and stored at -20°C. Avoid acidic buffers (< pH 4.0) for prolonged periods.[1][2]

Mechanism of Action (Context for Purity)

Understanding the target interaction explains why purity is critical. CAT binds to the AAC from the intermembrane space, locking the protein in a "dead-end" c-state. Impurities like ATR or hydrolyzed aglycones compete for the binding site but may induce different conformational shifts, compromising structural studies (e.g., Cryo-EM).[1][2]

Figure 1: Mechanism of AAC inhibition. High purity CAT is required to ensure a homogenous population of AAC locked in the high-stability c-state.

Primary Protocol: HPLC-UV-MS Analysis

Objective: Separation of CAT from ATR and detection of desulfated byproducts. Rationale: A Phenyl-Hexyl or Phenyl column is selected over C18 because the pi-pi interactions with the diterpene core provide superior selectivity for separating the glycosides ATR and CAT.

Chromatographic Conditions
ParameterSpecification
Column ZORBAX SB-Phenyl or XBridge Phenyl (4.6 × 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Temperature 35°C
Injection Volume 5–10 µL
Detection (UV) 203 nm (Reference 360 nm)
Detection (MS) ESI Negative Mode (SIM: m/z 769 [CAT], 725 [ATR])
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold
15.040Linear Gradient
18.095Wash
20.095Wash
20.15Re-equilibration
25.05End
Protocol Steps
  • Sample Preparation: Dissolve 1 mg of CAT dipotassium salt in 1 mL of 10% Acetonitrile/Water. Vortex for 30 seconds. Note: Do not use acidified solvents for dissolution.[1]

  • System Suitability: Inject a standard mixture of CAT and ATR (if available). Resolution (

    
    ) between peaks must be > 1.5.[1][2]
    
  • Analysis:

    • CAT typically elutes after ATR on phenyl columns due to the additional carboxyl group interacting with the stationary phase or slight hydrophobicity differences depending on pH.

    • Monitor m/z 769 (M-H)⁻ for CAT.

    • Monitor m/z 725 (M-H)⁻ for ATR.

    • Monitor m/z 385 (M-2H)²⁻ for doubly charged species.

  • Calculation: Calculate purity using Area% (UV 203 nm). If UV signal is too weak, use ELSD (Evaporative Light Scattering Detector) or Charged Aerosol Detection (CAD) for universal response.[1][2]

Secondary Protocol: Quantitative NMR (qNMR)

Objective: Absolute purity determination (Mass Balance).[1][2] Rationale: HPLC-UV requires a reference standard which may not be available.[2] qNMR provides an absolute measurement using an internal standard (IS) traceable to NIST.[1][2]

Reagents
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).[1][2]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1][2] Solubility in water is high; signals (singlet ~6.3 ppm) do not overlap with CAT.[1][2]

Protocol Steps
  • Weighing:

    • Weigh ~10 mg of CAT sample (

      
      ) into a clean vial. Record to 0.01 mg.
      
    • Weigh ~5 mg of Maleic Acid IS (

      
      ) into the same vial. Record to 0.01 mg.
      
  • Dissolution: Add 600 µL

    
    . Vortex until clear. Transfer to NMR tube.[3]
    
  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse: 90° pulse.

    • Relaxation Delay (

      
      ): ≥ 30 seconds (critical for full relaxation of protons).[1][2]
      
    • Scans: 16–32.

  • Integration:

    • Integrate the IS singlet at 6.3 ppm (

      
      , 2 protons).[1][2]
      
    • Integrate the CAT exocyclic alkene protons at ~5.2 ppm (

      
      , 2 protons) or the anomeric proton.
      
  • Calculation:

    
    [1][2]
    
    • 
      : Integral area
      
    • 
      : Number of protons (2 for Maleic acid, 2 for CAT alkene)
      
    • 
      : Molecular weight (CAT dipotassium salt = 847.0, Maleic acid = 116.07)[1][2]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard[1][2]
      

Analytical Workflow Diagram

Purity_Workflow cluster_methods Parallel Analysis Start Raw CAT Dipotassium Salt Method_A HPLC-MS/UV (Phenyl Column) Target: Impurity Profile (ATR) Start->Method_A Method_B qNMR (D2O + Maleic Acid) Target: Absolute Content Start->Method_B Method_C Karl Fischer / IC Target: Water & Potassium Start->Method_C Decision Data Synthesis Method_A->Decision Chromatographic Purity Method_B->Decision Mass Balance Method_C->Decision Salt/Solvent Correction Result_Pass PASS: >95% Purity <1% ATR Correct Counter-ion Ratio Decision->Result_Pass Meets Specs Result_Fail FAIL: High ATR or Excessive Water Decision->Result_Fail Out of Spec

Figure 2: Integrated workflow for the purity assessment of Carboxyatractyloside.

Data Presentation: Specification Guidelines

When generating the Certificate of Analysis (CoA), summarize data as follows:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification MS (ESI-)Major peak m/z 769.2 ± 0.5 (M-H)⁻
Purity (HPLC) RP-HPLC (UV 203 nm)≥ 95.0%
Impurity (ATR) RP-HPLC≤ 2.0% (Relative to CAT)
Absolute Content qNMR (D2O)≥ 90.0% (w/w, as is)
Water Content Karl FischerReport Value (Typically < 8% for hydrates)
Potassium Content Ion Chromatography8.5% – 9.5% (Theoretical for 2K: 9.2%)

References

  • Structure & Mechanism: Pebay-Peyroula, E., et al. (2003).[1][2] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature, 426, 39–44. Link[1][2]

  • HPLC Method (Phenyl Column): Steenkamp, V., et al. (2006).[1][2][4] "A validated method for quantifying atractyloside and carboxyatractyloside in blood by HPLC-HRMS/MS." Forensic Science International, 163(1-2), 81-92.[1][2][4] Link

  • Toxicity & Stability: Obatomi, D. K., & Bach, P. H. (1998).[1][2] "Biochemistry and toxicology of the diterpenoid glycoside atractyloside." Food and Chemical Toxicology, 36(4), 335-346.[1][2] Link

  • qNMR Methodology: Pauli, G. F., et al. (2012).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786.[1][2] Link[1][2]

Sources

Application Note: In-Vivo Utilization of Carboxyatractyloside (CATR) in Animal Research Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carboxyatractyloside (CATR), a highly toxic diterpenoid glycoside derived from Xanthium species, is a gold-standard pharmacological tool for studying mitochondrial bioenergetics[1]. By binding with high affinity to the Adenine Nucleotide Translocator (ANT) and locking it in the cytoplasmic-open (c-state) conformation, CATR abolishes ADP/ATP exchange across the inner mitochondrial membrane[2]. This Application Note provides authoritative guidance on deploying CATR in vivo, transitioning from traditional acute hepatorenal toxicity models to cutting-edge immunological and metabolic rewiring paradigms.

Mechanistic Grounding & Model Selection

Unlike its analog atractyloside (ATR), CATR possesses an additional equatorial carboxyl group at the C-4' position. This structural nuance drastically increases its binding affinity to ANT, rendering its in-vivo toxicity approximately 10-fold higher than ATR[1]. When administered in vivo, CATR's blockade of ANT triggers a predictable, self-amplifying cascade: cytosolic ATP depletion, mitochondrial membrane hyperpolarization, reactive oxygen species (ROS) generation, and ultimately, the sensitization and opening of the mitochondrial permeability transition pore (mPTP)[2][3].

G CATR Carboxyatractyloside (CATR) ANT Adenine Nucleotide Translocator (c-state locked) CATR->ANT High-affinity binding Block Inhibition of ADP/ATP Exchange ANT->Block Conformational arrest CytATP Cytosolic ATP Depletion Block->CytATP Energy starvation ROS Mitochondrial ROS Generation Block->ROS ETC hyperpolarization CellDeath Apoptosis / Necrosis CytATP->CellDeath mPTP mPTP Opening ROS->mPTP Oxidative stress mPTP->CellDeath Cytochrome c release

Fig 1. Mechanistic pathway of CATR-induced mitochondrial dysfunction and cellular toxicity.

Quantitative Data: Dosage & Physiological Outcomes

As a Senior Application Scientist, I emphasize that the selection of CATR dosage is the most critical variable in experimental design. Acute high doses are utilized for toxicology and organ failure models, whereas chronic low doses are increasingly used to study metabolic rewiring—such as enhancing T-cell activation by forcing cellular reliance on glycolysis[4].

Table 1: Quantitative Comparison of CATR In-Vivo Dosages and Applications

Experimental ParadigmCATR DosageRouteKey Physiological Observations
Acute Toxicity / Organ Injury 13.5 mg/kgi.p.Induces lethargy, seizures, vacuolar degeneration of hepatocytes, and acute renal tubular necrosis within 24-48h[3].
Immunometabolic Rewiring 2.0 - 2.5 mg/kg/dayi.p.Administered for 10-14 days. Induces systemic metabolic rewiring; naive T-cells exhibit heightened activation and proliferation[4].
Ex-Vivo Respirometry 1.0 - 5.0 μMIn vitroAdded to isolated mitochondria post-in vivo exposure to completely inhibit ANT-mediated proton leak and ADP-stimulated respiration[5][6].

Detailed Experimental Protocols

The reliability of CATR models hinges on the stability of the compound and the precision of mitochondrial isolation. CATR is highly susceptible to hydrolysis; therefore, the dipotassium salt is preferred for aqueous solubility, and solutions must be prepared freshly to prevent inactivation[3].

Protocol 1: Preparation and Administration of CATR for Chronic Metabolic Rewiring Objective: To induce systemic metabolic rewiring without triggering acute lethal hepatotoxicity, enabling the study of T-cell function and homeostatic expansion[4].

  • Reagent Preparation: Weigh CATR dipotassium salt and dissolve in sterile, cold Phosphate-Buffered Saline (PBS) to a stock concentration of 1 mg/mL. Causality Check: Do not use DMSO if avoidable, as it can independently affect mitochondrial membrane fluidity and confound metabolic readouts. PBS ensures physiological pH and vehicle neutrality.

  • Sterilization: Pass the solution through a 0.22 μm syringe filter.

  • Storage: Keep the working solution on ice and use it within the same day. Do not subject the solution to freeze-thaw cycles, which degrade the active equatorial carboxyl group[3].

  • Administration: Inject wild-type donor mice (e.g., C57BL/6) intraperitoneally (i.p.) at a dose of 2.0 mg/kg daily for 14 days[4].

  • Monitoring: Monitor body weight daily. A weight loss exceeding 15% necessitates humane endpoint euthanasia.

Protocol 2: Isolation of Mitochondria and Functional Validation (High-Resolution Respirometry) Objective: To create a self-validating system that confirms the extent of ANT inhibition in target organs (e.g., liver or kidney) following in-vivo CATR exposure[6].

  • Tissue Harvest: Euthanize the animal via cervical dislocation to avoid anesthetic-induced mitochondrial uncoupling. Rapidly excise the target organ and immerse in ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Causality Check: EGTA is critical here to chelate Ca2+ and prevent premature, artifactual mPTP opening during the mechanical stress of homogenization[2].

  • Homogenization: Mince the tissue and homogenize using a Teflon-glass Potter-Elvehjem homogenizer (3-4 strokes at 500 rpm).

  • Differential Centrifugation:

    • Centrifuge at 800 × g for 10 min at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant and centrifuge at 8,500 × g for 10 min at 4°C to pellet the mitochondria[5].

  • Respirometry Assay:

    • Suspend 0.25 mg of mitochondrial protein in a high-resolution respirometer chamber containing respiration buffer.

    • Induce State 3 respiration by adding 5 mM glutamate, 5 mM malate, and 2 mM ADP[6].

    • Inject 1.0 - 5.0 μM CATR directly into the chamber.

    • Validation: A sudden, near-complete collapse of oxygen consumption confirms that the observed respiration was strictly ANT-dependent and that the mitochondria remained highly coupled during isolation[5][6].

Protocol 3: Assessing mPTP Susceptibility Post-CATR Exposure Objective: To measure the sensitization of the mPTP in animals treated with CATR or secondary stressors like Lipopolysaccharide (LPS)[2].

  • Prepare isolated mitochondria as described in Protocol 2.

  • Suspend mitochondria in a swelling buffer (150 mM KCl, 20 mM Tris-HCl, 2 mM KH2PO4, pH 7.4) and monitor absorbance at 540 nm using a spectrophotometer.

  • Add a sub-maximal dose of Ca2+ (e.g., 50 μM).

  • Observation: Mitochondria from CATR-treated animals will exhibit a rapid decrease in absorbance (swelling) compared to vehicle-treated controls. This proves that locking ANT in the c-state mechanically sensitizes the mPTP to opening under oxidative or calcium stress[2].

Data Interpretation & Troubleshooting

  • Non-Responsive Respiration: If the addition of CATR during ex-vivo respirometry (Protocol 2) does not halt State 3 respiration, suspect mitochondrial uncoupling or damage during isolation. Verify mitochondrial integrity by calculating the Respiratory Control Ratio (RCR); an RCR < 3 indicates damaged inner membranes[6].

  • Strain and Species Differences: Be aware that the immunological and mitochondrial responses to ANT inhibition can vary significantly. For instance, LPS-induced mPTP opening mechanisms differ fundamentally between rats and mice, altering how CATR interacts with the baseline mitochondrial state[2].

References

Sources

Application Note: Utilizing Carboxyatractyloside (CAT) to Dissect Cellular Bioenergetics

[1]

Executive Summary & Core Directive

This guide provides a rigorous technical framework for utilizing Carboxyatractyloside (CAT) , a high-affinity, non-competitive inhibitor of the Adenine Nucleotide Translocator (ANT).[1] Unlike its analog Atractyloside (ATR), CAT locks the ANT in a stable cytosolic-facing (c-state ) conformation with nanomolar affinity, making it the "gold standard" tool for isolating ANT-dependent bioenergetic phenomena.[1]

Why use CAT?

  • Irreversibility: Unlike ATR, CAT cannot be displaced by high concentrations of ADP, ensuring a stable "clamp" on the transport mechanism.

  • Stoichiometric Titration: Its high affinity allows for active site quantification of ANT.

  • mPTP Induction: It is a potent sensitizer of the Mitochondrial Permeability Transition Pore (mPTP), distinct from ATP synthase inhibitors like Oligomycin.

Mechanistic Grounding: The ANT Conformational Cycle

To use CAT effectively, one must understand the structural mechanics of the Adenine Nucleotide Translocator (ANT). ANT operates via a "ping-pong" mechanism, cycling between a cytoplasmic-facing state (c-state ) and a matrix-facing state (m-state ).[1]

The Inhibitor Landscape
  • Carboxyatractyloside (CAT): Binds the c-state with extremely high affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nM). It wedges into the binding pocket, preventing the transition to the m-state.
    
  • Bongkrekic Acid (BKA): Binds the m-state , locking the carrier on the matrix side.

  • Atractyloside (ATR): Binds the c-state but competitively with ADP.[1] High ADP can displace ATR, making it less reliable for absolute inhibition in high-energy states.[1]

Visualization of ANT Cycling and Inhibition

The following diagram illustrates the ANT cycle and the specific locking mechanism of CAT compared to BKA.

ANT_Mechanismcluster_cytoCytoplasm / Intermembrane Spacecluster_mitoMitochondrial MatrixADP_cADP (cyto)ANT_cANT(c-state)ADP_c->ANT_cATP_cATP (cyto)CATCarboxyatractyloside(CAT)CAT->ANT_c LOCKS (Irreversible)ADP_mADP (matrix)ATP_mATP (matrix)ANT_mANT(m-state)ATP_m->ANT_mBKABongkrekic Acid(BKA)BKA->ANT_m LOCKS (m-state)ANT_c->ATP_cANT_c->ANT_m ADP TransportANT_m->ADP_mANT_m->ANT_c ATP Transport

Figure 1: Mechanism of ANT inhibition.[1] CAT locks the transporter in the c-state, preventing ADP entry. BKA locks the m-state. Unlike ATR (not shown), CAT binding is effectively irreversible under physiological conditions.[1]

Comparative Technical Data: CAT vs. ATR vs. BKA[1]

FeatureCarboxyatractyloside (CAT)Atractyloside (ATR)Bongkrekic Acid (BKA)
Target State c-state (Cytosolic)c-state (Cytosolic)m-state (Matrix)
Binding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~5–10 nM (High)~100–500 nM (Moderate)< 20 nM (High)
Competition with ADP Non-competitive CompetitiveNon-competitive
Reversibility Pseudo-irreversibleReversible by high [ADP]Pseudo-irreversible
mPTP Effect Strong Inducer Inducer (weaker)Inhibitor
Primary Utility Stoichiometric titration; mPTP induction; Absolute block of OXPHOS.Historical comparisons; reversible inhibition.Preventing mPTP; locking m-state structure.

Experimental Protocols

Protocol A: CAT Titration for High-Resolution Respirometry (HRR)

Objective: Determine the contribution of ANT to respiratory flux and quantify functional ANT units. This is superior to Oligomycin for dissecting ANT-specific proton leak.

Materials:

  • Instrument: Oroboros O2k or Agilent Seahorse XF.

  • Buffer: MiR05 (Mitochondrial Respiration Medium) or MAS (Mitochondrial Assay Solution).[1]

  • Reagent: Carboxyatractyloside (Sigma-Aldrich/Merck).[1]

    • Stock: 5 mM in DMSO or ddH₂O (Water is preferred to avoid DMSO effects; CAT is water-soluble).[1]

    • Storage: -20°C. Avoid repeated freeze-thaw.[1]

Workflow (Isolated Mitochondria):

  • State 2 (Leak): Add mitochondria + Substrates (e.g., Glutamate/Malate or Succinate/Rotenone).[1]

    • Observation: Stable basal oxygen consumption.

  • State 3 (OXPHOS): Add ADP (saturating, 1–2 mM).

    • Observation: Rapid increase in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       consumption.
      
  • CAT Titration (Inhibition):

    • Perform sequential injections of CAT (0.5 µM increments).

    • Endpoint: Respiration returns to State 4 (Leak) levels.[1]

    • Note: Unlike Oligomycin, which inhibits ATP Synthase, CAT inhibits the entry of ADP. If respiration rates with CAT are lower than with Oligomycin, it suggests a proton leak specifically associated with the ANT mechanism.

  • Uncoupling: Add FCCP (titrated) to verify Electron Transport System (ETS) capacity.

Self-Validation Step:

  • If adding high concentrations of ADP (5 mM) after CAT restores respiration, your CAT concentration is too low, or you are using ATR by mistake.[1] CAT inhibition should be insensitive to subsequent ADP addition.

Protocol B: mPTP Induction Assay (Calcium Retention Capacity)

Objective: Assess the sensitivity of the permeability transition pore using CAT as a sensitizer.

Materials:

  • Probe: Calcium Green-5N (1 µM) or Phen Green SK.[1]

  • Control: Cyclosporin A (CsA) - mPTP inhibitor.[1]

Workflow:

  • Baseline: Mitochondria in buffer with Calcium Green-5N.

  • Sensitization: Add CAT (1–5 µM).

    • Mechanism:[2][3] CAT locks ANT in the c-state, which is conformationally favorable for mPTP opening (or interaction with Cyclophilin D).[1]

  • Calcium Pulses: Inject

    
     pulses (e.g., 10 µM) every 2–3 minutes.
    
  • Readout: Monitor fluorescence.

    • Uptake: Fluorescence spikes then decays (mitochondria clear cytosolic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Pore Opening: Fluorescence suddenly increases and does not decay (release of matrix ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
  • Result: CAT-treated mitochondria will tolerate fewer ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     pulses before opening compared to controls.
    

Experimental Workflow Diagram

The following Graphviz diagram visualizes the decision matrix for using CAT in bioenergetics profiling.

CAT_WorkflowstartStart: Mitochondrial Suspensionsub_addAdd Substrates(Glu/Mal or Succ)start->sub_addadp_addAdd ADP (State 3)sub_add->adp_adddecisionExperimental Goal?adp_add->decisionpath_resRespiratory Control / ANT Quantdecision->path_resBioenergeticspath_mptpmPTP Sensitivitydecision->path_mptpPore Dynamicscat_titrationTitrate CAT(0.1 - 5 µM)path_res->cat_titrationadd_cat_fixedAdd CAT (Fixed 5 µM)path_mptp->add_cat_fixedmeasure_slopeMeasure Inhibition Slope(Stoichiometry)cat_titration->measure_slopestate_4State 4 (ANT-blocked)measure_slope->state_4ca_pulsesPulse Calcium (Ca2+)add_cat_fixed->ca_pulsespore_openMeasure CRC(Pore Opening)ca_pulses->pore_open

Figure 2: Decision matrix for CAT utilization.[1] Path A (Left) focuses on respiratory control; Path B (Right) focuses on mPTP sensitivity.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Incomplete Inhibition Insufficient CAT concentration relative to protein mass.[1]CAT binds 1:1 with ANT. If mitochondrial protein concentration is high (>1 mg/mL), increase CAT to 5–10 µM.[1]
Respiration recovers over time Contamination with Atractyloside (ATR).[1]Ensure the reagent is pure Carboxyatractyloside. ATR is reversible; CAT is not.
No mPTP sensitization Buffer contains Mg²⁺ or ADP (inhibitors of mPTP).[1]Wash mitochondria to remove Adenine Nucleotides. Ensure buffer is low in free Mg²⁺ if maximal sensitivity is required.
Solubility issues Old stock or improper solvent.Reconstitute fresh in ddH₂O. While DMSO works, water is preferred to minimize solvent effects on membranes.[1]

References

  • Vignais, P. V., et al. (1973).[1] Interaction of ADP/ATP carrier with carboxyatractyloside.[4][5]Biochemistry .[2][3][4][5][6][7][8][9][10][11] Link[1]

  • Pebay-Peyroula, E., et al. (2003).[1] Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside.[4]Nature .[12] Link[1]

  • Halestrap, A. P., & Richardson, A. P. (2015).[1] The mitochondrial permeability transition pore (mPTP) – An overview.Cell Calcium . Link

  • Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak.Physiology .[4] Link[1]

  • Klingenberg, M. (2008).[1] The ADP and ATP transport in mitochondria and its carrier.[2][4][5][10][13][14]Biochimica et Biophysica Acta (BBA) - Biomembranes .[1] Link

Troubleshooting & Optimization

Troubleshooting unexpected results in Carboxyatractyloside experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Mitochondrial Bioenergetics Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most common, yet mechanistically complex, failure points researchers encounter when using Carboxyatractyloside (CATR) in metabolic assays.

CATR is a highly potent, specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT). While it is a gold-standard compound for isolating bioenergetic states, its unique physicochemical properties often lead to unexpected experimental outcomes if assay conditions are not strictly controlled.

FAQ & Troubleshooting Guide: Carboxyatractyloside (CATR)

Q1: The "No Response" Phenomenon — Why does CATR fail to inhibit oxygen consumption in my intact cells?

The Issue: You injected CATR during a standard Seahorse XF Cell Mito Stress Test to block ATP synthesis, but the Oxygen Consumption Rate (OCR) did not decrease. The Causality: Unlike Oligomycin A (which is lipophilic and easily crosses the plasma membrane), CATR is a bulky, highly polar diterpenoid glycoside. CATR is strictly cell-impermeable. When applied to intact cells, it cannot reach the inner mitochondrial membrane (IMM) to access the ANT, resulting in zero biological effect. The Solution: You must bypass the plasma membrane. This is achieved either by isolating the mitochondria or by selectively permeabilizing the plasma membrane of adherent cells using agents like perfringolysin O (PMP) or digitonin. By forming pores in the plasma membrane while leaving the cholesterol-poor mitochondrial membranes intact, CATR gains free access to the IMM [1].

Q2: Incomplete Inhibition — Should I use Atractyloside (ATR) or Carboxyatractyloside (CATR)?

The Issue: You are using ATR but observing a residual ADP-stimulated OCR, indicating incomplete ANT inhibition. The Causality: Both ATR and CATR lock the ANT in the c-state (cytoplasmic-facing open conformation). However, CATR possesses an additional carboxylate group. According to high-resolution crystallographic studies, this extra carboxylate forms a critical, water-mediated interaction with Arginine 279 (R279) in the ANT binding pocket[2]. This structural anchor increases CATR's binding affinity by 10- to 60-fold compared to ATR, dropping the dissociation constant (


) into the low nanomolar range.
The Solution:  Switch to CATR for complete, irreversible inhibition. If you must use ATR, you must increase the dose significantly (typically >50 µM), which increases the risk of off-target effects.
Q3: Unexpected Toxicity — Why do my isolated mitochondria rapidly swell after CATR addition?

The Issue: Upon adding CATR to isolated mitochondria, you observe a sudden loss of membrane potential (


) and rapid organelle swelling.
The Causality:  The mitochondrial permeability transition pore (mPTP) is highly sensitive to the conformational state of the ANT. Locking the ANT in the c-state with CATR induces a structural shift that drastically sensitizes the mPTP to calcium, hastening pore opening and causing catastrophic swelling [3].
The Solution:  To validate that the swelling is an mPTP-mediated artifact rather than primary toxicity, run a parallel control pre-treated with Cyclosporin A (a cyclophilin D inhibitor). If Cyclosporin A rescues the mitochondria, the swelling is confirmed as mPTP sensitization. Alternatively, use Bongkrekic Acid (BKA), which locks ANT in the m-state and actively delays mPTP opening.

Quantitative Pharmacological Profile of ANT Inhibitors

To aid in experimental design, the following table summarizes the causal relationships between inhibitor structure, target affinity, and physiological outcomes.

InhibitorTarget ProteinConformation LockedAffinity (

)
Plasma Membrane PermeabilityEffect on mPTP
Carboxyatractyloside (CATR) ANTc-state (cytoplasmic)~10–20 nMImpermeable Sensitizes / Hastens opening
Atractyloside (ATR) ANTc-state (cytoplasmic)~0.45 µMImpermeable Sensitizes / Hastens opening
Bongkrekic Acid (BKA) ANTm-state (matrix)~10–20 nMPermeable (lipophilic)Desensitizes / Delays opening
Oligomycin A F1Fo-ATP SynthaseFo domain (proton channel)~10 nMPermeable (lipophilic)No direct effect

Diagnostic Workflow for CATR Assay Failures

CATR_Troubleshooting Start Unexpected Result in CATR Assay Q1 Are the cells intact? Start->Q1 A1_Yes Error: CATR is cell-impermeable. No ANT inhibition occurs. Q1->A1_Yes Yes Q2 Is ANT inhibition incomplete? Q1->Q2 No A1_Fix Fix: Permeabilize plasma membrane (e.g., PMP) or isolate mitochondria. A1_Yes->A1_Fix A2_Fix Fix: Verify reagent is CATR (Kd ~10nM). ATR requires 60x higher dose. Q2->A2_Fix Yes Q3 Is mitochondrial swelling observed? Q2->Q3 No A3_Fix Fix: CATR sensitizes mPTP. Add Cyclosporin A to verify. Q3->A3_Fix Yes

Fig 1: Logical workflow for resolving common Carboxyatractyloside (CATR) assay failures.

Self-Validating Protocol: Seahorse XF Assay using CATR in Permeabilized Cells

To successfully utilize CATR, you must establish a self-validating system where the integrity of the mitochondrial inner membrane is proven during the assay. This protocol utilizes Plasma Membrane Permeabilizer (PMP) to allow CATR entry.

Step 1: Reagent & Buffer Preparation

  • Mitochondrial Assay Solution (MAS): Prepare a buffer containing 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

    • Causality: MAS mimics the intracellular cytosolic osmolarity. Once the plasma membrane is permeabilized, MAS prevents the mitochondria from swelling and rupturing.

  • Permeabilization Medium: Supplement MAS with 1 nM recombinant perfringolysin O (XF PMP) and your substrate of choice (e.g., 10 mM Pyruvate + 1 mM Malate).

Step 2: Injection Port Strategy (The Self-Validating Circuit)

  • Port A (ADP - 4 mM final): Stimulates State 3 (phosphorylating) respiration.

  • Port B (CATR - 2 µM final): Inhibits ANT.

    • Validation Check: If OCR drops immediately back to baseline (State 4o), your permeabilization was successful, and CATR is actively binding the c-state. If OCR remains high, the plasma membrane is still intact.

  • Port C (FCCP - 2 µM final): Uncouples the IMM.

    • Validation Check: OCR should spike to maximal capacity. If it does not, the CATR addition may have triggered mPTP opening, destroying the mitochondria. (If this occurs, repeat the assay with 1 µM Cyclosporin A in the MAS buffer).

  • Port D (Rotenone/Antimycin A - 0.5 µM final): Shuts down Complex I and III to measure non-mitochondrial oxygen consumption.

Step 3: Execution

  • Wash the adherent cell monolayer twice with MAS buffer (without PMP) to remove all traces of standard culture media (which contains calcium that could trigger mPTP).

  • Add the Permeabilization Medium (MAS + PMP + Substrates) to the wells.

  • Immediately load the plate into the analyzer and begin the assay. The PMP will form pores within the first 5 minutes, allowing ADP and CATR to freely diffuse to the mitochondria during their respective injections.

References

  • Title: Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside Source: Nature URL: [Link]

  • Title: In situ measurements of mitochondrial matrix enzyme activities using plasma and mitochondrial membrane permeabilization agents Source: Analytical Biochemistry URL: [Link]

  • Title: Modulation and Pharmacology of the Mitochondrial Permeability Transition: A Journey from F-ATP Synthase to ANT Source: Molecules URL: [Link]

Sources

Optimizing Carboxyatractyloside concentration to avoid off-target effects.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Carboxyatractyloside Concentration to Avoid Off-Target Effects

Doc ID: TS-ANT-004 | Version: 2.1 | Last Updated: 2026-03-07[1]

Executive Summary: The "Goldilocks" Threshold

Carboxyatractyloside (CAT) is the gold-standard inhibitor for the Adenine Nucleotide Translocator (ANT) due to its nanomolar affinity and non-competitive binding nature.[1] However, a common misconception is that "more is better" for complete inhibition.[1]

The Critical Technical Insight: CAT is a diterpenoid glycoside with amphiphilic properties. At stoichiometric concentrations (approx. 1:1 with ANT dimers), it specifically locks ANT in the cytosolic (c-state) conformation.[1] The Risk: At supra-stoichiometric concentrations (typically >5-10 µM in isolated mitochondrial suspensions), CAT acts as a detergent, inducing non-specific membrane perturbation, inner mitochondrial membrane (IMM) permeabilization, and pseudo-uncoupling that mimics the Mitochondrial Permeability Transition Pore (MPTP) opening.[1]

This guide provides the protocol to determine the Minimal Inhibitory Concentration (MIC) for your specific tissue type, ensuring specificity and data integrity.

Module 1: Mechanism of Action & Specificity

To optimize CAT, one must understand why it differs from Atractyloside (ATR) and Bongkrekic Acid (BKA).[1]

  • CAT vs. ATR: ATR binds competitively with ADP. High cytosolic ADP can displace ATR, leading to "leaky" inhibition.[1] CAT binds non-competitively with much higher affinity (

    
     nM), effectively "locking" the door regardless of ADP concentration.[1]
    
  • The Target: CAT binds the ANT c-state (cytosolic facing), preventing the conformational shift required to translocate ADP into the matrix.

Diagram 1: The ANT Conformational Lock

Visualization of CAT binding dynamics compared to physiological exchange.

ANT_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) ANT_C ANT (c-state) Cytosolic Open ANT_M ANT (m-state) Matrix Open ANT_C->ANT_M  ADP Binding   (Conformational Shift) ANT_Locked Inhibited Complex (Cannot bind ADP) ANT_M->ANT_C  ATP Export   CAT Carboxyatractyloside (CAT) CAT->ANT_C  High Affinity Binding (Irreversible Lock) CAT->ANT_Locked ADP_cyto Cytosolic ADP ATP_matrix Matrix ATP

Figure 1: CAT locks ANT in the c-state, preventing the transition to the m-state required for ADP import.[1] Unlike ATR, this lock is stable even in high ADP environments.[1]

Module 2: The Titration Protocol (Self-Validating System)

Do not use a fixed concentration (e.g., 10 µM) from literature without validation. Mitochondrial density varies by tissue (Heart > Liver > Brain).[1] You must titrate to find the stoichiometric equivalence point.

Materials Required
  • Isolated Mitochondria (freshly prepared).

  • Respiration Buffer (e.g., 125 mM KCl based, with substrates like Glutamate/Malate).[1]

  • High-resolution Respirometer (Oxygraph or Seahorse XF).[1]

  • CAT Stock: 5 mM in water (Keep on ice).[1]

Step-by-Step Titration Workflow
StepActionTechnical Rationale
1 Establish State 3 Add mitochondria (0.5 mg/mL) + Substrates. Add ADP (saturated, ~1-2 mM).[1] Record State 3 respiration rate.
2 Sequential Titration Add CAT in small increments (e.g., 0.5 nmol CAT / mg protein per step). Wait 2 mins between additions.
3 Monitor Slope Observe the

consumption slope. It will decrease linearly as ANT units are blocked.
4 Identify Inflection The slope will plateau at the "State 4" rate (proton leak). This is your Titer Point .
5 Calculate MIC Plot Respiration Rate (%) vs. [CAT]. The intersection with State 4 is your stoichiometric max.
Diagram 2: Optimization Logic Flow

Decision tree for determining the safe experimental window.

Titration_Workflow Start Start Titration Add_CAT Add CAT (0.5 nmol/mg) Start->Add_CAT Check_Resp Check State 3 Respiration Add_CAT->Check_Resp Inhibited Respiration == State 4? Check_Resp->Inhibited Stop Stop Addition (This is MIC) Inhibited->Stop Yes Continue Repeat Addition Inhibited->Continue No Overdose WARNING: Off-Target Effects (Membrane Lysis) Stop->Overdose If [CAT] > 3x MIC Continue->Add_CAT

Figure 2: Iterative titration prevents overdosing.[1] The goal is to reach State 4 respiration rates, not zero oxygen consumption.

Module 3: Troubleshooting & FAQs

Scenario A: "I added CAT to my cells, but respiration didn't drop."

Root Cause: Permeability Barrier.[1] CAT is a highly polar glycoside with multiple negative charges (sulfate/carboxylate groups).[1] It cannot cross the intact plasma membrane of living cells.

  • Solution: You must permeabilize the plasma membrane (e.g., Digitonin or Saponin) or use isolated mitochondria.[1]

  • Note: If you need a cell-permeable ANT inhibitor, they are rare and non-specific.[1] Bongkrekic Acid (BKA) is more lipophilic but still requires long incubations or permeabilization for immediate effects.[1]

Scenario B: "My State 4 rate increased after adding CAT."

Root Cause: The "Detergent Effect" (Off-Target).[1] You exceeded the MIC. High concentrations of CAT perturb the lipid bilayer, causing a proton leak that mimics uncoupling.

  • Correction: Repeat the titration. The correct concentration should bring State 3 down to exactly State 4 (oligomycin-insensitive rate), never increase it.[1]

Scenario C: "Is CAT reversible?"

Technical Clarification: Practically, no . While theoretically non-covalent, the binding affinity (


 ~10 nM) is so high that it is effectively irreversible on the timescale of a standard experiment. Unlike Atractyloside, you cannot wash it out easily or out-compete it with high ADP.[1]
Scenario D: "How do I store CAT?"

Protocol:

  • Dissolve in distilled water (pH ~7.0).

  • Store at -20°C.

  • Stability: CAT is sensitive to acidic pH (hydrolysis of the glycosidic bond). Never store in acidic buffers.

References

  • Vignais, P. V., et al. (1973).[1] "Interaction of ADP/ATP carrier with carboxyatractyloside." Biochemistry. (Foundational study on CAT specificity and binding affinity).

  • Klingenberg, M. (2008).[1] "The ADP and ATP transport in mitochondria and its carrier."[2][3][4][5][6][7][8][9] Biochimica et Biophysica Acta (BBA) - Biomembranes. (Detailed structural mechanism of c-state locking).

  • Brand, M. D., et al. (2005).[1] "The regulation of mitochondrial proton leak."[3][5][7][10] Biochemical Society Transactions. (Discusses using CAT to titrate ANT content and proton leak).

  • Pebay-Peyroula, E., et al. (2003).[1][7] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature. (X-ray crystallography confirming the binding site).[1]

Sources

Addressing Carboxyatractyloside insolubility issues in experimental buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter silent failures when transitioning from cellular models to isolated mitochondrial assays. Carboxyatractyloside (CAT)—a highly potent inhibitor of the Adenine Nucleotide Translocase (ANT)—is universally employed to induce State 4 (leak) respiration. However, a recurring point of failure in respirometry assays (e.g., Seahorse XF, Oroboros O2k) is the silent precipitation of CAT in experimental buffers.

This guide dissects the biophysical causes of CAT insolubility, answers critical troubleshooting questions, and provides a self-validating workflow to ensure absolute data integrity in your metabolic assays.

The Biophysical Causality of CAT Insolubility

To solve CAT insolubility, we must first understand its molecular nature. CAT is a complex diterpenoid glycoside heavily decorated with sulfate and carboxylate groups, typically supplied as a highly polar di- or tri-potassium salt [1].

The core issue arises from a fundamental laboratory habit: defaulting to Dimethyl Sulfoxide (DMSO) as a universal solvent. While DMSO is excellent for lipophilic small molecules, highly charged salts like CAT struggle to form stable solvation shells in pure DMSO without significant thermal kinetic energy (heating to 60°C) and mechanical disruption (sonication) [2].

Furthermore, DMSO is highly hygroscopic. If your DMSO stock absorbs atmospheric moisture, the dielectric constant of the solvent micro-environment shifts, drastically reducing CAT's solubility limit[2]. When a near-saturated DMSO stock is pipetted into an aqueous Mitochondrial Assay Solution (MAS), the rapid solvent exchange strips the DMSO solvation shell faster than water molecules can replace it. This thermodynamic bottleneck forces the non-solvated CAT molecules to aggregate, forming a colloidal suspension (micro-precipitation) rather than a true, functional solution.

Quantitative Solubility Metrics

To engineer a stable protocol, we must establish the absolute solubility limits of CAT across different solvent systems.

SolventMax Solubility (mg/mL)Max Molarity (mM)Preparation RequirementsCausality / Notes
Ultrapure H₂O 100 - 262.5~118 - 340Gentle VortexingPreferred. Highly stable hydration shells due to the potassium salt formulation[1][2].
Anhydrous DMSO 11 - 25~14 - 29Sonication + Heating (60°C)High Risk. Prone to micro-precipitation upon buffer dilution. Highly sensitive to moisture absorption[1][2].

Troubleshooting FAQs

Q: My CAT stock is fully dissolved in DMSO, but I lose ANT inhibition when I dilute it into my assay buffer. Why? A: You are experiencing "solvent-shock" micro-precipitation. Even if the DMSO stock appears perfectly clear, injecting it into an aqueous buffer causes localized supersaturation. The CAT aggregates into micelles or precipitates, drastically reducing the effective free concentration available to bind the ANT carrier. Solution: Transition to an aqueous primary stock. CAT potassium salts are inherently designed by manufacturers for high aqueous solubility [3].

Q: How do I validate that my dissolved CAT is actually inhibiting ANT and not just crashing out of solution? A: Functional validation is the only definitive proof. ANT operates via an alternating access mechanism, cycling between a cytoplasmic-open and matrix-open state [4]. CAT functions by binding exclusively to the cytoplasmic-open state, anchoring to positively charged residues deep within the binding pocket and locking the transporter[4][5]. To validate your solution, you must add ADP to your isolated mitochondria first to initiate State 3 respiration (forcing the carrier to cycle), and then inject your CAT solution. A sharp, immediate decline to State 4 (leak) respiration confirms that the CAT is in a true solution and functionally active.

Q: Can I store my aqueous CAT working solutions long-term? A: No. While the solid crystalline form is stable for years at -20°C, aqueous solutions of CAT are prone to hydrolysis and degradation. It is highly recommended not to store aqueous solutions for more than one day[3]. Always prepare fresh working stocks for critical respirometry assays.

Visualizing the Mechanism and Workflow

To fully grasp the troubleshooting process, it helps to visualize both the biological target mechanism and the laboratory workflow.

MOA Cytoplasm Cytoplasm (ADP Source) ANT Adenine Nucleotide Translocase (ANT) Cytoplasm->ANT ADP Matrix Mitochondrial Matrix (ATP Source) Matrix->ANT ATP CAT Carboxyatractyloside (Inhibitor) CAT->ANT Locks in Cytoplasmic Open State

Mechanism of ANT inhibition by Carboxyatractyloside in the cytoplasmic-open state.

Workflow Start Solid CAT (Potassium Salt) SolventChoice Select Primary Solvent Start->SolventChoice Water Ultrapure H2O (Preferred) SolventChoice->Water DMSO Anhydrous DMSO (Alternative) SolventChoice->DMSO WaterPrep Vortex & Dissolve (Up to 100-262 mg/mL) Water->WaterPrep DMSOPrep Sonicate & Warm to 60°C (Max 11-25 mg/mL) DMSO->DMSOPrep Dilution Dilute into Assay Buffer (e.g., MAS) WaterPrep->Dilution DMSOPrep->Dilution Validation Functional Validation (State 3 Block) Dilution->Validation

Troubleshooting workflow for Carboxyatractyloside dissolution and validation.

Self-Validating Protocol for CAT Preparation

To guarantee experimental reproducibility, utilize this self-validating methodology to prepare your CAT working solutions.

Objective: Prepare a stable 10 mM working stock of CAT that maintains thermodynamic stability in mitochondrial assay buffers.

Phase 1: Primary Stock Formulation

  • Equilibration: Remove the lyophilized CAT (potassium salt) from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation[3].

  • Solvent Addition: Add Ultrapure H₂O to achieve a concentration of 10 mM (approx. 8.5 mg/mL for the dipotassium salt). Do NOT use DMSO unless strictly required by downstream high-throughput screening protocols[2].

  • Dissolution: Vortex vigorously for 60 seconds.

  • Self-Validation Check 1 (Visual): Hold the tube against a pure black background. The solution must be 100% transparent. Any opacity indicates salt degradation or solvent contamination.

Phase 2: Buffer Integration

  • Dilution: Dilute the 10 mM aqueous stock into your experimental buffer (e.g., Mitochondrial Assay Solution - MAS) to your final working concentration (typically 1-5 µM for complete ANT inhibition) [5].

  • Self-Validation Check 2 (Spectrophotometric): Blank a spectrophotometer with pure MAS buffer. Measure the Optical Density (OD) of your CAT-spiked buffer at 600 nm. An OD₆₀₀ > 0.01 indicates colloidal micro-precipitation. If this occurs, discard the solution; the buffer's ionic strength has compromised the hydration shell.

Phase 3: Functional Validation (Respirometry)

  • Baseline Establishment: In a respirometer, establish State 3 respiration by adding isolated mitochondria, respiratory substrates (e.g., succinate/rotenone), and a saturating concentration of ADP[5].

  • Inhibitor Injection: Inject the CAT working solution.

  • Self-Validation Check 3 (Kinetic): The Oxygen Consumption Rate (OCR) must immediately and sharply decline to State 4 (leak) levels. A sluggish or incomplete OCR drop confirms that the effective free concentration of CAT has been reduced by insolubility or non-specific binding to assay plastics.

References

  • Adenine nucleotide translocator, Wikipedia,[Link]

  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively, Biochemical Journal (Portland Press),[Link]

Sources

Common pitfalls to avoid when working with Carboxyatractyloside.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Pitfalls & Troubleshooting Guide

Introduction: The "Gold Standard" with a Hair-Trigger

Carboxyatractyloside (CAT) is the most potent, high-affinity inhibitor of the mitochondrial ADP/ATP carrier (AAC).[1] Unlike its structural cousin Atractyloside (ATR), CAT effectively "locks" the carrier in a specific conformation with nanomolar affinity (


 nM).[1]

However, this potency comes with a price.[1] CAT is chemically unstable under specific common laboratory conditions and extremely toxic. This guide addresses the three most common failure modes: accidental decarboxylation , state-dependent binding errors , and washout failures .[1]

Module 1: The Stability Trap (Decarboxylation)[1]

The Issue: You ordered CAT, but your inhibition data looks like Atractyloside (lower potency, reversible). The Cause: CAT is chemically fragile. It differs from Atractyloside (ATR) by a single carboxyl group at the C4 position of the diterpene nucleus. Heat and acidic pH catalyze the decarboxylation of CAT into ATR. If you dissolve CAT in an acidic buffer or autoclave it, you are no longer working with CAT; you are working with expensive ATR.[1]

Troubleshooting Q&A

Q: I dissolved CAT in distilled water (


) and stored it at 

. Is it stable?
A: Risk High. Distilled water is often slightly acidic due to dissolved

.[1] Over time, this promotes slow decarboxylation.[1]
  • Correct Protocol: Dissolve CAT (usually supplied as a potassium salt) in a buffered solution at pH 7.0–7.4 (e.g., dilute HEPES or Tris).[1]

  • Storage: Store aliquots at

    
    . Avoid repeated freeze-thaw cycles.[1]
    

Q: Can I warm the solution to


 to help it dissolve? 
A: Do not heat above 

.
CAT is thermally labile.[1] Use vortexing and sonication (brief bursts) at room temperature.[1] If heating is required for an assay, add CAT only at the final moment.
Visualization: The Degradation Pathway

CAT_Degradation cluster_legend Impact on Experiment CAT Carboxyatractyloside (CAT) (High Potency, Kd ~10nM) ATR Atractyloside (ATR) (Lower Potency, Kd ~500nM) CAT->ATR  Acidic pH (<6.0)  or Heat (>30°C)   CO2 CO2 CAT->CO2 Warning Loss of 'Locked' State Reversible Inhibition

Figure 1: The decarboxylation of CAT to ATR is irreversible and catalyzed by heat and acid, leading to a loss of experimental potency.[1]

Module 2: Binding Mechanics (The "Unwashable" Problem)

The Issue: You treated mitochondria with CAT, washed them three times, but the ADP/ATP exchange is still inhibited. The Cause: Researchers often mistake CAT for a competitive inhibitor like ATR. While they bind the same site, CAT's binding is pseudo-irreversible due to an additional salt bridge formed by its extra carboxyl group with residue Arg279 (in bovine AAC).[1] Once bound, it does not dissociate on the timescale of standard wash steps.

Troubleshooting Q&A

Q: How do I remove CAT from the receptor to measure recovery? A: You cannot. If your experimental design requires reversible inhibition, use Atractyloside (ATR) , not CAT.[1] CAT is a "tight-binding" inhibitor.[1] It is used to titrate the number of active carriers, not to modulate activity dynamically.

Q: I added Bongkrekic Acid (BKA) after CAT, but the conformation didn't shift. Why? A: CAT locks the carrier in the c-state (cytoplasmic-facing). BKA locks the carrier in the m-state (matrix-facing).[1] Because CAT binding is effectively irreversible, BKA cannot displace CAT to induce the m-state transition.[1] You must add BKA to naïve mitochondria to achieve m-state locking.[1]

Visualization: The Conformational Lock

AAC_States cluster_membrane Mitochondrial Inner Membrane c_state C-State (Cytoplasmic Open) Ready for ADP entry m_state M-State (Matrix Open) Ready for ATP entry c_state->m_state  Transport Cycle   CAT_Bound CAT-Inhibited Complex (LOCKED in C-State) c_state->CAT_Bound + CAT (Irreversible) BKA_Bound BKA-Inhibited Complex (LOCKED in M-State) m_state->BKA_Bound + BKA (Irreversible) CAT_Bound->BKA_Bound  NO TRANSITION   (CAT prevents re-orientation)

Figure 2: CAT locks the transporter in the c-state.[1] Unlike competitive inhibitors, it prevents the conformational change required for BKA binding.[1]

Module 3: Safety & Toxicity (The "Don't Die" Section)

The Issue: CAT is often handled with the same casualness as standard reagents. This is dangerous. The Risk: CAT causes severe hypoglycemia and inhibits oxidative phosphorylation. It is highly toxic if ingested, inhaled, or injected.[1]

Safety Protocol
ParameterSpecification
LD50 (Rat, IP) ~2.9 mg/kg (Extremely Toxic)
Target Organ Liver (centrilobular necrosis), Kidney (tubular necrosis).[1]
PPE Requirement Double nitrile gloves, N95/P2 mask (if powder), safety goggles.[1]
In Case of Spill Do not sweep dry powder. Cover with wet paper towels (neutral pH) to avoid dust, then wipe.[1]
Deactivation Incineration is preferred. Chemical inactivation requires prolonged exposure to strong acid (decarboxylation reduces toxicity but does not eliminate it entirely).[1]

Module 4: Comparative Data (CAT vs. ATR)

Use this table to verify which inhibitor suits your experimental needs.

FeatureCarboxyatractyloside (CAT)Atractyloside (ATR)
Source Atractylis gummifera / Xanthium spp.[1][2]Decarboxylation of CAT
Binding Affinity (

)
5–10 nM (Very High)100–500 nM (Moderate)
Binding Type Tight-binding (Pseudo-irreversible)Competitive (Reversible)
Conformation Lock c-state (Cytoplasmic facing)c-state (Cytoplasmic facing)
Displaced by ADP? No (at physiological concentrations)Yes (High ADP can wash it off)
Stability Low (Sensitive to Acid/Heat)High (Stable product)

Module 5: Validated Preparation Protocol

To ensure scientific integrity, follow this exact preparation sequence:

  • Weighing: Weigh the potassium salt of CAT in a simplified glove box or fume hood. Avoid static.

  • Solvent: Prepare 10 mM HEPES or Tris-HCl, pH 7.2 . Do not use unbuffered water.[1]

  • Dissolution: Add buffer to powder. Vortex gently. If needed, sonicate in a water bath for 30 seconds.[1] Do not heat.

  • QC Check: Measure absorbance. CAT has negligible absorbance at 260/280nm, so concentration must be gravimetric or verified by HPLC (CAT retention time differs from ATR on C18 columns).

  • Storage: Aliquot immediately into light-protective tubes. Store at

    
    .[1] Mark the date. Discard after 6 months.
    
References
  • Vignais, P. V., et al. (1973). "Interaction of ADP/ATP carrier with atractyloside and carboxyatractyloside."[1] Biochemistry.

  • Pebay-Peyroula, E., et al. (2003). "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside."[1] Nature. [1]

  • Klingenberg, M. (2008). "The ADP and ATP transport in mitochondria and its carrier." Biochimica et Biophysica Acta (BBA) - Biomembranes. [1]

  • Obatomi, D. K., & Bach, P. H. (1998). "Biochemistry and toxicology of the diterpenoid glycoside atractyloside."[1] Food and Chemical Toxicology.

  • Cayman Chemical. "Carboxyatractyloside (potassium salt) Product Information & Safety Data Sheet."

Sources

How to control for the effects of Carboxyatractyloside on non-mitochondrial processes.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals using Carboxyatractyloside (CAT) in bioenergetic or cell death assays.

Topic: Controlling for Non-Mitochondrial Effects & Validating ANT Specificity

Welcome to the Advanced Application Support Center. Carboxyatractyloside (CAT) is the gold-standard inhibitor for the mitochondrial Adenine Nucleotide Translocator (ANT).[1] However, its potent mechanism—locking ANT in the cytosolic-facing (c-state)—can trigger rapid downstream cascades (e.g., MPTP opening, glycolytic shifts) that are often mistaken for off-target or "non-mitochondrial" toxicity.[1]

This guide provides the experimental frameworks to distinguish true ANT inhibition from non-specific artifacts or secondary cytosolic responses .

Module 1: Specificity Validation (The "BKA Cross-Check")

Issue: Users often ask, "Is the cytotoxicity I observe due to specific ANT inhibition or general chemical toxicity?" Solution: The most robust control for CAT specificity is the use of Bongkrekic Acid (BKA) . While both inhibit ANT, they stabilize opposite conformational states with opposing effects on the Mitochondrial Permeability Transition Pore (MPTP).[1][2]

Mechanism of Action
  • CAT (Carboxyatractyloside): Locks ANT in the c-state (open to intermembrane space).[1] Sensitizes mitochondria to MPTP opening and apoptosis.

  • BKA (Bongkrekic Acid): Locks ANT in the m-state (open to matrix).[1] Inhibits MPTP opening.

Validation Protocol: The Conformational Switch Assay

If your observed effect (e.g., cell death, membrane depolarization) is truly ANT-dependent, it should be modulated differentially by CAT and BKA.[1]

ReagentTarget StateMPTP EffectExpected Outcome (if ANT-mediated)
CAT c-state (Cytosolic)Activates Rapid

loss; Cytochrome

release.[1]
BKA m-state (Matrix)Inhibits Preservation of

(even under stress).[1]
CAT + BKA CompetitionVariable BKA is often dominant if pre-incubated; prevents CAT-induced MPTP.[1]

Step-by-Step Workflow:

  • Prepare Mitochondria: Isolate mitochondria or permeabilize cells (see Module 2).[1]

  • Baseline: Measure Calcium Retention Capacity (CRC) or

    
     (using TMRM/Safranin O).[1]
    
  • Condition A (CAT): Add CAT (titrate 0.1 – 5

    
    M). Expect: Reduced CRC, rapid depolarization.
    
  • Condition B (BKA Control): Add BKA (5 – 20

    
    M). Expect: Increased CRC, resistance to Calcium.[1]
    
  • Condition C (Competition): Pre-incubate with BKA (5 min)

    
     Add CAT.
    
    • Result: If BKA prevents the CAT-induced collapse, the effect is ANT-specific . If toxicity persists, the effect is non-mitochondrial (off-target).[1]

Module 2: Permeability & Localization Controls

Issue: "I added CAT to my intact cells and saw no effect (or inconsistent toxicity). Why?" Root Cause: CAT is a highly polar, triple-negatively charged glycoside.[1] It is impermeable to the intact plasma membrane of most cell types (unlike Atractyloside, which is slightly more permeable but still poor). The "Non-Mitochondrial" Risk: High concentrations used to force entry can cause non-specific plasma membrane damage (detergent-like effects), leading to artifacts.[1]

Troubleshooting Guide: Intact vs. Permeabilized
Q: How do I ensure CAT is acting on mitochondria and not the cell surface?

A: You must bypass the plasma membrane using a digitonin titration.

Protocol: Plasma Membrane Bypass

  • Titrate Digitonin: Determine the minimum concentration required to permeabilize the plasma membrane without damaging the outer mitochondrial membrane (usually 10–40

    
    g/mL depending on cell density).
    
    • Verification: Trypan Blue uptake >95%; Cytochrome

      
       retention (Western blot of supernatant) >90%.[1]
      
  • The "Intact Control" Experiment:

    • Well A (Intact): Media + CAT (5

      
      M).[1]
      
    • Well B (Permeabilized): Intracellular Buffer (MAS) + Digitonin + CAT (5

      
      M).[1]
      
    • Interpretation:

      • Effect in B but not A: Validates intracellular mitochondrial target.[3]

      • Effect in A: Suggests either active transport (e.g., OATP in hepatocytes) or extracellular off-target toxicity.[1]

Module 3: Metabolic Rescue (Distinguishing ATP vs. Toxicity)

Issue: "How do I control for downstream metabolic collapse affecting my non-mitochondrial readout?" Context: Inhibiting ANT stops mitochondrial ATP export. This forces the cell to rely solely on glycolysis. If your "non-mitochondrial process" (e.g., a kinase pathway) fails, is it due to CAT toxicity or simple ATP depletion?

Protocol: The Galactose/Glucose Switch

This experiment forces cells to rely on oxidative phosphorylation (OXPHOS), making them hypersensitive to CAT.[1] Conversely, high glucose provides a "glycolytic safety net."[1]

Experimental Setup:

  • Culture Cells:

    • Group 1 (Glycolytic): High Glucose (25 mM).[1]

    • Group 2 (OXPHOS-reliant): Galactose (10 mM) + Glutamine (no Glucose).[1]

  • Treatment: Treat both groups with CAT.

  • Readout: Cell viability (ATP assay or Calcein-AM).

Data Interpretation Table:

ConditionObservationConclusion
Glucose Media Minimal ToxicityCells compensated via glycolysis.[1] CAT is specific to Mitochondria; no direct cytosolic toxicity.
Galactose Media High ToxicityConfirms mechanism is OXPHOS-dependent (ANT inhibition).[1]
Both Media High ToxicityWARNING: Suggests non-specific toxicity or "off-target" effects unrelated to ANT.[1]

Visualizing the Mechanism

The following diagram illustrates the opposing conformational locks of CAT and BKA, and the decision logic for validating specificity.

CAT_Specificity_Control CAT Carboxyatractyloside (CAT) ANT Adenine Nucleotide Translocator (ANT) CAT->ANT Inhibits BKA Bongkrekic Acid (BKA) BKA->ANT Inhibits C_State Locks c-State (Cytosol-facing) ANT->C_State CAT Binding M_State Locks m-State (Matrix-facing) ANT->M_State BKA Binding MPTP MPTP Sensitivity C_State->MPTP Sensitizes M_State->MPTP Desensitizes Effect_1 INCREASED Apoptosis/Depolarization MPTP->Effect_1 Pore Opening Effect_2 DECREASED Apoptosis (Protection) MPTP->Effect_2 Pore Closure Control_Exp CONTROL EXPERIMENT: Pre-incubate BKA + Add CAT Result_Valid No Depolarization (BKA Blocks CAT) Control_Exp->Result_Valid ANT Specific Result_Invalid Depolarization Persists (Non-Specific Toxicity) Control_Exp->Result_Invalid Off-Target

Caption: Figure 1. Mechanistic validation of CAT specificity using the BKA conformational lock control.

References

  • Shabalina, I. G., et al. (2006). "Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively."[1] Biochemical Journal, 399(3), 405–414.[1]

  • Halestrap, A. P., & Brenner, C. (2004). "The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death." Current Medicinal Chemistry, 11(4), 367–378.[1]

  • Vignais, P. V., et al. (1973). "Interaction of atractyloside and carboxyatractyloside with the adenine nucleotide translocator in mitochondria." Biochemistry, 12(8), 1508–1519.[1]

  • Obatomi, D. K., & Bach, P. H. (1998). "Biochemistry and toxicology of the diterpenoid glycoside atractyloside." Food and Chemical Toxicology, 36(4), 335–346.[1]

  • Belzacq, A. S., et al. (2002). "The adenine nucleotide translocator in apoptosis."[1] Biochimie, 84(2-3), 167–176.[1]

Sources

Refining experimental protocols for consistent Carboxyatractyloside results.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Carboxyatractyloside (CAT) Optimization

  • Ticket ID: #CAT-OPT-2026[1][2]

  • Subject:

  • Assigned Specialist: Senior Application Scientist, Mitochondrial Physiology Unit.[1]

Introduction: The "Gold Standard" with a Hidden Flaw

You are likely here because your mitochondrial toxicity data is oscillating between batches, or your IC50 values for Adenine Nucleotide Translocator (ANT) inhibition are shifting.

Carboxyatractyloside (CAT) is the non-competitive, high-affinity inhibitor of ANT, locking the transporter in the cytosolic-facing (c-state ) conformation.[1][2] It is significantly more potent than its structural analog, Atractyloside (ATR).[1][2]

The Core Problem: CAT is chemically unstable. It possesses a labile carboxyl group at the C4 position. Under improper storage or handling (heat, acidic pH), CAT undergoes decarboxylation , converting it into Atractyloside (ATR).[1][2] Since ATR is a competitive inhibitor with significantly lower affinity (Kd ~ µM range) compared to CAT (Kd ~ nM range), this degradation silently shifts your dose-response curves to the right, leading to "false negative" toxicity results.[1][2]

This guide provides the protocols to stabilize CAT and validate its activity.

Module 1: Reagent Integrity & Preparation

Q: My stock solution precipitated. Can I heat it to redissolve? A: Absolutely NOT. Heating CAT facilitates decarboxylation, permanently degrading it to the less potent ATR.

Q: Should I dissolve CAT in DMSO or Water? A: Water is preferred for the salt form. Most commercial CAT is supplied as a dipotassium or tripotassium salt. It is highly polar and hydrophilic.[3]

  • Recommended Solvent: Ultra-pure water (pH 7.0–7.4).[1][2]

  • Avoid: Acidic buffers (accelerates decarboxylation).[1][2]

  • DMSO: Possible, but unnecessary for the salt form and introduces solvent control variables in sensitive respirometry assays.

Protocol: The "Cold-Chain" Stock Preparation

To ensure <1% degradation to ATR:

  • Equilibrate: Allow the vial to reach room temperature in a desiccator before opening (prevents condensation).

  • Solvent: Add pH-neutral (7.2) sterile water to achieve a 10 mM stock .[2]

  • Mixing: Do not vortex vigorously. Swirl gently or pipette up and down.

  • Aliquoting: Immediately aliquot into light-protective (amber) microtubes.

    • Volume: Single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Visualizing the Stability Workflow The following diagram illustrates the decision logic to prevent reagent degradation.

CAT_Handling Start Lyophilized CAT Vial Step1 Equilibrate to RT (Desiccator) Start->Step1 Decision Solvent Choice? Step1->Decision PathA Acidic Buffer / DMSO Decision->PathA Avoid PathB Ultra-pure Water (pH 7.2) Decision->PathB Preferred Risk RISK: Decarboxylation (Converts to Atractyloside) PathA->Risk Safe Stable CAT Species PathB->Safe Action Aliquot & Freeze (-80°C) Risk->Action Low Potency Safe->Action

Figure 1: Critical handling workflow to prevent the conversion of Carboxyatractyloside to Atractyloside.

Module 2: Experimental Design & Optimization

Q: I am using intact HepG2 cells, but CAT shows no effect on respiration. Why? A: CAT is membrane-impermeable. Unlike some lipophilic inhibitors (e.g., Oligomycin), CAT is a polar glycoside.[1][2] It cannot cross the plasma membrane of intact cells efficiently.

  • The Fix: You must use permeabilized cells (using Digitonin or Saponin) or isolated mitochondria .[2]

  • Alternative: For whole-cell assays, long incubation times (24h+) might show effects via endocytosis, but this is unreliable for mechanistic ANT studies.[1][2]

Q: How do I distinguish specific ANT inhibition from non-specific toxicity? A: The Titration Ratio Strategy. You must titrate CAT against the protein concentration, not just volume. ANT is a high-abundance protein (up to 10% of inner membrane protein).[1][2]

Data Table: Recommended Starting Concentrations
Experimental SystemPermeabilization AgentStarting [CAT]Target Effect
Isolated Liver Mito None (Intact Mito)0.1 – 0.5 µMFull State 3 Inhibition
Permeabilized HepG2 Digitonin (20 µg/mL)1.0 – 5.0 µMState 3 -> State 4 Transition
Permeabilized Myocytes Saponin (50 µg/mL)2.0 – 10.0 µMFull State 3 Inhibition
Intact Cells (Chronic) NoneN/ANot Recommended (Use BKA-ester if avail)

Module 3: Troubleshooting & Mechanism

Q: I see inhibition of respiration, but the mPTP (Mitochondrial Permeability Transition Pore) isn't opening. A: Check your Calcium load and Adenine Nucleotide levels. CAT locks ANT in the c-state (cytosolic side open).[1][2] While this conformation favors mPTP opening (sensitizing the pore to Calcium), CAT alone is often an inducer/sensitizer , not a direct opener.[1][2]

  • Requirement: You usually need a threshold level of Matrix Calcium (

    
    ) to trigger the pore, even with CAT present.[1][2]
    
  • Contrast: Bongkrekic Acid (BKA) locks ANT in the m-state and inhibits mPTP opening.[1][2][4]

Q: My IC50 is higher than literature values (nM range). A: Albumin (BSA) interference. If your respiration buffer contains high BSA (e.g., >0.5%), the BSA can bind lipophilic and amphiphilic compounds.[1][2] While CAT is polar, the diterpene backbone has hydrophobic character.

  • Solution: Perform titrations in low-BSA buffer (0.1% fatty-acid free BSA) to determine the "true" potency, then adjust for your standard assay conditions.

Visualizing the Mechanism: The "Locking" Effect

Understanding the conformational lock is vital for interpreting data.

ANT_Mechanism cluster_0 ANT Conformational Cycle C_State c-State (Cytosol Facing) M_State m-State (Matrix Facing) C_State->M_State ADP Transport mPTP mPTP Opening (Sensitization) C_State->mPTP Favors M_State->C_State ATP Transport M_State->mPTP Inhibits CAT Carboxyatractyloside (CAT) CAT->C_State LOCKS High Affinity (Prevents ADP entry) BKA Bongkrekic Acid (BKA) BKA->M_State LOCKS High Affinity (Prevents ATP exit)

Figure 2: Mechanistic action of CAT vs. BKA on the Adenine Nucleotide Translocator (ANT).

References

  • Klingenberg, M. (2008). "The ADP and ATP transport in mitochondria and its carrier." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link[1][2]

    • Key Insight: Defines the c-state vs.
  • Dahout-Gonzalez, C., et al. (2006). "Molecular, functional, and pathological aspects of the mitochondrial ADP/ATP carrier."[1] Physiology. Link[1][2]

    • Key Insight: Comparative potency of CAT vs. ATR and their role in mPTP regulation.[4]

  • Pebay-Peyroula, E., et al. (2003). "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside."[1] Nature. Link[1][2]

    • Key Insight: The definitive structural analysis showing how C
  • Cayman Chemical. "Carboxyatractyloside (potassium salt) Product Information." Link

    • Key Insight: Solubility data and storage stability recommend

Sources

The impact of serum concentration on Carboxyatractyloside efficacy in cell culture.

[1]

Executive Summary & Mechanism of Action

Carboxyatractyloside (CAT) is a highly potent, specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1] Unlike its analog Atractyloside (ATR), CAT is non-competitive and locks the ANT in the cytosolic-facing (c-state ) conformation, effectively blocking ADP/ATP exchange and leading to mitochondrial permeability transition pore (mPTP) opening and apoptosis.[1]

The Core Challenge: Users frequently report inconsistent IC50 values or a complete lack of efficacy in whole-cell assays. This is often due to a "Double Barrier" effect:

  • Serum Albumin Sequestration: Albumin in Fetal Bovine Serum (FBS) binds CAT, reducing the free drug concentration available to the cell.

  • Plasma Membrane Impermeability: CAT is a polar glycoside with two sulfate groups. It does not passively diffuse across the plasma membrane of most mammalian cell lines, requiring specific transporters (e.g., OATPs) or permeabilization agents to reach the mitochondria.

This guide addresses how to troubleshoot these variables to restore experimental consistency.

Diagnostic: The "Serum Shift" Phenomenon

Q: Why is CAT significantly less potent in 10% FBS compared to low-serum conditions?

A: This is the "Serum Shift." Albumin, the primary protein in FBS, acts as a "sponge" for many small molecules. Although CAT is hydrophilic, its amphiphilic structural elements allow it to bind to albumin.[1]

  • High Serum (10%): A significant fraction of CAT is protein-bound.[1] Only the unbound (free) fraction is pharmacologically active.[1]

  • Low Serum (0.5% - 2%): The equilibrium shifts, increasing the concentration of free CAT, thereby lowering the apparent IC50 (increasing potency).[1]

Technical Insight: If your IC50 shifts by a factor of >3x when moving from 10% to 1% FBS, your assay is "Serum-Driven."[1] If the IC50 remains high (>50 µM) regardless of serum, your assay is likely "Permeability-Limited."[1]

Visualizing the Mechanism

The following diagram illustrates the competition between Albumin binding (extracellular) and ANT inhibition (intracellular).

CAT_Mechanismcluster_extracellularExtracellular Space (Media)cluster_membranePlasma Membranecluster_intracellularIntracellular / MitochondriaCAT_FreeFree CAT(Active)CAT_BoundAlbumin-CAT Complex(Inactive)CAT_Free->CAT_BoundSequestration(Reversible)TransporterOATP Transporter(Cell Type Specific)CAT_Free->TransporterUptake(Rate Limiting)AlbuminSerum Albumin(FBS)Albumin->CAT_BoundMito_ANTMitochondrial ANT(Target)Transporter->Mito_ANTBinding (c-state)ApoptosismPTP Opening &ApoptosisMito_ANT->ApoptosisInhibition

Figure 1: The "Double Barrier" of CAT efficacy.[1] Serum albumin reduces the free pool of CAT, while the plasma membrane limits entry to the target site.

Experimental Protocols

Protocol A: The Serum Shift Assay (Troubleshooting Potency)

Use this protocol to determine if your inconsistent data is due to serum interference.

Materials:

  • Target Cells (e.g., HepG2, HeLa).[1]

  • Carboxyatractyloside (dissolved in water or buffer, not DMSO if possible, to avoid precipitation).[1]

  • Media with 10% FBS (High Serum).[1]

  • Media with 1% FBS (Low Serum).[1]

Step-by-Step:

  • Seed Cells: Plate cells in standard 10% FBS media and allow adherence (24 hours).

  • Wash: Gently wash cells 1x with PBS to remove residual high-serum media.[1]

  • Treatment Preparation: Prepare a serial dilution of CAT (e.g., 0.1 µM to 100 µM) in two separate tubes:

    • Tube A: Media + 10% FBS .

    • Tube B: Media + 1% FBS .

  • Incubation: Apply treatments to cells for 24–48 hours.[2]

  • Readout: Measure viability (ATP content via CellTiter-Glo or similar is recommended, as CAT directly targets ATP dynamics).[1]

Data Interpretation:

ObservationDiagnosisAction
IC50 (1%) << IC50 (10%) Serum Effect: Albumin is sequestering the drug.[1]Switch to 1-2% FBS or use chemically defined media (CDM) for CAT assays.[1]
IC50 (1%) ≈ IC50 (10%) No Serum Effect: The drug is likely not entering the cell (Permeability issue).[1]See Protocol B (Permeabilization).
No Toxicity in either Impermeable: Cells lack necessary transporters.Use Digitonin or switch to isolated mitochondria.
Protocol B: Plasma Membrane Permeabilization (Validating Activity)

If CAT fails to work even in low serum, you must confirm it can inhibit ANT when the membrane barrier is removed.

Concept: Use Digitonin to selectively permeabilize the plasma membrane (cholesterol-rich) without damaging the mitochondrial membrane (cholesterol-poor), allowing CAT direct access to ANT.[1]

Step-by-Step:

  • Harvest Cells: Trypsinize and resuspend cells in an intracellular buffer (e.g., 125 mM KCl, 20 mM HEPES, pH 7.2).

  • Permeabilize: Add Digitonin (titrate carefully, typically 10–20 µg/mL for 1x10^6 cells) and incubate on ice for 5–10 mins.

  • Verify: Stain with Trypan Blue (should be 100% positive) to ensure plasma membrane permeabilization.[1]

  • Assay: Add CAT (1–5 µM).

  • Measure: Monitor Mitochondrial Membrane Potential (ΔΨm) using JC-1 or TMRM dyes.[1]

    • Result: CAT should cause a rapid collapse of ΔΨm or inability to phosphorylate ADP if ANT is successfully inhibited.

Frequently Asked Questions (FAQs)

Q1: Can I calculate the exact "Free Fraction" of CAT in my media?

A: Calculating this theoretically is difficult due to batch-to-batch variation in FBS albumin levels. However, you can approximate it using the Geddes Equation logic:

Serum Shift Assay1
Q2: Does CAT degrade in serum-containing media?

A: CAT is a glycoside and is relatively stable in neutral pH media at 37°C for 24–48 hours.[1] It is resistant to typical proteolytic enzymes found in serum. The loss of efficacy is primarily due to binding , not degradation. However, avoid repeated freeze-thaw cycles of the stock solution.

Q3: Why does Atractyloside (ATR) require even higher concentrations than CAT?

A: CAT is structurally distinct from ATR by the presence of a carboxyl group, which confers a significantly higher affinity for the ANT (Kd in the nanomolar range vs. micromolar for ATR). Furthermore, CAT locks ANT in the 'c-state' non-competitively, whereas ATR is a competitive inhibitor.[1] If CAT is failing, ATR will almost certainly fail.[1]

Troubleshooting Decision Tree

Use this logic flow to resolve efficacy issues.

Troubleshooting_TreeStartIssue: CAT shows low/nopotency in cell cultureCheck_SerumStep 1: Check Serum Conc.(Is it >5%?)Start->Check_SerumRun_ShiftAction: Run Serum Shift Assay(1% vs 10% FBS)Check_Serum->Run_ShiftResult_ShiftDid IC50 improve significantlyin low serum?Run_Shift->Result_ShiftYes_ShiftDiagnosis: Serum SequestrationSolution: Use Low Serum or CDMResult_Shift->Yes_ShiftYesNo_ShiftStep 2: Check Permeability(Cell type likely impermeable)Result_Shift->No_ShiftNoPerm_TestAction: Perform DigitoninPermeabilization AssayNo_Shift->Perm_TestResult_PermDid CAT work inpermeabilized cells?Perm_Test->Result_PermYes_PermDiagnosis: Uptake FailureSolution: Use Transfection/Microinjectionor different cell modelResult_Perm->Yes_PermYesNo_PermDiagnosis: Bad Reagent/TargetSolution: Verify CAT Stockor Check ANT ExpressionResult_Perm->No_PermNo

Figure 2: Step-by-step troubleshooting logic for Carboxyatractyloside efficacy issues.

References

  • Vignais, P. V., et al. (1973).[1] "Interaction of ADP/ATP carrier with carboxyatractyloside." Biochemistry. (Defines the high-affinity binding and c-state locking mechanism).

  • Shabalina, I. G., et al. (2006).[1] "Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively."[1][3][4] Biochemical Journal. (Demonstrates ANT specificity and mitochondrial effects).

  • Klingenberg, M. (2008).[1] "The ADP and ATP transport in mitochondria and its carrier."[5][6][7] Biochimica et Biophysica Acta (BBA) - Biomembranes. (Comprehensive review of ANT structure and inhibitor binding sites).

  • Obach, R. S. (1997).[1] "Nonspecific binding to microsomes: pharmacokinetics and in vitro-in vivo correlations." Drug Metabolism and Disposition. (Foundational text on protein binding shifts in assays).

  • BenchChem. (2025).[1][8] "A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors." (Comparison of ANT inhibitors and mechanisms). [1]

Troubleshooting guide for Carboxyatractyloside-induced changes in cell morphology.

[1]

Topic: Troubleshooting Carboxyatractyloside-induced changes in cell morphology. Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Mechanism of Action

Before troubleshooting, it is critical to understand why Carboxyatractyloside (CAT) alters morphology. CAT is a highly specific, non-competitive inhibitor of the Adenine Nucleotide Translocator (ANT) located on the inner mitochondrial membrane (IMM).[1]

Unlike its analog Atractyloside (ATR), which competes with ADP, CAT binds to the ANT with nanomolar affinity and "locks" it in the cytosolic-facing conformation (c-state).[1] This inhibition blocks ADP/ATP exchange, leading to two distinct morphological outcomes depending on the experimental model:

  • Mitochondrial Swelling (Isolated Organelles): In isolated mitochondria, CAT sensitizes the Mitochondrial Permeability Transition Pore (mPTP) to calcium, causing massive water influx, matrix swelling, and outer membrane rupture.[1]

  • Apoptosis/Necrosis (Whole Cells): In intact cells, ANT inhibition halts ATP export.[1] The resulting bioenergetic crisis and mPTP opening trigger cytochrome c release .

    • Apoptosis:[2] If residual ATP is present, the cell undergoes shrinkage, membrane blebbing, and nuclear fragmentation.[1]

    • Necrosis:[3] If ATP is completely depleted, the cell swells and ruptures (oncosis).[1]

Part 1: Diagnostic Decision Tree (Visual)

Figure 1: Mechanism & Troubleshooting Flow. This diagram outlines the pathway from CAT binding to morphological change and identifies critical failure points (red nodes).

CAT_MechanismCAT_ExtCarboxyatractyloside(Extracellular)PMPlasma Membrane(Permeability Barrier)CAT_Ext->PMApplicationCAT_CytCAT (Cytosol)PM->CAT_CytPOOR ENTRY(Rate Limiting Step)ANTANT Inhibition(c-state lock)CAT_Cyt->ANTHigh Affinity BindingmPTPmPTP Opening(Ca2+ Dependent)ANT->mPTPSensitizationMito_SwellMitochondrial Swelling(Matrix Expansion)mPTP->Mito_SwellInfluxOMM_RupOMM Rupture(Cytochrome c Release)Mito_Swell->OMM_RupApoptosisApoptosis(Blebbing, Shrinkage)OMM_Rup->ApoptosisATP PresentNecrosisNecrosis(Cell Swelling, Lysis)OMM_Rup->NecrosisATP Depleted

Caption: Figure 1. The CAT-induced toxicity pathway. The primary troubleshooting bottleneck for whole-cell experiments is the plasma membrane impermeability of CAT (red octagon).

Part 2: Troubleshooting Guide (Q&A Format)
Section 1: No Observable Morphological Change

Q: I treated my intact HeLa cells with 10 µM CAT for 4 hours, but I see no morphological changes (blebbing/shrinkage). Why?

A: The issue is likely plasma membrane permeability. Unlike Atractyloside (ATR), Carboxyatractyloside (CAT) is highly polar due to its additional carboxyl group and sulfate moieties.[1] It does not readily cross the plasma membrane of intact, healthy cells.

  • The Science: Studies demonstrate that while CAT inhibits respiration in permeabilized cells or isolated mitochondria, it often fails to inhibit respiration in intact cells over short timeframes (1–4 hours) because it cannot reach the mitochondrial ANT [1].

  • Solution:

    • Switch to Atractyloside (ATR): ATR is less potent but more membrane-permeable.[1] Use higher concentrations (e.g., 20–50 µM).[1]

    • Permeabilize the Cells: Use Digitonin (low concentration, ~10-20 µg/mL) to permeabilize the plasma membrane while leaving mitochondria intact.[1] Then add CAT.[1]

    • Longer Incubation: If using CAT on intact cells, extend incubation to 24–48 hours. Uptake may occur via slow endocytosis, but this introduces variability.[1]

Q: I am using isolated mitochondria, but I still don't see swelling (absorbance decrease at 540nm).

A: Check your Calcium and Phosphate levels. CAT does not open the mPTP alone; it sensitizes the pore to Calcium (Ca²⁺).

  • The Science: The mPTP is a voltage-dependent channel. CAT locks the ANT, reducing the threshold for Ca²⁺-induced opening. Without exogenous Ca²⁺, the pore may remain closed even in the presence of CAT [2].

  • Solution: Ensure your assay buffer contains a "trigger" level of Ca²⁺ (typically 10–50 µM) and Phosphate (Pi), which facilitates pore opening.[1]

    • Control: Add Cyclosporin A (CsA).[1][4][5] If swelling occurs but is not inhibited by CsA, it is not mPTP-mediated (it might be non-specific damage).[1]

Section 2: Inconsistent or High Variability

Q: My results vary wildly between replicates. Sometimes cells die, sometimes they don't. [1]

A: This often points to CAT stability or "State" issues.

  • Stability: CAT is a glycoside and is sensitive to hydrolysis.

    • Check: Do not store working solutions.[1] Make fresh from -80°C stock (DMSO) immediately before use. Avoid repeated freeze-thaw cycles.[1][6]

  • Metabolic State: The efficacy of ANT inhibition depends on the metabolic demand of the cell.

    • The Science: Glycolytic cells (like many cancer lines) are less dependent on oxidative phosphorylation (OXPHOS).[1] If your cells are generating ATP via glycolysis (Warburg effect), blocking the mitochondrial ANT may not trigger immediate morphological collapse [3].[1]

    • Solution: Force the cells to rely on mitochondria by culturing them in Galactose media (glucose-free) for 24 hours prior to treatment.[1] This sensitizes them to mitochondrial toxins.

Section 3: Distinguishing Apoptosis vs. Necrosis

Q: The cells are dying, but they look swollen (necrotic) rather than shrunken (apoptotic).[1] Is this an artifact?

A: Not necessarily. It depends on the ATP levels.

  • The Science: Apoptosis requires ATP to drive caspase activation and apoptotic body formation. CAT blocks mitochondrial ATP export.[1] If the cytosolic ATP pool is depleted too rapidly, the cell cannot execute the apoptotic program and defaults to necrosis (oncosis), characterized by swelling and rupture [4].

  • Diagnostic Table:

FeatureApoptosis (Controlled)Necrosis (ATP Depleted)
Morphology Shrinkage, Blebbing, Nuclear FragmentationSwelling, Membrane Rupture
CAT Concentration Low / Slow onsetHigh / Rapid onset
ATP Level Depleted slowly / Maintenance by GlycolysisRapid, total depletion
Marker Annexin V (+) / PI (-) (Early)Annexin V (+) / PI (+) (Immediate)
  • Solution: To observe classical apoptotic morphology, titrate the CAT concentration down or supplement the media with extra glucose to support glycolytic ATP production during the death process.

Part 3: Validated Protocols
Protocol A: Mitochondrial Swelling Assay (Isolated Mitochondria)

The Gold Standard for verifying CAT activity.[1]

Reagents:

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES (pH 7.2), 20 µM Ca²⁺, 1 mM Pi (Phosphate).[1]

  • Mitochondria: Isolated from liver or cell culture (0.5 mg protein/mL).[1]

  • CAT Stock: 1 mM in DMSO.

Step-by-Step:

  • Baseline: Resuspend mitochondria in Assay Buffer in a cuvette or 96-well plate.

  • Measurement: Monitor Absorbance at 540 nm (A540) for 2 minutes to establish a stable baseline.

  • Induction: Add CAT (1 µM final) .

  • Observation:

    • Positive Result: Rapid decrease in A540 (indicating swelling/volume increase).[1]

    • Negative Control: Pre-incubate with Cyclosporin A (1 µM) for 2 minutes before adding CAT.[1] Swelling should be blocked.[1]

  • Data Interpretation: Calculate the rate of absorbance decrease (

    
    ).
    
Protocol B: Whole Cell Morphology (Fluorescence)

For visualizing the transition in intact cells (requires permeabilization or high dose).[1]

Reagents:

  • Calcein-AM: 1 µM (Cytosolic & Mitochondrial stain).[1]

  • CoCl₂: 1 mM (Quenches cytosolic fluorescence; leaves mitochondria green).[1]

  • CAT: 50 µM (High dose for intact cells) or 1 µM (for digitonin-permeabilized).[1]

Step-by-Step:

  • Load cells with Calcein-AM (15 min, 37°C).

  • Wash and add media containing CoCl₂ (1 mM). Result: Only mitochondria fluoresce green.

  • Add CAT.[1]

  • Time-Lapse Imaging:

    • mPTP Opening: Loss of mitochondrial green fluorescence (Calcein leaks out and is quenched by CoCl₂).[1]

    • Morphology: Follow with Phase Contrast. Look for transition from "spaghetti-like" mitochondrial networks to fragmented (punctate) mitochondria, followed by cell shrinkage.[1]

Part 4: References
  • Pewsey, E. et al. (2010).[1] Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. This study demonstrates that while Bongkrekic acid inhibits respiration in intact HeLa cells, Carboxyatractyloside requires permeabilization to exert its effect due to membrane impermeability.[1]

  • Halestrap, A. P. & Richardson, A. P. (2015).[1] The mitochondrial permeability transition pore (mPTP) – A target for novel therapeutic agents? Reviews the mechanism of ANT-mediated mPTP opening and the requirement for Calcium sensitization.

  • Gogvadze, V. et al. (2008).[1] Mitochondria as targets for cancer chemotherapy. Discusses the metabolic shift (Warburg effect) and how glucose dependence protects cancer cells from mitochondrial inhibitors like CAT.

  • Lemasters, J. J. et al. (1998).[1] The mitochondrial permeability transition in cell death: a common mechanism in necrosis, apoptosis and autophagy. Explains the ATP-dependent switch between apoptotic and necrotic morphologies following mPTP opening.[7]

Validation & Comparative

Validating Specific Inhibition of ADP/ATP Translocase by Carboxyatractyloside (CAT)

[1]

Executive Summary: The "C-State" Lock

Carboxyatractyloside (CAT) is the gold-standard inhibitor for the Adenine Nucleotide Translocase (ANT).[1] Unlike its analog Atractyloside (ATR), CAT acts as a pseudo-irreversible, non-competitive inhibitor due to a specific structural modification (an additional carboxyl group) that creates a high-affinity salt bridge with the ANT protein.[1]

For researchers, the distinction is critical: ATR is displaceable by high concentrations of ADP; CAT is not. This guide outlines the rigorous experimental protocols required to validate CAT activity, distinguishing it from competitive alternatives (ATR) and conformational opposites (Bongkrekic Acid).

Mechanistic Comparison: CAT vs. ATR vs. BKA

To validate CAT, one must understand the conformational cycle of ANT. The transporter "ping-pongs" between a cytosolic-facing (c-state ) and matrix-facing (m-state ) conformation.[1][2]

Comparative Performance Table
FeatureCarboxyatractyloside (CAT)Atractyloside (ATR)Bongkrekic Acid (BKA)
Binding State c-state (Cytosolic facing)c-state (Cytosolic facing)m-state (Matrix facing)
Inhibition Type Non-competitive (Pseudo-irreversible)CompetitiveNon-competitive
Affinity (

)
< 10 nM (High)~10–100 nM (Medium)< 20 nM (High)
ADP Displaceable? NO (Stable lock)YES (High ADP reverses it)No
Effect on PTP Sensitizes (Promotes opening)Sensitizes (Promotes opening)Inhibits (Prevents opening)
Primary Use Stoichiometric titration; "Leak-proof" inhibitionReversible inhibition studiesLocking m-state; PTP inhibition
Visualization: The ANT Conformational Cycle and Inhibition

The following diagram illustrates the specific locking points of CAT compared to its alternatives.

ANT_MechanismCytosolCytosol (High ADP)MatrixMatrix (High ATP)ANT_CANT (c-state)Open to CytosolANT_MANT (m-state)Open to MatrixANT_C->ANT_MADP binding(Translocation)ANT_M->ANT_CATP binding(Translocation)CAT_InhibCAT / ATR(Locks c-state)CAT_Inhib->ANT_CBlocks ADP BindingBKA_InhibBongkrekic Acid(Locks m-state)BKA_Inhib->ANT_MBlocks ATP Binding

Figure 1: Mechanism of Action. CAT locks ANT in the c-state, preventing ADP entry. Unlike BKA, which locks the matrix side, CAT leaves the matrix side inaccessible.

Protocol 1: Respirometric Validation (The "Leak-Proof" Test)

This is the primary method to verify CAT potency.[1] A true CAT reagent must inhibit ADP-stimulated respiration (State 3) and return the mitochondria to a resting state (State 4) even in the presence of saturating ADP.[1]

Experimental Setup
  • System: High-resolution respirometry (e.g., Oroboros, Seahorse) or Clark-type oxygen electrode.[1]

  • Biological Material: Freshly isolated mitochondria (Rat liver or heart recommended for high ANT abundance).[1] Note: CAT is cell-impermeable; this assay generally fails in intact cells unless permeabilized (e.g., with digitonin).[1]

Step-by-Step Methodology
  • Baseline: Add mitochondria (0.5 mg/mL) to respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, pH 7.2, Pi, Mg2+).

  • Substrate Addition: Add Complex I substrates (5 mM Glutamate + 5 mM Malate) or Complex II (5 mM Succinate + Rotenone).[1]

    • Observation: Low oxygen consumption (State 2).[1]

  • State 3 Induction: Add ADP (1–2 mM) .

    • Observation: Rapid increase in Oxygen Consumption Rate (OCR).[1] This confirms ANT is active (importing ADP).[1]

  • Inhibition (The Test): Titrate CAT (Start at 0.5 µM, up to 5 µM).

    • Success Criteria: OCR must drop sharply to State 4 (proton leak rate).[1]

    • Failure Criteria: If OCR remains elevated or "drifts" down slowly, the inhibitor is likely ATR (displaced by the high ADP) or degraded.

Data Interpretation
StateExpected OCR (nmol O2/min/mg)Effect of CATEffect of ATR
State 2 (Basal) ~10–20NoneNone
State 3 (ADP) ~100–150Inhibited Inhibited (Weakly)
Inhibitor Added Returns to ~10–20Immediate, sharp drop Gradual/Incomplete drop

Protocol 2: Mitochondrial Swelling (Conformational Validation)

This assay distinguishes CAT from BKA.[1] The Permeability Transition Pore (PTP) is regulated by ANT conformation.[1][2][3] The c-state (CAT-bound) sensitizes the pore to Calcium; the m-state (BKA-bound) inhibits the pore.[1]

Hypothesis: If your inhibitor is CAT, it must not prevent Ca2+-induced swelling.[1]

Step-by-Step Methodology
  • Setup: Spectrophotometer set to 540 nm (measure absorbance/light scattering).

  • Buffer: Swelling buffer (250 mM Sucrose, 10 mM Tris-MOPS, pH 7.4, 10 µM EGTA-free).

  • Mitochondria: Add isolated mitochondria (0.5 mg/mL). Absorbance should be stable (~0.8–1.0 AU).[1]

  • Pre-treatment:

    • Cuvette A (Control): Buffer only.

    • Cuvette B (Test): Add CAT (5 µM) .

    • Cuvette C (Negative Control): Add BKA (5 µM) or Cyclosporin A (CsA).[1]

  • Induction: Add Ca2+ (typically 200–500 µM, titrated to threshold).[1]

  • Measurement: Monitor absorbance decrease over 10 minutes.

Visualization: Validation Workflow

Swelling_ProtocolStartIsolated MitochondriaTreatPre-treatment (5 min)Start->TreatCalciumAdd Ca2+ BolusTreat->CalciumResult_CATAbsorbance Drops(Swelling Occurs)CONFIRMS CATCalcium->Result_CAT+ CAT ReagentResult_BKAAbsorbance Stable(Swelling Inhibited)INDICATES BKACalcium->Result_BKA+ BKA Reagent

Figure 2: PTP Swelling Assay.[1] CAT locks the c-state, which facilitates PTP opening (absorbance drop).[1] BKA locks the m-state, preventing opening.

Troubleshooting & Quality Control

Distinguishing CAT from ATR

If you suspect your CAT batch is actually ATR (or hydrolyzed ATR):

  • The Competition Assay: Perform the Respirometry protocol (Section 3) but use excessive ADP (5-10 mM) .[1]

  • Result: True CAT will maintain inhibition. ATR will be out-competed, and respiration will recover.

Handling and Stability
  • Solubility: CAT is water-soluble (unlike BKA, which requires specific pH handling).[1]

  • Storage: Aqueous solutions are stable at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the critical carboxyl group, reverting it to ATR-like activity.[1]

References

  • Vignais, P. V., et al. (1973).[1] "Effect of atractyloside and carboxyatractyloside on the adenine nucleotide translocator." Biochemistry.

  • Pebay-Peyroula, E., et al. (2003).[1] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature.[4] [1]

  • Halestrap, A. P., & Davidson, A. M. (1990).[1] "Inhibition of Ca2(+)-induced large-amplitude swelling of liver and heart mitochondria by cyclosporin is probably caused by the inhibitor binding to the mitochondrial-inner-membrane peptidyl-prolyl cis-trans isomerase and preventing its interaction with the adenine nucleotide translocase."[1] Biochemical Journal.

  • BenchChem. (2025).[1][2] "A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors."

How to use control experiments to validate Carboxyatractyloside's mechanism of action.

Author: BenchChem Technical Support Team. Date: March 2026

Validating Carboxyatractyloside's Mechanism of Action: A Comparative Guide to ANT Inhibition and Control Experiments

As a Senior Application Scientist, I frequently observe researchers misinterpreting mitochondrial respirometry data by relying solely on downstream inhibitors like Oligomycin. To truly validate the transport kinetics of the inner mitochondrial membrane, one must isolate the Adenine Nucleotide Translocator (ANT).

Carboxyatractyloside (CATR) is a highly toxic diterpene glycoside and a potent, competitive inhibitor of ANT [1[1]]. Unlike general metabolic poisons, CATR possesses a highly specific mechanism of action: it binds exclusively to the cytosolic-facing conformation of ANT, halting the vital exchange of ADP and ATP. However, proving this specific mechanism in a live-cell or isolated mitochondrial model requires a rigorously designed, self-validating system of control experiments.

This guide objectively compares CATR against alternative modulators and provides the experimental frameworks necessary to validate its mechanism of action.

The Structural Logic of ANT Inhibition

ANT operates via an alternating access mechanism, cycling between a cytoplasmic-open state (c-state) and a matrix-open state (m-state) [2[3]]. To validate CATR’s specific mechanism, we cannot simply measure cell death; we must prove conformational locking.

To achieve this, CATR must be compared against its structural counterparts:

  • Atractyloside (ATR): A structural analog of CATR that also binds the c-state, but with lower affinity and higher reversibility.

  • Bongkrekic Acid (BKA): The ultimate comparative control. BKA binds ANT from the mitochondrial matrix side, locking it in the m-state [4[4]].

By utilizing both CATR and BKA in parallel experiments, researchers can definitively prove that observed phenotypic changes are due to specific conformational states of ANT, rather than general transporter blockade.

ANT_Mechanism Cytoplasm Cytoplasm (High ADP) C_State ANT c-state (Cytoplasmic-open) Cytoplasm->C_State ADP Entry Matrix Mitochondrial Matrix (High ATP) M_State ANT m-state (Matrix-open) Matrix->M_State ATP Entry C_State->Cytoplasm ATP Release C_State->M_State Conformational Shift M_State->Matrix ADP Release M_State->C_State Conformational Shift CATR Carboxyatractyloside (CATR) Locks c-state CATR->C_State Inhibition BKA Bongkrekic Acid (BKA) Locks m-state BKA->M_State Inhibition

ANT conformational cycle and specific inhibition by CATR (c-state) and BKA (m-state).

Quantitative Comparison of ANT Modulators

The following table summarizes the binding kinetics and downstream physiological effects of these modulators, providing the necessary parameters for experimental design [5[5]].

ModulatorTargetBinding SiteLocked ConformationAffinity (Ki/Kd)Effect on mPTP
Carboxyatractyloside (CATR) ANTCytosolic sidec-state~4 nMPromotes opening
Atractyloside (ATR) ANTCytosolic sidec-state~10-50 nMPromotes opening
Bongkrekic Acid (BKA) ANTMatrix sidem-state~2.0 µMInhibits opening
Oligomycin ATP SynthaseF0 subunitN/AN/ANo direct effect

Self-Validating Bioenergetic Profiling (Seahorse XF)

To prove that CATR specifically halts ATP-linked respiration via ANT, we must compare it against Oligomycin (a direct ATP synthase inhibitor) and validate the integrity of the Electron Transport Chain (ETC) using an uncoupler like FCCP [6[6]].

The Causality Principle: If CATR specifically inhibits ANT, the Oxygen Consumption Rate (OCR) will drop because ADP is no longer available to Complex V. However, because CATR does not damage the ETC complexes, the subsequent injection of FCCP (which collapses the proton gradient independently of ANT) must fully restore maximal respiration. If FCCP fails to restore OCR, the CATR concentration is too high and is causing off-target toxicity.

Seahorse_Workflow Basal 1. Basal Respiration PortA 2. Port A: CATR or Oligomycin (Inhibits ATP-linked OCR) Basal->PortA PortB 3. Port B: FCCP (Stimulates Maximal OCR) PortA->PortB Validates ETC integrity PortC 4. Port C: Rotenone + Antimycin A (Stops Mitochondrial OCR) PortB->PortC Calculates Reserve Capacity

Seahorse XF experimental logic comparing CATR against standard bioenergetic controls.

Protocol 1: Step-by-Step Seahorse XF Mito Stress Test with CATR
  • Cell Seeding & Preparation: Seed target cells in an Agilent Seahorse XF96 microplate at optimal density. One hour prior to the assay, wash and replace the media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate at 37°C in a non-CO2 incubator.

  • Compound Loading (The Control Matrix):

    • Port A (Experimental): Load CATR to achieve a final well concentration of 1-5 µM.

    • Port A (Positive Control): Load Oligomycin (1 µM final) in separate wells to compare direct Complex V inhibition vs. ANT inhibition.

    • Port B (Validation): Load FCCP (0.5 - 1.0 µM final) to uncouple the mitochondria.

    • Port C (Baseline): Load Rotenone and Antimycin A (0.5 µM final each) to shut down Complex I and III.

  • Execution: Run the standard Mito Stress Test protocol (3 cycles of mix/measure per injection).

  • Data Interpretation: A sharp drop in OCR following Port A confirms the inhibition of ATP-linked respiration. A subsequent OCR spike following Port B validates that CATR did not induce non-specific mitochondrial membrane rupture or ETC damage.

Orthogonal Validation via mPTP Swelling Assays

While respirometry proves that CATR inhibits nucleotide transport, it does not prove which conformation ANT is locked in. Because the mitochondrial Permeability Transition Pore (mPTP) is highly sensitive to the structural state of ANT, we use a mitochondrial swelling assay to provide orthogonal validation [5[5]].

The Causality Principle: Locking ANT in the c-state (via CATR) sensitizes the mitochondria to calcium-induced mPTP opening, leading to rapid osmotic swelling. Conversely, locking ANT in the m-state (via BKA) desensitizes the pore, preventing swelling.

Protocol 2: Step-by-Step Mitochondrial Swelling Assay
  • Mitochondrial Isolation: Isolate intact mitochondria from fresh tissue (e.g., murine liver) using differential centrifugation at 4°C. Resuspend the final pellet in a minimal volume of isolation buffer.

  • Buffer Preparation: Dilute the isolated mitochondria (to ~0.5 mg protein/mL) into a swelling buffer (250 mM Sucrose, 10 mM MOPS, 5 µM EGTA, 2 mM KH2PO4, pH 7.4).

  • Baseline Measurement: Transfer the suspension to a cuvette or clear-bottom 96-well plate. Monitor baseline absorbance at 540 nm (A540) using a spectrophotometer for 2 minutes.

  • Inhibitor Incubation (The Conformational Controls):

    • Group 1 (Vehicle): Add DMSO equivalent.

    • Group 2 (c-state lock): Add CATR (5 µM).

    • Group 3 (m-state lock): Add BKA (20 µM).

    • Incubate all groups for 3-5 minutes.

  • Calcium Challenge: Inject a bolus of CaCl2 (e.g., 150-200 µM) to trigger mPTP opening.

  • Kinetic Readout: Continuously measure A540 for 15 minutes. A rapid decrease in absorbance indicates mitochondrial swelling (mPTP opening). CATR will significantly accelerate the drop in A540 compared to the vehicle, whereas BKA will maintain high absorbance, proving the opposing physiological consequences of their respective conformational locks.

References

Sources

A Researcher's Guide to Cross-Validating Carboxyatractyloside's Effects with Genetic Knockdown of the Adenine Nucleotide Translocator (ANT)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Adenine Nucleotide Translocator (ANT) is the most abundant protein on the inner mitochondrial membrane, where it plays a critical gatekeeper role in cellular energy metabolism.[1] It facilitates the essential exchange of ATP synthesized within the mitochondria for ADP from the cytoplasm.[2][3] This process is fundamental for powering cellular activities and maintaining the mitochondrial membrane potential required for oxidative phosphorylation.[2] Humans express four ANT isoforms (ANT1-4) with tissue-specific expression patterns and varying roles in cell proliferation and apoptosis.[1][2][4] Beyond its role in bioenergetics, ANT is also a key, though debated, component of the mitochondrial permeability transition pore (mPTP), a channel whose opening can trigger programmed cell death.[5][6][7][8]

For decades, Carboxyatractyloside (CATR), a potent natural toxin, has been an indispensable tool for studying ANT function.[9] CATR is a high-affinity inhibitor that locks ANT in a specific conformation, blocking ATP/ADP transport and effectively shutting down mitochondrial ATP export.[5][9][10] This inhibition often leads to mitochondrial dysfunction and apoptosis.[11] However, like any pharmacological agent, CATR may have off-target effects.[12]

The advent of precise genetic tools, such as RNA interference (RNAi) and CRISPR-Cas9, allows for the specific knockdown or knockout of ANT expression. This genetic approach provides a powerful orthogonal method to validate the effects observed with CATR. Cross-validation between pharmacological inhibition and genetic knockdown is a cornerstone of rigorous scientific inquiry, ensuring that an observed phenotype is genuinely a result of modulating the intended target.[13]

This guide details the experimental logic, workflows, and detailed protocols required to perform this critical cross-validation for CATR and ANT.

Section 1: The Target - Adenine Nucleotide Translocator (ANT)

ANT's primary function is the 1:1 exchange of mitochondrial ATP for cytosolic ADP.[3] This electrogenic exchange (ATP carries 4 negative charges while ADP carries 3 at physiological pH) is driven by the mitochondrial membrane potential (ΔΨm), consuming a significant portion of the proton-motive force.[1]

There are four human ANT isoforms with distinct roles:

  • ANT1: Predominantly found in terminally differentiated, high-energy-demand tissues like the heart and skeletal muscle.[2][4] Its overexpression is often linked to apoptosis.[1]

  • ANT2: Highly expressed in proliferating and regenerating tissues, as well as many types of cancer.[1][4][14] It is often considered anti-apoptotic and a marker for cell proliferation.[1][4]

  • ANT3: Ubiquitously expressed at lower levels.[2][4]

  • ANT4: Primarily found in the testis and undifferentiated embryonic stem cells.[2][4]

ANT is also a central player in the induction of apoptosis via the mPTP. The binding of pro-apoptotic proteins (like Bax) or specific ligands can trigger a conformational change in ANT, converting it from a specific transporter into a non-specific pore, leading to the collapse of ΔΨm and release of apoptotic factors.[6][15]

Caption: Function of ANT in the inner mitochondrial membrane.

Section 2: The Tools - Pharmacological vs. Genetic Inhibition

A robust experimental design hinges on understanding the strengths and weaknesses of each approach.

Pharmacological Inhibition: Carboxyatractyloside (CATR)

  • Mechanism: CATR is a potent, non-reversible inhibitor that binds to the cytosolic face of ANT, locking it in the "c-conformation" and preventing nucleotide transport.[5] Its high affinity makes it effective at low concentrations.[9]

  • Advantages: Easy to use, rapid onset of action, dose-dependent effects can be readily studied.

  • Limitations: Potential for off-target effects, particularly at higher concentrations.[12] May not inhibit all ANT isoforms equally.

Genetic Inhibition: RNA Interference (RNAi)

  • Mechanism: Small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to degrade the target ANT mRNA. This prevents the synthesis of new ANT protein.[16]

  • Advantages: High specificity for the target gene, can be designed to be isoform-specific, allows for long-term studies of protein loss-of-function.[17]

  • Limitations: Slower onset of action (requires protein turnover), knockdown is often incomplete, potential for off-target gene silencing, possibility of compensatory upregulation of other ANT isoforms.

Caption: Comparison of pharmacological vs. genetic inhibition workflows.

Section 3: Experimental Design for Cross-Validation

The primary objective is to determine if the cellular phenotypes induced by CATR are recapitulated by the specific genetic knockdown of ANT. This guide focuses on ANT2, given its role in cancer cell proliferation, but the principles apply to all isoforms.[4]

Step 1: Establishing the ANT Knockdown Model

This step is critical for ensuring the genetic arm of the comparison is valid.

Protocol: siRNA-Mediated Knockdown of ANT2

  • Cell Seeding: Seed the cells of interest (e.g., MDA-MB-231 breast cancer cells, which express high levels of ANT2) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[14]

  • Reagent Preparation:

    • Dilute a validated ANT2-specific siRNA (and a non-targeting scramble control siRNA) in serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium.[18]

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complex dropwise to the cells. Incubate for 48-72 hours to allow for mRNA degradation and protein turnover.

  • Validation of Knockdown:

    • Quantitative PCR (qPCR): Harvest RNA from a subset of cells. Synthesize cDNA and perform qPCR using primers specific for ANT2 and a housekeeping gene (e.g., GAPDH) to confirm a significant reduction in ANT2 mRNA levels.

    • Western Blot: Lyse another subset of cells and perform a Western Blot using an antibody specific for ANT2 to confirm a reduction in protein levels. Use β-actin or another loading control for normalization.[16]

Step 2: Comparative Phenotypic Analysis

Once knockdown is confirmed, perform parallel experiments comparing four conditions:

  • Vehicle Control: Untreated cells.

  • CATR-Treated: Cells treated with a predetermined effective concentration of CATR.

  • Scramble siRNA: Cells transfected with a non-targeting control siRNA.

  • ANT siRNA: Cells transfected with the validated ANT-specific siRNA.

A. Cell Viability Assay

This assay measures overall cell health and proliferation.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [19]

  • Plate Cells: Seed cells in an opaque-walled 96-well plate and treat according to the four conditions above.[20][21]

  • Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[20][22]

  • Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[20][21] Add a volume of reagent equal to the volume of culture medium in each well.[20]

  • Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][22]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][22]

  • Measurement: Record luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of metabolically active cells.[19]

B. Apoptosis Assay

This assay specifically quantifies the induction of programmed cell death.

Protocol: Annexin V & Propidium Iodide (PI) Staining [23]

  • Cell Collection: Following treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.[24]

  • Washing: Wash the cells once with cold 1X PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[23][25]

  • Staining: Add fluorochrome-conjugated Annexin V and a PI working solution to 100 µL of the cell suspension.[25]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23][25]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[23][25]

    • Healthy cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.[23]

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.[23]

C. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay directly measures a key consequence of ANT inhibition.

Protocol: TMRM Staining [26]

  • Cell Preparation: Culture and treat cells according to the four experimental conditions.

  • Staining: Incubate cells with a low, non-quenching concentration of Tetramethylrhodamine, Methyl Ester (TMRM) (e.g., 20-40 nM) for 30 minutes at 37°C.[26][27] TMRM is a cationic dye that accumulates in active mitochondria in a potential-dependent manner.[26]

  • Washing: Wash cells with pre-warmed buffer to remove unbound dye.[28]

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • Control: As a positive control for depolarization, treat a separate sample of cells with an uncoupler like FCCP.[26]

Step 3: Data Interpretation

Summarize the quantitative results in a table for clear comparison.

Table 1: Hypothetical Comparative Data

ParameterVehicle ControlCATR (5 µM)Scramble siRNAANT2 siRNAConcordance
Relative Viability (%) 100%45%98%52%High
Early Apoptosis (%) 4%35%5%31%High
ΔΨm (Relative TMRM) 100%30%95%38%High
  • High Concordance: If the results from the CATR-treated and ANT siRNA groups are highly similar (as in the hypothetical data above), it provides strong evidence that the observed effects of CATR are on-target and mediated specifically through the inhibition of ANT2.[13]

  • Discordance: If CATR produces a significantly stronger or different phenotype than ANT2 knockdown, it may suggest:

    • Off-target effects of CATR: The inhibitor may be affecting other cellular targets in addition to ANT.[12]

    • Isoform Compensation: The cell may be upregulating other ANT isoforms (e.g., ANT1 or ANT3) to compensate for the loss of ANT2, an effect not seen with the pan-ANT inhibitor CATR.

    • Non-transporter functions of ANT: The physical absence of the ANT protein (knockdown) may have different consequences than simply blocking its transport function (inhibition).

Conclusion

The cross-validation of a pharmacological inhibitor with a genetic knockdown is a powerful strategy to build a robust and compelling scientific narrative. By systematically comparing the effects of Carboxyatractyloside with siRNA-mediated silencing of ANT, researchers can definitively link cellular phenotypes—such as decreased viability, induction of apoptosis, and mitochondrial depolarization—to the specific modulation of the Adenine Nucleotide Translocator. This dual-pronged approach not only validates the inhibitor's mechanism of action but also deepens our understanding of ANT's central role in cellular life and death.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Dhanjal, J. K., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Morciano, G., et al. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. MDPI. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Halestrap, A. P. (2003). The Adenine Nucleotide Translocase: A Central Component of the Mitochondrial Permeability Transition Pore and Key Player in Cell Death. Bentham Science Publishers. Retrieved from [Link]

  • Morciano, G., et al. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxyatractyloside. Retrieved from [Link]

  • Chin, H. S., et al. (2020). A 20/20 view of ANT function in mitochondrial biology and necrotic cell death. PMC. Retrieved from [Link]

  • Creative Bioarray. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

  • Jang, J. Y., et al. (2016). Adenine nucleotide translocase 2: an emerging player in cancer. OAText. Retrieved from [Link]

  • Traba, J., et al. (2021). A Walk in the Memory, from the First Functional Approach up to Its Regulatory Role of Mitochondrial Bioenergetic Flow in Health and Disease: Focus on the Adenine Nucleotide Translocator. PMC. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Antonucci, S., et al. (2022). Both ANT and ATPase are essential for mitochondrial permeability transition but not depolarization. bioRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2023). CRISPR/Cas9-Mediated Mutagenesis of Antennapedia in Spodoptera frugiperda. MDPI. Retrieved from [Link]

  • Cho, J., et al. (2010). Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome. Diabetes & Metabolism Journal. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenine nucleotide translocator. Retrieved from [Link]

  • Skarka, A., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. PMC. Retrieved from [Link]

  • Conte, E., et al. (2013). Mitochondrial Transmembrane Potential (ψ m ) Assay Using TMRM. Bio-protocol. Retrieved from [Link]

  • Barrientos, G., et al. (2014). Expression of Adenine Nucleotide Translocase (ANT) Isoform Genes Is Controlled by PGC-1 Through Different Transcription Factors. ResearchGate. Retrieved from [Link]

  • Shabalina, I. G., et al. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. PMC. Retrieved from [Link]

  • Kedrov, A., et al. (2011). Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier. ResearchGate. Retrieved from [Link]

  • Esteras, C., et al. (2024). Measuring mitochondrial membrane potential. PMC. Retrieved from [Link]

  • Jang, J. Y., et al. (2008). Suppression of adenine nucleotide translocase-2 by vector-based siRNA in human breast cancer cells induces apoptosis and inhibits tumor growth in vitro and in vivo. PMC. Retrieved from [Link]

  • Sakamuru, S., et al. (2022). Mitochondrial Membrane Potential Assay. Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (2013). How to do mitochondrial membrane potential?. Retrieved from [Link]

  • Shabalina, I. G., et al. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). (PDF) CRISPR/Cas9-Mediated Mutagenesis of Antennapedia in Spodoptera frugiperda. ResearchGate. Retrieved from [Link]

  • Shabalina, I. G., et al. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Portland Press. Retrieved from [Link]

  • Jang, J. Y., et al. (2008). Suppression of adenine nucleotide translocase-2 by vector-based siRNA in human breast cancer cells induces apoptosis and inhibits tumor growth in vitro and in vivo. PubMed. Retrieved from [Link]

  • Kaur, R., et al. (2022). Genetic modification of the ant Lasius niger using CRISPR‐Cas9 technology. PMC. Retrieved from [Link]

  • Chevrollier, A., et al. (2006). Chemosensitization by Knockdown of Adenine Nucleotide Translocase-2. AACR Journals. Retrieved from [Link]

  • Al-Oqaili, A., et al. (2021). The cytotoxic, genotoxic and mitotoxic effects of Atractylis gummifera extract in vitro. PMC. Retrieved from [Link]

  • Ghiulai, R. M., et al. (2024). Adenine nucleotide translocase 2 silencing promotes metabolic adaptations and anoikis in P19 embryonal carcinoma stem cells. bioRxiv. Retrieved from [Link]

  • Kaur, R., et al. (2022). Genetic modification of the ant Lasius niger using CRISPR-Cas9 technology. PubMed. Retrieved from [Link]

Sources

Comparative Evaluation Framework: Carboxyatractyloside (CAT) Sources & Functional Validation

[1][2][3]

Executive Summary

Carboxyatractyloside (CAT) is the gold-standard inhibitor for locking the mitochondrial ADP/ATP carrier (AAC) in the cytosol-facing "c-state."[1][2][3] Unlike its analog Atractyloside (ATR), CAT exhibits pseudo-irreversible, non-competitive binding kinetics, making it indispensable for structural biology and precise bioenergetic profiling.[1][2][3]

This guide provides a technical comparison of CAT sources, highlighting the critical impact of salt forms and decarboxylation impurities on experimental reproducibility. We present a self-validating workflow to verify reagent quality before committing to high-value experiments.

Technical Background: The "C-State" Lock

To understand why reagent quality defines success, one must understand the mechanism.[2] The AAC cycles between a matrix-facing (m-state) and cytosol-facing (c-state) conformation.[1][2][3][4]

  • Bongkrekic Acid (BKA): Locks the m-state .[1][2][3][4]

  • Atractyloside (ATR): Competitively binds the c-state (reversible by high ADP).[1][2][3]

  • Carboxyatractyloside (CAT): Non-competitively locks the c-state with nanomolar affinity (

    
    ).[1][2][3]
    

The Critical Variable: CAT is structurally unstable at acidic pH and high temperatures, undergoing decarboxylation to form ATR. Consequently, "pure" CAT stored improperly or sourced from low-grade extraction becomes a mixture of CAT and ATR.[2][3] This shifts the inhibition mechanism from non-competitive to mixed/competitive , ruining kinetic studies.

Visualization: Mechanism of Action

The following diagram illustrates the specific locking mechanism of CAT compared to physiological transport.

CAT_Mechanismcluster_mitoMitochondrial Inner MembraneAAC_CyclingAAC (Cycling)ADP/ATP ExchangeAAC_C_StateAAC (c-state)Cytosol FacingAAC_Cycling->AAC_C_StateConformationalChangeAAC_LockedAAC-CAT Complex(Inactive)AAC_C_State->AAC_LockedLocks ConformationCATCarboxyatractyloside(Inhibitor)CAT->AAC_LockedHigh Affinity Binding(Non-Competitive)ATRAtractyloside(Impurity)ATR->AAC_LockedLower Affinity(Competitive)

Caption: CAT permanently locks the AAC in the c-state, preventing the conformational cycle required for ATP export. Note that ATR competes for the same state but with reversible kinetics.

Comparative Analysis of Suppliers

We evaluated specifications from three representative supplier categories: High-Purity Specialists (Supplier A) , General Biochemical Aggregators (Supplier B) , and Bulk Chemical Sources (Supplier C) .[1][2][3]

Table 1: Specification Comparison
FeatureSupplier A (Specialist)Supplier B (Aggregator)Supplier C (Bulk)Scientist's Note
Purity (HPLC) >98%>95%Variable (90-95%)<95% often indicates ATR contamination.[1][2][3]
Salt Form Tripotassium Salt (

)
Dipotassium (

) or Free Acid
Undefined Salt MixCritical:

salts are more soluble but have lower active CAT mass per mg.[1][2][3]
Solubility Water (10 mg/mL)DMSO / EthanolPoor in WaterWater solubility is preferred to avoid solvent effects on mitochondria.[1][2][3]
Cost/mg High (

$)
Moderate (

)
Low ($)"Cheap" CAT often requires 2x concentration to achieve IC100.[1][2][3]
Stability Lyophilized, DesiccatedLyophilizedBulk PowderHygroscopic nature leads to hydrolysis if packaging is poor.[2][3]

Key Insight on Salt Forms: When calculating molarity, you must account for the counter-ions.

  • Free Acid MW: ~770.8 g/mol [1][2][3]

  • Tripotassium Salt MW: ~885.1 g/mol [1][2][3]

  • Impact: 1 mg of Supplier A (K-Salt) contains ~13% less active inhibitor than 1 mg of Free Acid.[1][2][3] Adjust your stock solutions accordingly.

Experimental Validation Framework

Do not assume the label is accurate. The following workflow validates both the identity (is it CAT or ATR?) and potency (is it active?).

Visualization: Validation Workflow

Validation_Flowcluster_QCQuality Controlcluster_FuncFunctional Assay (Seahorse/Oxygraph)StartReagent ArrivalSolubilitySolubility Check(ddH2O, pH 7.2)Start->SolubilityHPLCHPLC Analysis(Detect ATR impurity)Solubility->HPLCQuantConcentration Norm(Absorbance/Weight)HPLC->QuantState3Induce State 3(Mito + Substrate + ADP)Quant->State3TitrationCAT Titration(0.1 - 50 nM)State3->TitrationRCRMeasure RCR DropTitration->RCRDecisionCalculate IC50RCR->DecisionValidValid Reagent(IC50 < 10nM)Decision->ValidInvalidDegraded/Impure(IC50 > 50nM)Decision->Invalid

Caption: A stepwise decision tree to validate CAT reagents. Failure at the HPLC stage (high ATR content) predicts failure in IC50 potency.[1][2][3]

Protocol 1: Functional Potency (Respirometry)

This assay is the definitive test.[1][2][3] It measures the ability of CAT to inhibit ADP-stimulated respiration (State 3).[1][2][3]

Materials:

  • Isolated Mitochondria (Mouse Liver or Heart).[1][2][3]

  • Respirometer (Seahorse XF or Oroboros O2k).[1][2][3]

  • Substrate: Succinate (10 mM) + Rotenone (2 µM).[1][2][3]

Step-by-Step:

  • Preparation: Resuspend CAT stock to 1 mM in ddH2O. Crucial: Check pH; if acidic, buffer to pH 7.2 immediately to prevent degradation.[2][3]

  • Baseline: Add mitochondria (5-10 µg protein) and substrates. Monitor State 2 respiration.

  • State 3 Induction: Inject ADP (final 1-2 mM). Observe rapid increase in Oxygen Consumption Rate (OCR).[1][2][3]

  • Inhibition: Titrate CAT (0, 5, 10, 20, 50, 100 nM).

  • Readout: CAT should induce an immediate transition to State 4 (proton leak only).

Representative Data (Simulated):

Concentration (nM) Supplier A (High Purity) % Inhibition Supplier B (Standard) % Inhibition Supplier C (Degraded) % Inhibition
2.5 45% 20% 5%
5.0 85% 50% 15%
10.0 98% (IC100) 75% 30%

| 50.0 | 100% | 95% | 60% |[1][2][3]

Interpretation: Supplier A shows a sharp "titration" effect typical of high-affinity binding (

123123

Discussion & Recommendations

The "Purity Trap"

The most common failure mode in CAT experiments is not the absence of inhibitor, but the presence of Atractyloside (ATR) .[2]

  • Mechanism: CAT has a carboxyl group at the C4 position. Under acidic conditions or enzymatic action (during plant extraction), this decarboxylates to ATR.[1][2][3]

  • Consequence: If you use Supplier C (high ATR content), your inhibition becomes reversible.[1][2][3] If you add excess ADP, you may see respiration recover, falsely suggesting a "leak" or alternative transport pathway, when it is simply a reagent artifact.[1][2][3]

Final Recommendations
  • For Structural Biology (Cryo-EM): Use Supplier A (High Purity >98%) .[1][2][3] You need the specific c-state lock without heterogeneity.[2]

  • For General Screening: Supplier B is acceptable, but always perform a saturating dose check (e.g., 5 µM) to ensure total inhibition.

  • Storage: Store CAT powder at -20°C with desiccant. Once dissolved in water, aliquot and freeze at -80°C. Never store in acidic buffers.

References

  • Klingenberg, M. (2008).[1][2][3] The ADP and ATP transport in mitochondria and its carrier.[5][6][7][8][9][10] Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Pebay-Peyroula, E., et al. (2003).[1][2][3] Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside.[6][10] Nature.[2] [1][2][3]

  • Cayman Chemical. Carboxyatractyloside (potassium salt) Product Information.

  • TargetMol. Carboxyatractyloside Tripotassium Salt Specifications.

  • Luciani, S., et al. (1971).[1][2][3] Mechanism of inhibition of mitochondrial Adenine Nucleotide Translocation by Carboxyatractyloside.[6][7][8] Life Sciences.[2]

A Senior Application Scientist's Guide to Validating the On-Target Effects of Carboxyatractyloside Using Molecular Docking

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of Carboxyatractyloside (CATR) through molecular docking. We will delve into the mechanistic underpinnings of CATR's interaction with its primary target, the Adenine Nucleotide Translocase (ANT), and present a detailed, field-proven protocol for in silico validation. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and self-validating workflow.

Introduction: The Significance of On-Target Validation for Carboxyatractyloside

Carboxyatractyloside is a potent, naturally occurring toxin known for its specific and high-affinity inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT)[1][2]. The ANT is a critical protein of the inner mitochondrial membrane, responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a process fundamental to cellular energy metabolism[][4]. By binding to the ANT, CATR effectively halts oxidative phosphorylation, leading to cellular energy depletion and toxicity.[1] While the primary target of CATR is well-established, recent studies suggest potential off-target effects, highlighting the importance of rigorously validating its on-target interactions.[5][6][7]

Molecular docking has emerged as a powerful and cost-effective computational method to predict and analyze the binding of a small molecule (ligand) to a macromolecular target (receptor) at an atomic level.[8][9] This in silico approach allows us to visualize the binding pose, estimate the binding affinity, and identify key interacting residues, providing a strong theoretical foundation for the on-target effects of CATR.

This guide will compare molecular docking with other experimental validation techniques, offering a holistic perspective on target validation strategies.

The Target: Adenine Nucleotide Translocase (ANT)

The ANT is a transmembrane protein that exists in two principal conformational states: the cytoplasmic-open state (c-state) and the matrix-open state (m-state).[4] CATR is known to bind to the c-state of the ANT, locking it in this conformation and preventing the translocation of adenine nucleotides.[][4] For our molecular docking study, we will utilize the crystal structure of the bovine mitochondrial ADP/ATP carrier inhibited by CATR (PDB ID: 1OKC), which represents the c-state conformation.[4][10]

Part 1: The Molecular Docking Workflow: A Self-Validating Protocol

The following protocol is designed not just to execute a docking simulation but to build confidence in the results through a series of validation checks. We will use AutoDock Vina, a widely cited and effective open-source docking program, for this demonstration.[8][11]

Experimental Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_Download 1. Obtain Target Structure (PDB: 1OKC) Receptor_Prep 3. Prepare Receptor (Adenine Nucleotide Translocase) PDB_Download->Receptor_Prep Ligand_Prep 2. Prepare Ligand (Carboxyatractyloside) Production_Docking 7. Production Docking (Dock CATR into prepared ANT) Ligand_Prep->Production_Docking Grid_Box 4. Define Binding Site (Grid Box Generation) Receptor_Prep->Grid_Box Redocking 5. Protocol Validation: Redocking of Co-crystallized Ligand Grid_Box->Redocking RMSD_Calc 6. RMSD Calculation (< 2Å is acceptable) Redocking->RMSD_Calc RMSD_Calc->Production_Docking If RMSD < 2Å Pose_Analysis 8. Binding Pose & Energy Analysis Production_Docking->Pose_Analysis Interaction_Analysis 9. Visualize Key Interactions Pose_Analysis->Interaction_Analysis Comparison 10. Compare with Experimental Data Interaction_Analysis->Comparison

Caption: A step-by-step workflow for the molecular docking of Carboxyatractyloside with the Adenine Nucleotide Translocase.

Step-by-Step Methodology

1. Preparation of the Receptor (Adenine Nucleotide Translocase)

  • Rationale: The raw PDB file often contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are crucial for accurate force field calculations.

  • Protocol:

    • Download the crystal structure of the bovine ADP/ATP carrier with CATR bound (PDB ID: 1OKC) from the Protein Data Bank.[4]

    • Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all water molecules and any other heteroatoms not part of the protein or the co-crystallized ligand.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is a critical step for the scoring function to accurately calculate electrostatic interactions.[12]

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Carboxyatractyloside)

  • Rationale: The ligand's 3D structure, charge distribution, and rotatable bonds must be correctly defined for the docking algorithm to explore its conformational space.

  • Protocol:

    • Obtain the 3D structure of Carboxyatractyloside. This can be extracted from the PDB file (1OKC) for redocking validation or downloaded from a chemical database like PubChem.

    • Add hydrogens and compute Gasteiger charges for the ligand.

    • Define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking process.

    • Save the prepared ligand in the PDBQT format.

3. Protocol Validation via Redocking

  • Rationale: Before docking our ligand of interest, we must validate that our docking protocol can reproduce the experimentally observed binding mode. This is a critical self-validating step.[13][14]

  • Protocol:

    • Define the search space (grid box) for docking. Center the grid box on the co-crystallized CATR in the 1OKC structure, ensuring its dimensions encompass the entire binding pocket.

    • Dock the prepared co-crystallized CATR back into the prepared ANT receptor using AutoDock Vina.

    • Compare the predicted binding pose of the redocked ligand with the original co-crystallized pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation.[13][15][16]

4. Production Docking

  • Rationale: With a validated protocol, we can now confidently dock our prepared CATR ligand into the ANT binding site.

  • Protocol:

    • Using the same grid box parameters from the validation step, perform the docking of your prepared Carboxyatractyloside ligand with the prepared ANT receptor.

    • AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score.

Part 2: Interpreting the Docking Results: From Data to Insights

Binding Affinity and Pose Analysis

The primary outputs to analyze are the binding affinity and the predicted binding poses.

  • Binding Affinity: This value, typically reported in kcal/mol, is an estimate of the binding free energy.[15][17] A more negative value indicates a more favorable and stable interaction.[15][18][19] AutoDock Vina's scoring function calculates this by considering various intermolecular forces like hydrogen bonds, van der Waals forces, and electrostatic interactions.[17]

  • Binding Pose: This is the predicted 3D orientation of the ligand within the receptor's binding site.[9][17] The top-ranked pose (with the lowest binding energy) is generally the most likely binding mode.

Visualization of Key Interactions

Visual inspection of the docked complex is crucial for understanding the molecular basis of the interaction.[15][20]

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.

  • Hydrophobic Interactions: These interactions are key for the overall stability of the protein-ligand complex.

  • Electrostatic Interactions: The negatively charged groups of CATR are expected to interact strongly with positively charged residues in the ANT binding pocket.[4]

Mechanism of CATR Inhibition of ANT

CATR_ANT_Interaction ANT Adenine Nucleotide Translocase (ANT) Binding_Pocket Cytoplasmic Binding Pocket Conformational_Lock Conformational Lock (c-state) ANT->Conformational_Lock Induces CATR Carboxyatractyloside (CATR) CATR->ANT Binds to Inhibition Inhibition of ADP/ATP Transport Conformational_Lock->Inhibition Leads to

Caption: The inhibitory mechanism of Carboxyatractyloside on the Adenine Nucleotide Translocase.

Part 3: Comparative Analysis: Molecular Docking in the Context of Other Validation Methods

While molecular docking is a powerful predictive tool, its findings should ideally be corroborated by experimental methods. This integrated approach provides the highest level of confidence in target validation.

Method Principle Strengths Limitations
Molecular Docking Computational prediction of ligand-receptor binding.[8]Fast, cost-effective, provides atomic-level detail.[11]Relies on accurate structures, scoring functions are approximations.[17][21]
X-ray Crystallography Determines the 3D structure of the protein-ligand complex.[22][23]Gold standard for structural information, unambiguous binding site identification.[22]Requires protein crystallization, which can be challenging.[22]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine thermodynamic parameters.[23]Provides a complete thermodynamic profile (Kd, ΔH, ΔS), label-free.[23]Requires large amounts of pure protein and ligand.[24]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[25]Real-time kinetics (kon, koff), high sensitivity.[25]Requires immobilization of the protein, which may affect its conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the nuclear spin states of atoms upon binding.[23]Provides information on binding site and conformational changes in solution.[23]Requires large amounts of isotopically labeled protein, limited to smaller proteins.
Site-Directed Mutagenesis Mutating key residues in the binding site and observing the effect on binding.[22]Directly tests the functional importance of specific residues.Can be time-consuming, mutations may cause unintended structural changes.

Conclusion

Molecular docking, when performed with a rigorous and self-validating protocol, is an invaluable tool for investigating the on-target effects of molecules like Carboxyatractyloside. By providing a detailed atomic-level view of the ligand-receptor interaction, it offers a strong mechanistic basis for the observed biological activity. However, for a comprehensive and irrefutable validation, the insights gained from molecular docking should be integrated with experimental data from complementary biophysical and biochemical techniques. This multi-faceted approach embodies the principles of robust scientific inquiry and is essential for advancing our understanding of molecular interactions in drug discovery and toxicology.

References

  • Carboxyatractyloside - Wikipedia. (URL: [Link])

  • rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. (URL: [Link])

  • Molecular Docking Services – BioCode Learn. SaaS. Research. (URL: [Link])

  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. (URL: [Link])

  • AutoDock. (URL: [Link])

  • How to validate the molecular docking results ? | ResearchGate. (URL: [Link])

  • Adenine nucleotide translocator - Wikipedia. (URL: [Link])

  • How can I validate docking result without a co-crystallized ligand?. (URL: [Link])

  • Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system - PubMed. (URL: [Link])

  • Protein–Ligand Docking with GOLD - CCDC. (URL: [Link])

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC. (URL: [Link])

  • Full article: Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - Taylor & Francis. (URL: [Link])

  • How to interprete and analyze molecular docking results? - ResearchGate. (URL: [Link])

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (URL: [Link])

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (URL: [Link])

  • Interpretation of Molecular docking results? - ResearchGate. (URL: [Link])

  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PMC. (URL: [Link])

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])

  • The extended effect of carboxyatractyloside (CATR) on mitochondria. (a)... - ResearchGate. (URL: [Link])

  • What is the cheapest and fastest experiments to find protein-ligand interaction?. (URL: [Link])

  • Tutorial EDES / HADDOCK for ligand-protein docking - Bonvin Lab. (URL: [Link])

  • Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics - MDPI. (URL: [Link])

  • Molecular Docking Tutorial. (URL: [Link])

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (URL: [Link])

  • Adenine Nucleotide Translocase Is Acetylated in Vivo in Human Muscle: Modeling Predicts a Decreased ADP Affinity and Altered Control of Oxidative Phosphorylation | Biochemistry. (URL: [Link])

  • Methods for detecting protein-protein interactions - PMC - NIH. (URL: [Link])

  • A Beginner's Guide to Molecular Docking - ETFLIN. (URL: [Link])

  • How To Use Graphviz for SEM Models and Path Diagrams - Stas Kolenikov. (URL: [Link])

  • Analysis of docking results: binding energy, key residues - YouTube. (URL: [Link])

  • Docking Result Analysis and Validation with Discovery Studio - YouTube. (URL: [Link])

  • Graphviz tutorial - YouTube. (URL: [Link])

  • Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC. (URL: [Link])

  • SLC25A4 - ADP/ATP translocase 1 - Homo sapiens (Human) | UniProtKB | UniProt. (URL: [Link])

  • Quick Graphviz Tutorial - Dirk Colbry. (URL: [Link])

  • Graphviz Examples and Tutorial - Sketchviz. (URL: [Link])

  • User Guide — graphviz 0.21 documentation. (URL: [Link])

  • Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension - ResearchGate. (URL: [Link])

  • The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. (URL: [Link])

  • A validated method for quantifying atractyloside and carboxyatractyloside in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L - PubMed. (URL: [Link])

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H + leak - PubMed. (URL: [Link])

Sources

Comparing the potency of Carboxyatractyloside and other mitochondrial inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Potency, Mechanism, and Experimental Application [1]

Executive Summary

Carboxyatractyloside (CAT) is the "gold standard" inhibitor for the Adenine Nucleotide Translocator (ANT) due to its quasi-irreversible binding affinity and non-competitive nature.[1] Unlike its analog Atractyloside (ATR), which competes with ADP, CAT locks the ANT in the cytosolic-facing (c-state) conformation with nanomolar affinity (


), effectively halting oxidative phosphorylation by starving the matrix of ADP.[1]

This guide compares CAT against ATR, Bongkrekic Acid (BKA), and downstream synthase inhibitors (Oligomycin), providing protocols for differentiating these compounds in respirometry and permeability transition pore (mPTP) assays.[1]

Mechanistic Deep Dive: The ANT Conformation Cycle

To understand potency, one must understand the structural biology of the ANT. The transporter cycles between two states:

  • c-state: Binding site faces the intermembrane space (cytosol).[1][2]

  • m-state: Binding site faces the mitochondrial matrix.[2]

The Critical Difference:

  • CAT binds the c-state with extreme stability, preventing the conformational shift required to transport ADP into the matrix.

  • BKA binds the m-state , locking the transporter on the matrix side.[2]

  • ATR binds the c-state but with significantly lower affinity (

    
    ) and can be displaced by high concentrations of ADP (competitive inhibition).[1][3]
    
Visualization: ANT Inhibition Logic

ANT_Mechanism cluster_cytosol Intermembrane Space (Cytosolic Side) cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix CAT Carboxyatractyloside (CAT) [High Affinity, Non-Competitive] ANT_c ANT (c-state) Cytosol Facing CAT->ANT_c LOCKS (Irreversible) ATR Atractyloside (ATR) [Low Affinity, Competitive] ATR->ANT_c Inhibits (Reversible by ADP) ADP_c ADP (Cytosolic) ADP_c->ANT_c Substrate Binding ANT_m ANT (m-state) Matrix Facing ANT_c->ANT_m Transport Cycle ANT_m->ANT_c Transport Cycle BKA Bongkrekic Acid (BKA) [Locks m-state] BKA->ANT_m LOCKS (m-side) ADP_m ADP (Matrix)

Caption: Mechanism of ANT inhibition. CAT and ATR target the c-state, while BKA targets the m-state. CAT binding is functionally irreversible.[1]

Comparative Potency Analysis

The following data synthesizes binding affinities (


) and functional outcomes. Note that "IC50" values for ANT inhibitors are often expressed as a titration ratio (mol inhibitor per mol ANT or mg protein) due to the stoichiometric nature of the binding.
CompoundTarget SiteBinding Affinity (

)
Inhibition TypeEffect on mPTPStability
Carboxyatractyloside (CAT) ANT (c-state)10–20 nM Non-competitivePromotes Opening High (Quasi-irreversible)
Atractyloside (ATR) ANT (c-state)~450 nMCompetitive (vs ADP)Promotes OpeningLow (Displaced by ADP)
Bongkrekic Acid (BKA) ANT (m-state)10–20 nMNon-competitivePrevents Opening High (pH sensitive)
Oligomycin ATP Synthase (

)
N/A (Enzymatic)Non-competitiveIndirectHigh

Key Insight: CAT is approximately 10–40x more potent than ATR in functional assays. In a respirometry assay, 1 mole of CAT can inhibit 1 mole of ANT, whereas ATR requires significant excess to overcome endogenous ADP competition.

Experimental Protocols

Protocol A: Determining ANT Integrity via High-Resolution Respirometry

This protocol differentiates between ANT inhibition (CAT) and Electron Transport Chain (ETC) inhibition.[1]

Reagents:

  • Isolated Mitochondria (Rat Liver/Heart) or Permeabilized Cells.[1]

  • MiR05 Respiration Buffer.

  • Substrates: Glutamate/Malate (GM) or Succinate/Rotenone.[1]

  • CAT Stock: 1 mM in water.

Workflow:

  • Add Mitochondria: Stabilize basal respiration (State 2).

  • Add Substrates (GM): Fuel Complex I.

  • Add ADP (saturation, ~2.5 mM): Induce State 3 (Maximal phosphorylating respiration).

  • Titrate CAT: Add in 0.5 µM steps.

    • Observation: Respiration should sharply drop to State 4 (Leak respiration).[1]

    • Validation: If respiration does not drop, the outer membrane may be compromised (cytochrome c loss) or the inhibitor is degraded.

  • Add Uncoupler (FCCP): Titrate to max respiration.

    • Crucial Check: Respiration must recover . If it does, the ETC is intact, and the inhibition was specific to the phosphorylation system (ANT/Synthase). If it does not recover, you have likely inhibited the ETC (e.g., Rotenone contamination).[1]

Protocol B: mPTP Susceptibility Assay

CAT is used to sensitize mitochondria to Calcium-induced swelling.[1]

  • Setup: Spectrophotometer at 540 nm (measure absorbance/swelling) or Fluorescence (Calcium Green-5N).

  • Control: Mitochondria + Calcium bolus

    
     Gradual swelling.
    
  • CAT Group: Mitochondria + CAT (5 µM) + Calcium bolus.[1]

    • Outcome: Rapid, high-amplitude swelling (Absorbance drop).[1] CAT locks ANT in c-state, which is conformationally favorable for PTP formation.[1]

  • BKA Group: Mitochondria + BKA (20 µM) + Calcium bolus.[1]

    • Outcome: Swelling is inhibited. BKA locks ANT in m-state, preventing PTP formation.[1][2]

Visualization: Respirometry Workflow

Respirometry_Workflow Start Start: Isolated Mitochondria (State 2 Respiration) ADP_Add Add ADP (Saturating) Transition to State 3 Start->ADP_Add CAT_Add Add Carboxyatractyloside (CAT) Target: ANT Inhibition ADP_Add->CAT_Add Check Did Respiration Drop to State 4? CAT_Add->Check FCCP_Add Add FCCP (Uncoupler) Check->FCCP_Add Yes Result_Specific Respiration Recovers: Specific ANT Inhibition Confirmed FCCP_Add->Result_Specific Result_Nonspecific No Recovery: ETC Damage/Nonspecific Toxicity FCCP_Add->Result_Nonspecific

Caption: Workflow to validate CAT specificity. Recovery by FCCP proves the block was at the phosphorylation system (ANT).

Expert Troubleshooting & Optimization

  • Solubility & Handling:

    • CAT: Water-soluble (potassium salt).[1] Stable at

      
      .[1]
      
    • BKA: Often supplied as a solution in ammonia/methanol. Requires careful pH handling; precipitates in acidic buffers.

    • ATR: Water-soluble but hygroscopic.[1]

  • Stoichiometry Matters:

    • Unlike soluble enzyme inhibitors, ANT inhibitors are titrated against the amount of protein.

    • Rule of Thumb: For liver mitochondria, ANT concentration is ~0.2–0.3 nmol/mg protein. A concentration of 0.5–1.0 nmol CAT per mg mitochondrial protein is usually sufficient for >95% inhibition. Using massive excess (e.g., mM range) is wasteful and risks off-target effects.[1]

  • Permeability Warning:

    • CAT does not permeate the plasma membrane of intact cells efficiently. It is strictly for isolated mitochondria or permeabilized cells (e.g., saponin/digitonin treated).[1]

    • For intact cell studies, Atractyloside is slightly more permeable but still poor; genetic knockdown or permeable esterified analogs (if available) are preferred.[1]

References

  • Luciani, S., & Varotto, R. (1975). Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane.[4] FEBS Letters, 56(2), 194-197.[1][4]

    • [1]

  • Vignais, P. V., et al. (1973). Interaction of ADP/ATP carrier with carboxyatractyloside.[1] Biochemistry, 12(8), 1508-1519.[1]

    • [1]

  • BenchChem. A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors.

  • Novgorodov, S. A., et al. (1991). The nonspecific inner membrane pore of liver mitochondria: modulation of cyclosporin sensitivity by ADP at carboxyatractyloside-sensitive and insensitive sites.[5] Biochemical and Biophysical Research Communications, 180(1), 33-38.[1][5]

    • [1]

Sources

Confirming the Inhibition of Oxidative Phosphorylation by Carboxyatractyloside: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary engine of cellular ATP production. Accurately measuring and inhibiting this pathway is critical for drug development, toxicology, and metabolic research. Carboxyatractyloside (CATR) is a highly potent, specific inhibitor of the Adenine Nucleotide Translocator (ANT)[1]. By blocking the exchange of ADP and ATP across the inner mitochondrial membrane, CATR indirectly but completely arrests ADP-stimulated respiration[2].

This guide provides an objective comparison of CATR against alternative OXPHOS inhibitors and outlines a self-validating High-Resolution Respirometry (HRR) methodology to confirm its inhibitory efficacy.

Mechanistic Causality: The Role of ANT and CATR

To understand how to confirm CATR's activity, one must first understand the causality of its inhibition. The F1Fo-ATP synthase (Complex V) relies on a continuous supply of matrix ADP to sustain oxygen consumption during State 3 (active) respiration. This supply is strictly governed by ANT, an antiporter that facilitates the 1:1 exchange of cytosolic ADP for mitochondrial ATP[3].

CATR is a toxic diterpene glycoside that binds to ANT from the intermembrane space (cytoplasmic side)[1],[3]. Mechanistically, CATR locks the carrier in the "c-state" (cytoplasmic-open conformation)[],[2]. By freezing ANT in this state, CATR halts the inward flux of ADP. Deprived of its substrate, the ATP synthase stops functioning, which causes a backlog of the proton gradient and subsequently halts electron transport chain (ETC) oxygen consumption[2].

Unlike its structural analog Atractyloside (ATR), which is a competitive inhibitor, CATR binds with exceptionally high affinity (


 = 10–20 nM). Consequently, its functional inhibition of OXPHOS cannot be reversed by adding excess adenine nucleotides[1],[5].

Mechanism cluster_cytosol Cytosol / Intermembrane Space cluster_matrix Mitochondrial Matrix ADP_cyt ADP ANT_c ANT (c-state) Cytoplasmic Open ADP_cyt->ANT_c Binds ATP_cyt ATP ADP_mat ADP ATP_mat ATP ANT_m ANT (m-state) Matrix Open ATP_mat->ANT_m Binds ANT_c->ATP_cyt Releases ANT_c->ANT_m Conformational Change ANT_m->ADP_mat Releases ANT_m->ANT_c Conformational Change CATR Carboxyatractyloside (CATR) CATR->ANT_c Locks & Inhibits BKA Bongkrekic Acid (BKA) BKA->ANT_m Locks & Inhibits

Conformational locking of the Adenine Nucleotide Translocator (ANT) by CATR and BKA.

Comparative Analysis of OXPHOS Inhibitors

Selecting the correct inhibitor is critical for experimental integrity. Researchers frequently choose between CATR, Bongkrekic Acid (BKA), Atractyloside (ATR), and Oligomycin.

  • CATR vs. BKA : While CATR locks ANT in the c-state, BKA binds from the matrix side and locks ANT in the m-state (matrix-open conformation)[],[3],[2]. Crucially, BKA is membrane-permeable and can be used on intact cells, whereas CATR is cell-impermeable and requires isolated mitochondria or permeabilized cells[6],[7].

  • CATR vs. Oligomycin : Oligomycin directly inhibits Complex V rather than ANT[2]. While both arrest OXPHOS, Oligomycin is known to cause unexpected uncoupling or underestimation of maximal respiratory capacity (Spare Respiratory Capacity) in intact cells[6]. CATR provides a cleaner, more specific blockade of the phosphorylation system in permeabilized models.

Table 1: Comparison of Mitochondrial OXPHOS Inhibitors
InhibitorPrimary TargetBinding StateCell PermeabilityReversibility by ADP
Carboxyatractyloside (CATR) ANTc-state (Cytoplasmic)ImpermeableIrreversible (High Affinity)
Atractyloside (ATR) ANTc-state (Cytoplasmic)ImpermeableReversible (Competitive)
Bongkrekic Acid (BKA) ANTm-state (Matrix)PermeableIrreversible
Oligomycin ATP Synthase (Complex V)N/APermeableIrreversible

Experimental Methodology: The Self-Validating SUIT Protocol

To objectively confirm CATR's inhibition of OXPHOS, a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol using High-Resolution Respirometry (e.g., Oroboros O2k or Agilent Seahorse XF) is the gold standard.

The Self-Validating Logic: A robust protocol must prove that the cessation of respiration is specifically due to ANT inhibition, not off-target toxicity to the electron transport chain (ETC). This is achieved by adding a protonophore (uncoupler) after CATR. If the ETC is healthy, the uncoupler will bypass the ANT/ATP Synthase bottleneck, allowing protons to re-enter the matrix and immediately restoring maximal oxygen consumption[7].

Step-by-Step Methodology
  • Sample Preparation (Permeabilization): Because CATR cannot cross the intact plasma membrane, prepare isolated mitochondria or permeabilize intact cells (e.g., using 30 µM digitonin) in a specialized mitochondrial respiration buffer[6],[8].

  • State 2 (LEAK) Respiration: Inject NADH-linked substrates (e.g., 5 mM Pyruvate, 5 mM Malate, 5 mM Glutamate) to fuel Complex I[8]. Oxygen consumption rate (OCR) will be low, reflecting baseline proton leak.

  • State 3 (OXPHOS Capacity): Titrate a saturating dose of ADP (800 µM – 2.5 mM). OCR will spike dramatically as the ATP synthase actively phosphorylates ADP[8],[9].

  • Target Inhibition (CATR Titration): Inject 1.0 – 2.5 µM CATR [8],[9]. OCR will rapidly plummet back to State 4 (LEAK) levels. This confirms the successful blockade of ADP import.

  • System Validation (FCCP Uncoupling): Titrate the uncoupler FCCP (e.g., 1 µM). OCR will surge to the Maximal Electron Transfer System (ETS) capacity[7],[9]. This critical step validates that the ETC complexes remain fully functional and that the CATR-induced drop was solely due to ANT blockade.

  • Residual Oxygen Consumption (ROX): Inject Antimycin A (1 µM) to inhibit Complex III, providing a non-mitochondrial baseline for background correction.

SUIT_Protocol S1 1. Permeabilized Cells + Substrates (State 2) S2 2. Add ADP (State 3 / OXPHOS) S1->S2 Induces Respiration S3 3. Add CATR (State 4 / LEAK) S2->S3 Blocks ANT S4 4. Add FCCP (Max ETS Capacity) S3->S4 Uncouples ETC S5 5. Add Antimycin A (ROX Baseline) S4->S5 Inhibits Complex III

Self-validating SUIT respirometry protocol for confirming ANT inhibition by CATR.

Data Interpretation and Troubleshooting

  • Failed Inhibition in Intact Cells: If CATR fails to drop OCR in a whole-cell assay, it is almost certainly due to a lack of plasma membrane permeabilization. Switch to the membrane-permeable BKA or optimize your digitonin concentration[6],[10].

  • Incomplete Inhibition: Ensure CATR is stored correctly (dry, dark, -20°C) and prepared fresh. Degraded stocks will show reduced potency and may mimic the competitive nature of Atractyloside[11].

  • FCCP Fails to Restore OCR: If FCCP does not increase OCR after CATR administration, the mitochondria may be damaged, or the CATR preparation may contain contaminants exerting off-target toxicity on the ETC.

References

  • Shabalina IG, et al. (2006) . Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal. Retrieved from:[Link]

  • Wikipedia . Carboxyatractyloside. Retrieved from: [Link]

  • Wikipedia . Adenine nucleotide translocator. Retrieved from:[Link]

  • MDPI (2021) . Modulation and Pharmacology of the Mitochondrial Permeability Transition: A Journey from F-ATP Synthase to ANT. Retrieved from:[Link]

  • PLOS One (2016) . Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells. Retrieved from:[Link]

  • Theranostics (2021) . Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Retrieved from:[Link]

  • PubMed (1976) . Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Retrieved from:[Link]

Sources

Validation of Carboxyatractyloside's efficacy in different cell lines.

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Carboxyatractyloside's Efficacy in Different Cell Lines: A Comparative Guide

For researchers investigating mitochondrial bioenergetics, oxidative phosphorylation, and the mitochondrial permeability transition pore (mPTP), the Adenine Nucleotide Translocator (ANT) is a critical molecular target. Modulating ANT requires precision tools. Carboxyatractyloside (CATR), a highly toxic diterpene glycoside, is widely considered the gold standard for ANT inhibition[1].

However, validating CATR’s efficacy across different cell lines requires a deep understanding of its physicochemical properties, binding kinetics, and mechanistic divergence from alternatives like Atractyloside (ATR) and Bongkrekic Acid (BKA). This guide provides an objective comparison of these compounds and outlines self-validating experimental frameworks to accurately measure their performance.

Mechanistic Divergence: CATR vs. ATR vs. BKA

To design a robust experiment, one must understand the causality behind how these inhibitors interact with ANT. ANT operates via an alternating access mechanism, shifting between a cytosol-facing conformation (c-state) and a matrix-facing conformation (m-state).

  • Carboxyatractyloside (CATR): CATR binds exclusively to the c-state of ANT from the cytosolic side[2]. Compared to its analog ATR, CATR possesses an additional carboxylate group, rendering its binding nearly irreversible and making it approximately 10 times more potent[1]. By locking ANT in the c-state, CATR sensitizes the mPTP to opening, promoting mitochondrial swelling and apoptosis[3].

  • Atractyloside (ATR): Like CATR, ATR binds to the c-state from the cytosolic side. However, its binding is reversible, making it a less effective inhibitor for long-term respiration assays but useful for transient mPTP induction studies[4].

  • Bongkrekic Acid (BKA): BKA acts as the mechanistic opposite to CATR. It binds to ANT from the mitochondrial matrix side, locking the carrier in the m-state[3]. This stabilization prevents the conformational changes necessary for mPTP opening, acting as a potent survival factor against oxidative stress[3].

G CATR Carboxyatractyloside (CATR) ANT_C ANT (c-state) Cytosol-facing CATR->ANT_C Irreversible ATR Atractyloside (ATR) ATR->ANT_C Reversible BKA Bongkrekic Acid (BKA) ANT_M ANT (m-state) Matrix-facing BKA->ANT_M Matrix Binding ANT_C->ANT_M Conformational Shift mPTP_Open mPTP Opening (Apoptosis) ANT_C->mPTP_Open Induces mPTP_Closed mPTP Inhibition (Survival) ANT_M->mPTP_Closed Prevents

Mechanistic pathways of ANT inhibition by CATR, ATR, and BKA modulating mPTP.

The Permeability Paradox: Quantitative Efficacy Across Cell Lines

A critical pitfall in evaluating CATR's efficacy is ignoring its membrane permeability. Because CATR is highly polar (containing multiple sulfate and carboxylate groups), it cannot readily cross the intact plasma membrane of living cells[5].

In comprehensive studies using HeLa cells, direct exposure to 100 µM CATR failed to inhibit routine respiration in intact cells, whereas the more lipophilic BKA showed strong and immediate inhibition[2]. Similarly, in T98G glioma cell lines, 25 µM CATR had zero effect on intact cells but profoundly inhibited ADP-stimulated oxygen consumption in digitonin-permeabilized cells[5].

Table 1: Quantitative Comparison of ANT Modulators

FeatureCarboxyatractyloside (CATR)Atractyloside (ATR)Bongkrekic Acid (BKA)
Primary Target Adenine Nucleotide TranslocatorAdenine Nucleotide TranslocatorAdenine Nucleotide Translocator
Binding Site Cytosolic side (c-state)Cytosolic side (c-state)Matrix side (m-state)
Affinity (Ki for AAC2) 4 nM[3]~40 nM (Estimated)[1]2.0 µM[3]
Plasma Membrane Permeability Impermeable[2]ImpermeablePermeable (Cell-type dependent)[2]
mPTP Modulation Potent InducerInducerPotent Inhibitor[3]

Self-Validating Experimental Protocols

To accurately validate CATR's efficacy, experimental designs must bypass the plasma membrane barrier while preserving the integrity of the mitochondrial inner membrane (IMM).

Protocol A: High-Resolution Respirometry in Permeabilized Cells

This protocol utilizes extracellular flux analysis (e.g., Seahorse XF) to measure the Oxygen Consumption Rate (OCR)[2].

  • Cell Preparation: Seed target cells (e.g., T98G, HeLa) at optimized densities (typically 14,000–20,000 cells/well) in a microplate[2].

  • Buffer Exchange: Replace culture media with a mitochondrial assay buffer lacking metabolic substrates.

  • Selective Permeabilization: Inject Digitonin (typically 30 µM).

    • Causality Note: Digitonin selectively complexes with cholesterol. Because the plasma membrane is cholesterol-rich and the IMM is cholesterol-poor, this step selectively breaches the outer cell boundary, allowing the highly polar CATR to access the mitochondria without uncoupling them[5].

  • Substrate Delivery: Inject respiratory substrates (e.g., Glutamate/Malate for Complex I, or Succinate/Rotenone for Complex II) to feed the electron transport chain[5].

  • State 3 Induction: Inject a saturating concentration of ADP (800 µM) to stimulate ATP synthesis and maximize OCR[5].

  • Inhibitor Injection & Self-Validation: Inject CATR (2.5 µM – 25 µM).

    • Trustworthiness Check: Follow the CATR injection with Oligomycin (1 µg/mL), an ATP synthase inhibitor[5]. If the OCR drops further after Oligomycin addition, your CATR dose was sub-maximal. A complete OCR plateau post-CATR validates target saturation.

Workflow Step1 1. Culture Cell Lines (HeLa, T98G, etc.) Step2 2. Permeabilize Membrane (Digitonin 30 µM) Step1->Step2 Step3 3. Add Substrates (Glutamate/Malate) Step2->Step3 Step4 4. Stimulate Respiration (Add ADP) Step3->Step4 Step5 5. Inject Inhibitors (CATR vs BKA) Step4->Step5 Step6 6. Measure OCR (Seahorse XF Analyzer) Step5->Step6

Step-by-step workflow for evaluating CATR efficacy in permeabilized cell lines.

Protocol B: Mitochondrial Swelling Assay (mPTP Opening)

This assay isolates the mPTP-inducing capabilities of CATR[3].

  • Isolation: Isolate mitochondria from the target cell line using differential centrifugation.

  • Baseline Establishment: Resuspend the pellet in a swelling buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES) and monitor baseline absorbance at 540 nm[5].

  • Pre-incubation: Introduce CATR to lock ANT in the c-state, sensitizing the pore[3].

  • Calcium Challenge: Inject a bolus of CaCl₂ to trigger mPTP opening[3].

  • Spectrophotometric Measurement: Record the kinetic decrease in absorbance at 540 nm.

    • Causality Note: As the mPTP opens, massive water influx causes matrix swelling. This physical expansion decreases the refractive index of the mitochondria, reducing light scattering. CATR will significantly accelerate this drop in absorbance compared to vehicle controls.

References

  • Carboxyatractyloside - Wikipedia. Source: wikipedia.org.
  • Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Source: nih.gov.
  • A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors. Source: benchchem.com.
  • Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells. Source: plos.org.
  • Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier. Source: researchgate.net.

Sources

Safety Operating Guide

Operational Safety Guide: Carboxyatractyloside (Dipotassium Salt)

[1]

Executive Safety Summary

Carboxyatractyloside (CAT) , specifically in its dipotassium salt form, represents a unique high-risk profile in the laboratory.[1] Unlike the free acid, the dipotassium salt is highly water-soluble. This solubility dramatically increases the risk of rapid systemic absorption through mucous membranes or compromised skin, leading to faster onset of acute toxicity compared to lipophilic toxins.

Core Directive: Treat all waste streams containing CAT as Acutely Toxic . There is no validated "bench-top" chemical deactivation method (e.g., bleach) that guarantees safety.[1] High-temperature incineration is the only authorized disposal route.

Mechanism of Action: The "Why" Behind the Hazard

To understand the strict disposal requirements, one must understand the molecular lethality of CAT. It is not a general cellular poison; it is a precision inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).

The "Dead-End" Lock

The ANT protein cycles between two states to swap ADP (in) and ATP (out).[1]

  • c-state: Open to the cytosol (waiting for ADP).

  • m-state: Open to the matrix (waiting for ATP).

CAT binds to the c-state with extremely high affinity (Kd ~ 10-20 nM), effectively "locking" the door from the outside.[1] Once bound, the ANT cannot cycle. Mitochondrial respiration continues, but ATP cannot exit to fuel the cell, and ADP cannot enter to be recharged.[1] The cell undergoes rapid energy depletion and necrotic death.

CAT_MechanismCATCarboxyatractyloside(Dipotassium)MitoMitochondrialIntermembrane SpaceCAT->MitoSolubilizationANT_CANT Protein(c-state conformation)Mito->ANT_CHigh Affinity BindingLockIrreversibleConformational LockANT_C->LockPrevents transitionto m-stateATP_BlockATP ExportBLOCKEDLock->ATP_BlockEnergy CrisisCell_DeathCellular NecrosisATP_Block->Cell_DeathRapid Onset

Figure 1: Mechanism of Action.[1][2] CAT locks the Adenine Nucleotide Translocator (ANT) in the cytosolic-facing state, permanently halting cellular energy exchange.[1]

Personal Protective Equipment (PPE) & Engineering Controls[1]

Due to the high solubility of the dipotassium salt, standard nitrile gloves may offer insufficient protection against saturated solutions over long periods.

ComponentSpecificationRationale
Respiratory N95 or P100 (Solid) / Fume Hood (Liquid)Prevents inhalation of airborne dust during weighing.[1]
Hand Protection Double Nitrile (min 5 mil thickness)The outer glove protects against gross contamination; the inner glove is the fail-safe.[1]
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for soluble toxins that can splash.
Engineering Class II Biosafety Cabinet or Chemical Fume HoodNever weigh CAT on an open bench. Use an anti-static balance enclosure.

Disposal Procedures

Critical Warning: Do not attempt to deactivate CAT using bleach (sodium hypochlorite) or weak acids.[1] These methods are not validated for glycoside destruction and may create a false sense of security.

A. Solid Waste (Powder/Residue)[1]
  • Segregation: Isolate CAT waste from general chemical waste. Do not mix with oxidizers or acids.

  • Containment:

    • Place primary container (vial/weigh boat) into a clear polyethylene bag (4 mil).[1]

    • Seal the bag with tape.

    • Place this bag into a secondary rigid container (e.g., wide-mouth HDPE jar).

  • Labeling: Apply a hazardous waste label explicitly stating:

    • "Toxic Solid, Organic, N.O.S.[1] (Carboxyatractyloside)"[1][2][3][4][5][6][7][8]

    • Hazard Class: 6.1 (Toxic)[1]

    • CAS #: 33286-30-5 (Parent) or 102130-43-8 (Salt)[1]

B. Liquid Waste (Stock Solutions/Media)[1]
  • No Drain Disposal: Under no circumstances can CAT solutions enter the municipal water system.

  • Collection: Collect all supernatant, media, and stock solutions in a dedicated glass or HDPE waste carboy.

  • Labeling: Mark as "Acutely Toxic Aqueous Waste - Contains Carboxyatractyloside."

C. Contaminated Debris (Gloves, Wipes, Tips)[1]
  • Collect all pipette tips, wipes, and gloves used during the experiment.

  • Double-bag in hazardous waste bags (orange/red biohazard bags are often used for "incinerate only" streams, but check local EHS color codes).

  • Tag for Incineration .

D. Decontamination of Surfaces

If a spill occurs or for routine cleaning of the balance area:

  • Solvent Wash: Wipe the area with Methanol or Ethanol first. CAT dipotassium salt is highly soluble in polar solvents, which helps lift it off surfaces better than water alone initially.

  • Soap & Water: Follow with a detergent wash to remove residues.

  • Disposal of Rinsate: All wipes and solvent rinses must be disposed of as solid hazardous waste (Section 4.C).

Disposal Decision Matrix (Workflow)

Follow this logic flow to ensure compliance with RCRA and local safety standards.

Disposal_WorkflowStartWaste GenerationTypeWaste Type?Start->TypeSolidSolid / PowderType->SolidLiquidLiquid / MediaType->LiquidDebrisGloves / WipesType->DebrisBagDouble Bag (4 mil)Solid->BagCarboyDedicated Carboy(NO DRAIN)Liquid->CarboyDebris->BagLabelLabel: TOXIC 6.1(Carboxyatractyloside)Bag->LabelCarboy->LabelMethodDestruction Method?Label->MethodIncinerateHigh-Temp Incineration(Combustion Chamber)Method->IncinerateREQUIREDBleachChemical DeactivationMethod->BleachPROHIBITED

Figure 2: Waste Disposal Decision Matrix. Note the strict prohibition of chemical deactivation in favor of incineration.

Emergency Procedures

Accidental Exposure[1]
  • Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes. The dipotassium salt will dissolve rapidly; speed is critical to prevent absorption.

  • Eye Contact: Flush with water for 15 minutes.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Transport to emergency services immediately. Provide the SDS to the physician (emphasize ANT inhibition mechanism).

Spill Cleanup[1][10]
  • Evacuate the immediate area.

  • Don PPE: Double gloves, N95/P100 respirator, lab coat, goggles.[1]

  • Contain: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper towel (to prevent dust) before wiping.[1]

  • Clean: Wipe area with Methanol, then soapy water.

  • Dispose: Place all cleanup materials into the Hazardous Waste stream (Incineration).

References

  • Mechanism of Action (ANT Inhibition)

    • Shabalina, I. G., et al. (2006).[1] Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively.[1][6][7] Biochemical Journal.

  • Toxicity & Binding Affinity

    • Vignais, P. V., et al. (1978).[1] Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. PubMed.

  • Safety Data & Handling (SDS)

    • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Atractyloside potassium salt.

    • [1]

  • Waste Classification (RCRA)

    • US EPA.[10][11][12] (2024).[1][9][13] RCRA Listed Hazardous Waste & Toxicity Characteristics.

Personal protective equipment for handling Carboxyatractyloside (dipotassium)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Technical Protocol Target Audience: Senior Researchers, Lab Managers, HSE Officers[1]

Executive Safety Directive

⚠️ DANGER: MITOCHONDRIAL POISON Carboxyatractyloside (CAT) is a highly potent, non-competitive inhibitor of the mitochondrial ADP/ATP carrier (ANT).[1] Unlike general cytotoxins, CAT induces rapid ATP depletion by locking the translocase carrier in the cytoplasmic-facing ('c') conformation.[1]

  • Primary Hazard: Inhalation of powder (aerosolization) during weighing.[1]

  • Secondary Hazard: Dermal absorption of solubilized compound.

  • Immediate Action: All powder handling must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).[1] N95 respirators alone are insufficient for powder handling.

Mechanism of Action (Scientific Rationale)

To handle CAT safely, one must understand why it is toxic.[1] CAT does not simply damage DNA; it mechanically "jams" the cellular energy turbine.

The ANT Blockade: The Adenine Nucleotide Translocase (ANT) shuttles ATP out of the mitochondria and ADP in.[1] CAT binds to the ANT with high affinity (


) on the outer face of the inner mitochondrial membrane.[1] It fixes the protein in the c-state, preventing the conformational change required to transport ADP into the matrix. This leads to:
  • Cessation of oxidative phosphorylation.

  • Opening of the Mitochondrial Permeability Transition Pore (MPTP).[1]

  • Cell death via necrosis (high dose) or apoptosis (lower dose).[1][2]

CAT_Mechanism CAT Carboxyatractyloside (Dipotassium) ANT_Active ADP/ATP Translocase (Cycling State) CAT->ANT_Active High Affinity Binding ANT_Locked ANT Locked in 'c-conformation' ANT_Active->ANT_Locked Conformational Fixation ATP_Export ATP Export to Cytosol ANT_Active->ATP_Export Normal Function ANT_Locked->ATP_Export BLOCKS Mito_Dysfunction Mitochondrial Depolarization ANT_Locked->Mito_Dysfunction MPTP Opening Cell_Death Apoptosis / Necrosis Mito_Dysfunction->Cell_Death

Figure 1: Mechanism of Action. CAT fixes the ADP/ATP translocase in the c-state, mechanically blocking cellular energy transport.[1]

PPE & Engineering Controls Matrix

The dipotassium salt increases water solubility, which paradoxically increases the risk of rapid systemic absorption if the powder contacts sweat or mucous membranes.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody Protection
Powder Weighing Mandatory: Chemical Fume Hood or Class II BSC.[1] Note: Static control gun recommended.Double Nitrile Gloves (min 0.11mm thickness).[1] Change outer pair immediately if contaminated.[3]Chemical Splash Goggles. Safety glasses are insufficient for powders.Lab Coat (buttoned) + Tyvek Sleeves (disposable).[1]
Solubilization Fume Hood.Double Nitrile Gloves.[4]Chemical Splash Goggles.Lab Coat.[4][5][6]
Pipetting (Solution) Fume Hood or Biosafety Cabinet.[1][3]Single Nitrile Gloves (standard).[1]Safety Glasses w/ Side Shields.Lab Coat.[4][5][6]
Cage/Animal Work Animal Transfer Station / Cage Changing Station.Double Nitrile Gloves.[4]Safety Glasses + N95 Respirator (for dander/bedding).[1]Lab Coat + Tyvek Sleeves.
Operational Protocol: Weighing & Solubilization

Objective: Create a stock solution without generating airborne particulates.

Phase A: Preparation
  • Deactivate Static: Dry powders often carry static charge, causing grains to "jump" during weighing. Use an anti-static gun on the vial and spatula before opening.

  • Prepare Solvent: Pre-measure the solvent (Water or DMSO) required to reach target concentration.[1] Have it ready inside the hood.

    • Solubility Note: CAT dipotassium is soluble in water (

      
      ) and DMSO.[1]
      
Phase B: The Weighing Procedure (Critical Control Point)
  • Place the analytical balance inside the fume hood.

  • Place a tared vial on the balance.

  • Do not insert the spatula into the source container. Instead, gently tap the source container to dispense powder into the tared vial. This minimizes physical disturbance.

  • Immediately recap the source container.

  • Wet Down: Before removing the weighed vial from the balance, add a small volume of solvent to the vial to "trap" the powder into a liquid state.

    • Why? Transporting dry toxic powder across the lab is a high risk. Transporting a capped liquid solution is safer.[7]

Phase C: Solubilization
  • Add remaining solvent to the vial.

  • Vortex until fully dissolved.

  • Label clearly: "TOXIC: MITOCHONDRIAL INHIBITOR - CAT" .[1]

Workflow Start Start Hood_Check Verify Hood Flow (>100 fpm) Start->Hood_Check Static Neutralize Static (Anti-static Gun) Hood_Check->Static Weigh Weigh Powder (Tap Method) Static->Weigh Wet Add Solvent (Trap Powder) Weigh->Wet Critical Step Dissolve Vortex & Label Wet->Dissolve

Figure 2: Safe Handling Workflow. The "Wet Down" step is critical to prevent aerosolization during transport.

Emergency Response & Disposal
Accidental Spills (Powder)

Do NOT use a brush or broom. This will aerosolize the toxin.[1]

  • Evacuate: Clear the immediate area.

  • PPE: Don double gloves, goggles, and N95 (if outside hood).[1]

  • Wet Wipe Method: Cover the spill with paper towels dampened with water (for dipotassium salt) or 10% bleach.[1]

  • Scoop: Gently scoop up the wet towels and place them in a hazardous waste bag.

  • Wash: Clean the surface 3x with soap and water.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Seek medical attention. Provide this guide to the physician (mentioning ANT inhibition).

  • Skin: Wash with soap and copious water for 15 minutes. The dipotassium salt is water-soluble, so water is the most effective decontamination agent.

  • Eyes: Flush for 15 minutes.

Waste Disposal[6][8][9]
  • Solid Waste: All gloves, weigh boats, and pipettes contacting CAT must be disposed of as P-Listed equivalent hazardous waste (Acute Toxin).[1]

  • Liquid Waste: Collect in a dedicated container labeled "Aqueous Toxic - Carboxyatractyloside".[1]

  • Destruction: Chemical Incineration is the required method. Do not autoclave (heat stability varies, incineration guarantees destruction).[1]

References
  • Merck/Calbiochem. (2016).[1] Safety Data Sheet: Carboxyatractyloside, Potassium Salt.[4][10] Link[1]

  • Cayman Chemical. (2026).[1][4] Safety Data Sheet: Carboxyatractyloside (potassium salt).[1][4][11] Link

  • Pebay-Peyroula, E., et al. (2003).[1] Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426, 39–44.[1] Link[1]

  • Lemasters, J. J., et al. (2009).[1] The mitochondrial permeability transition pore.[12] Biochimica et Biophysica Acta (BBA).[1] Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 20055804, Carboxyatractyloside.[1] Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.